D-threo-PPMP
Description
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBANDBMHLEMFA-XRKRLSELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164156 | |
| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149022-18-4 | |
| Record name | rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-threo-PPMP as a Glucosylceramide Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids. By blocking this pathway, this compound leads to the accumulation of intracellular ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and autophagy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its effects on key signaling pathways.
Introduction
Glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase, UGCG) catalyzes the transfer of glucose from UDP-glucose to ceramide, a critical step in the formation of glucosylceramide (GlcCer). GlcCer serves as the precursor for the synthesis of a vast array of complex glycosphingolipids (GSLs), which are integral components of cellular membranes and are involved in cell-cell recognition, signal transduction, and modulation of membrane protein function.
Ceramide itself is a potent second messenger that can induce apoptosis.[1][2] Cancer cells often upregulate GCS, leading to a decrease in pro-apoptotic ceramide levels and contributing to multidrug resistance (MDR).[3] Inhibition of GCS is therefore a promising therapeutic strategy to increase intracellular ceramide and sensitize cancer cells to chemotherapy. This compound is the biologically active enantiomer of the racemic mixture DL-threo-PPMP and serves as a valuable research tool and potential therapeutic agent for studying and targeting GCS.[4]
Mechanism of Action
This compound is a structural analog of ceramide. It acts as a competitive inhibitor of GCS, binding to the enzyme's active site and preventing the glycosylation of endogenous ceramide. This inhibition leads to a buildup of intracellular ceramide and a depletion of downstream GSLs. The accumulation of ceramide is a key event that triggers various downstream signaling cascades, ultimately leading to cellular responses such as apoptosis and autophagy.
Quantitative Inhibitory Data
The inhibitory activity of PPMP and its analogs against glucosylceramide synthase has been quantified in various studies. The D-threo isomer is the active enantiomer.
| Compound | IC50 Value | Cell/System | Reference |
| DL-threo-PPMP | 2 - 20 µM | General Activity | [4] |
| D-threo-P4 (derivative) | 0.5 µM | MDCK cell homogenates | [5] |
| D-threo-p-methoxy-P4 | 0.2 µM | MDCK cell homogenates | [5] |
Percentage Inhibition by DL-threo-PPMP at 20 µM: [6]
| System | % Inhibition |
| MDCK cell homogenates | 70% |
| Mouse liver microsomes | 41% |
| Mouse brain homogenates | 62% |
Signaling Pathways Affected by this compound
The primary consequence of GCS inhibition by this compound is the accumulation of ceramide, which in turn modulates several key signaling pathways.
Caption: Inhibition of GCS by this compound leads to ceramide accumulation, inducing apoptosis and downregulating MDR1 expression.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of this compound on GCS activity in cell lysates.
Caption: Workflow for a cell-based GCS inhibition assay.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO or ethanol)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
Reaction buffer (containing a suitable buffer like HEPES, and co-factors if necessary)
-
Radiolabeled UDP-[14C]glucose
-
Ceramide substrate
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
TLC plates and developing chamber
-
Scintillation counter and fluid
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a defined amount of cell lysate protein.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the ceramide substrate and UDP-[14C]glucose.
-
Incubate at 37°C for a defined time (e.g., 1-2 hours).
-
Stop the reaction by adding lipid extraction solvents.
-
-
Lipid Extraction and Analysis:
-
Perform a Bligh-Dyer or similar lipid extraction.
-
Dry the lipid-containing organic phase under nitrogen.
-
Resuspend the lipid extract in a small volume of solvent.
-
Spot the extract onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate glucosylceramide from other lipids.
-
Visualize the radiolabeled glucosylceramide spot (e.g., by autoradiography).
-
Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of GCS inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantification of Intracellular Ceramide and Glucosylceramide
This protocol outlines a method using HPLC-MS/MS for the accurate quantification of ceramide and glucosylceramide levels in cells treated with this compound.[7][8]
Materials:
-
Treated and untreated cells
-
Internal standards (e.g., C17-ceramide)
-
Lipid extraction solvents (e.g., isopropanol, ethyl acetate)
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest and wash cells.
-
Add internal standards to the cell pellet.
-
Perform lipid extraction.
-
Dry the lipid extract and reconstitute in a suitable solvent for injection.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the lipids using a gradient elution on a C18 column.
-
Detect and quantify the different ceramide and glucosylceramide species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for each analyte.
-
Normalize the peak areas of the endogenous lipids to the peak area of the internal standard.
-
Quantify the absolute amounts of ceramide and glucosylceramide using the standard curves.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of this compound on cell viability.[9]
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of >650 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle to induce apoptosis.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in the provided Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound is a critical tool for investigating the roles of glucosylceramide and downstream glycosphingolipids in cellular physiology and pathology. Its ability to potently inhibit GCS, leading to the accumulation of pro-apoptotic ceramide, makes it a valuable compound for cancer research, particularly in the context of overcoming multidrug resistance. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this compound and its potential as a therapeutic agent. Further research into the in vivo pharmacokinetics and efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation [mdpi.com]
- 3. Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cellular effects of inhibiting glycosphingolipid synthesis
An In-depth Technical Guide on the Cellular Effects of Inhibiting Glycosphingolipid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, composed of a hydrophobic ceramide backbone linked to a carbohydrate head group.[1][2] They are not merely structural molecules but are deeply involved in a multitude of cellular processes, including signal transduction, cell-to-cell recognition, adhesion, and modulation of membrane protein function.[3][4] The synthesis of GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide, a rate-limiting step catalyzed by the enzyme glucosylceramide synthase (GCS).[2][5][6]
Given their central role in cellular physiology, the aberrant metabolism of GSLs is implicated in various pathologies, including lysosomal storage disorders (e.g., Gaucher disease), cancer, and metabolic diseases like type 2 diabetes.[2][3][4][6] Consequently, the inhibition of GSL synthesis has emerged as a promising therapeutic strategy.[2][4] This guide provides a comprehensive overview of the cellular consequences of inhibiting GSL synthesis, focusing on the key signaling pathways affected, quantitative data from relevant studies, and detailed experimental protocols for researchers in the field.
The Glycosphingolipid Synthesis Pathway and Its Inhibition
The synthesis of most GSLs initiates with the transfer of glucose from UDP-glucose to ceramide on the cytosolic face of the Golgi apparatus, a reaction catalyzed by glucosylceramide synthase (GCS), encoded by the UGCG gene.[1][3] GlcCer is then flipped into the Golgi lumen and serves as the precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides.[3]
Pharmacological inhibition of GCS is the primary strategy for blocking GSL synthesis. This approach, often termed substrate reduction therapy, aims to decrease the production of GlcCer and all downstream GSLs.[7]
Key Inhibitors of Glucosylceramide Synthase
A variety of small molecule inhibitors targeting GCS have been developed for both research and therapeutic purposes. These compounds can be broadly categorized as ceramide analogues or imino sugars.[8]
-
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP): A widely used ceramide analogue in preclinical research to study the effects of GSL depletion.[5][9]
-
Eliglustat (B216) (Genz-112638): A potent and specific GCS inhibitor approved for the treatment of Gaucher disease type 1.[7][10]
-
Genz-123346: A derivative of eliglustat used in preclinical studies to investigate the role of GSLs in diabetes and cancer.[6][11]
-
Miglustat (N-butyldeoxynojirimycin, NB-DNJ): An imino sugar that inhibits GCS and has been used in the treatment of Gaucher disease.[11]
Below is a diagram illustrating the GSL synthesis pathway and the point of action for GCS inhibitors.
Quantitative Data: Inhibitor Potency
The efficacy of GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 Value | Cell/Assay System | Reference |
| PDMP | GCS | 15 - 25 µM | Osimertinib-resistant NSCLC cells | [5] |
| Eliglustat | GCS | 24 nM | In vitro enzyme assay | [3] |
| Genz-123346 | GCS | 14 nM (for GM1) | In vitro assay | [3] |
| EXEL-0346 | GCS | 2 nM | In vitro enzyme assay | [3] |
| T-036 | human GCS | 31 nM | In vitro enzyme assay | [4][11] |
| T-036 | mouse GCS | 51 nM | In vitro enzyme assay | [4][11] |
| Miglustat | GCS | 5 - 50 µM | In vitro enzyme assay | [11] |
Cellular Effects of GSL Synthesis Inhibition
Blocking the synthesis of GSLs triggers a cascade of cellular responses, primarily due to two main consequences: the depletion of GlcCer and downstream GSLs, and the potential accumulation of the substrate, ceramide.
Induction of Apoptosis
Ceramide is a well-established pro-apoptotic lipid second messenger.[12][13] By blocking its conversion to GlcCer, GCS inhibitors can lead to an accumulation of intracellular ceramide, thereby promoting apoptosis.[12][14] This is a key mechanism by which GCS inhibition exerts anti-cancer effects.
Quantitative Data: Effects on Apoptosis and Cell Viability
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Bufo arenarum embryos | PPMP | 20 µM | 90% reduction in ganglioside synthesis, 65% reduction in neutral GSL synthesis | [15] |
| Hepa 1-6 | Genz-123346 | 1 µM | Significant decrease in cell proliferation | [2][16] |
| 3T3 | Genz-123346 | 1 µM | Markedly reduced GSL levels (520 vs 3287 pmol/mg protein) | [7] |
| Hepa 1-6 | Genz-123346 | 1 µM | Markedly reduced GSL levels (93 vs 3635 pmol/mg protein) | [7] |
Cell Cycle Arrest
Inhibition of GSL synthesis has been shown to cause cell cycle arrest, particularly in cancer cells.[11][17] This effect contributes to the anti-proliferative properties of GCS inhibitors. For instance, treatment of colon cancer cells with Genz-123346 or genetic silencing of GCS leads to a significant arrest in the cell cycle.[11][17]
Quantitative Data: Effects on Cell Cycle
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| Lovo (colon cancer) | Genz-123346 / UGCG silencing | Marked arrest of the cell cycle | [11][17] |
| 3T3 | Dapagliflozin (high conc.) | Inhibition of cell cycle | [7] |
| Hepa 1-6 | Dapagliflozin (high conc.) | Inhibition of cell cycle | [7] |
Modulation of Insulin (B600854) Signaling
GSLs, particularly gangliosides, are known to modulate the activity of the insulin receptor.[6] Studies have shown that inhibiting GSL synthesis can improve insulin sensitivity and glycemic control in animal models of type 2 diabetes.[6] The GCS inhibitor Genz-123346 has been demonstrated to increase insulin signaling in the muscles of diabetic rats and mice, leading to improved glucose tolerance.[6] This is associated with increased phosphorylation of the insulin receptor and downstream effectors like Akt.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular effects of GSL synthesis inhibition.
General Experimental Workflow
A typical workflow for investigating the effects of a GCS inhibitor involves cell culture, inhibitor treatment, and subsequent analysis of various cellular parameters.
Protocol: Cell Viability Assay (MTT)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
GCS inhibitor stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the GCS inhibitor in culture medium. Replace the medium in the wells with 100 µL of the inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Western Blot for Phosphorylated Akt (p-Akt)
This protocol is used to quantify the activation of the Akt signaling pathway.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Centrifuge to pellet debris and collect the supernatant.[13][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473), diluted in blocking buffer, overnight at 4°C with gentle agitation.[13][18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imager.[18]
-
Analysis: Quantify band intensities using densitometry. Normalize the p-Akt signal to the total Akt signal for each sample.[13]
Protocol: Cellular Lipid Extraction and GSL Analysis by HPLC
This protocol allows for the quantification of cellular GSL levels.
Materials:
-
Cell pellets
-
Solvents: Chloroform, methanol, water (HPLC grade)
-
Ceramide glycanase
-
Fluorescent labeling agent (e.g., anthranilic acid, 2-AA)
-
HPLC system with a fluorescence detector and an amide-HILIC column
Procedure:
-
Lipid Extraction: Extract total lipids from cell pellets using a chloroform:methanol:water mixture (e.g., Bligh & Dyer method).[20][21]
-
Purification: Purify the GSL fraction from the total lipid extract, for example, by solid-phase extraction.
-
Glycan Release: Cleave the glycan headgroups from the ceramide backbone using ceramide glycanase.[12][22]
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag like 2-AA.[22]
-
HPLC Analysis: Separate and quantify the 2-AA labeled glycans using a normal-phase HPLC system (e.g., Accucore-150-Amide-HILIC column) with fluorescence detection.[1][22]
-
Quantification: Use known standards to create a calibration curve and determine the molar quantities of individual GSL species in the original sample.[22]
Conclusion
The inhibition of glycosphingolipid synthesis represents a powerful tool for both basic research and therapeutic development. By targeting the central enzyme GCS, it is possible to profoundly alter cellular behavior, inducing apoptosis and cell cycle arrest in cancer cells while enhancing insulin sensitivity in metabolic contexts. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to explore the multifaceted roles of GSLs and to evaluate the efficacy of novel GCS inhibitors. As our understanding of the intricate functions of GSLs continues to grow, so too will the potential applications for modulating their synthesis in a variety of disease states.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucosylceramide synthase-IN-1 - Immunomart [immunomart.com]
- 5. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verification and refinement of cellular glycosphingolipid profiles using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of the synthesis of glycosphingolipid by a ceramide analogue (PPMP) in the gastrulation of Bufo arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of hepatocellular carcinoma growth by blockade of glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 21. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
The Role of D-threo-PPMP in Elucidating Ceramide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide, a central hub in sphingolipid metabolism, is a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence. Dysregulation of ceramide metabolism is implicated in numerous pathologies, from cancer to neurodegenerative diseases. The study of these intricate pathways has been significantly advanced by the use of specific pharmacological inhibitors. Among these, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) has emerged as a pivotal tool. This technical guide provides an in-depth overview of the role of this compound in studying ceramide metabolism, its mechanism of action, and its applications in dissecting ceramide-dependent signaling pathways. This document further presents quantitative data on its effects, detailed experimental protocols for its use, and visual representations of the associated cellular pathways and workflows.
Introduction: The Significance of Ceramide and the Utility of this compound
Ceramide sits (B43327) at the heart of sphingolipid metabolic pathways, serving as a precursor for the synthesis of complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. Beyond its structural role in cellular membranes, ceramide functions as a potent second messenger, mediating cellular responses to a variety of stimuli, including stress, cytokines, and chemotherapeutic agents. The cellular fate—survival or death—is often dependent on the delicate balance of ceramide and its metabolites.
To unravel the complex roles of ceramide, researchers rely on tools that can acutely and specifically modulate its levels. This compound is a synthetic ceramide analog that has proven invaluable in this regard. By competitively inhibiting a key enzyme in ceramide metabolism, this compound allows for the controlled accumulation of endogenous ceramide, enabling the detailed study of its downstream effects.
Mechanism of Action of this compound
This compound acts as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids, transferring a glucose molecule from UDP-glucose to ceramide to form glucosylceramide.
By inhibiting GCS, this compound effectively blocks the conversion of ceramide to glucosylceramide. This blockade leads to two major consequences:
-
Depletion of downstream glycosphingolipids: The inhibition of GCS prevents the synthesis of the entire family of glucosylceramide-based glycosphingolipids.
-
Accumulation of endogenous ceramide: With its primary metabolic exit blocked, ceramide accumulates within the cell. This accumulation is the key feature that makes this compound a powerful tool for studying ceramide-dependent signaling.
The D-threo stereoisomer of PPMP is the biologically active form, exhibiting a much higher inhibitory activity against GCS compared to its L-threo counterpart.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound as a GCS inhibitor and its impact on ceramide levels have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Cell Line/System | Value | Reference |
| IC50 for GCS | MDCK cell homogenates | 2 - 20 µM | [1] |
| IC50 for GCS | Mouse liver microsomes | ~20 µM (for DL-threo-PPMP) | [2] |
| IC50 for GCS | Mouse brain homogenates | ~20 µM (for DL-threo-PPMP) | [2] |
Table 1: IC50 Values of this compound for Glucosylceramide Synthase (GCS) Inhibition. The half-maximal inhibitory concentration (IC50) demonstrates the potency of this compound in inhibiting GCS activity in various in vitro systems.
| Cell Line | This compound Concentration | Treatment Duration | Effect on Ceramide Levels | Reference |
| A549 cells | Not specified (DL-PDMP) | 17 hours | Marked increase in the nuclear envelope | [3] |
| HeLa cells | Not specified | 24 hours | 8-fold increase in C16-ceramide, 10-fold increase in C22-ceramide | [4] |
| Primary mouse neurons | Not specified (DL-threo-PPMP) | Not specified | Increased autophagy flux, suggesting ceramide accumulation | [2] |
| KB-V0.01 cells | 10 µM | 72 hours | Indirectly suggested by a 70% decrease in MDR1 expression | [5][6] |
Table 2: Effects of this compound on Cellular Ceramide Levels. This table highlights the significant accumulation of ceramide species in different cell lines following treatment with this compound or its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study ceramide metabolism.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest (e.g., HeLa, A549, or primary neurons) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays, or on coverslips for microscopy). Culture in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent, such as ethanol (B145695) or methanol (B129727), to prepare a stock solution of 1-10 mM. Store the stock solution at -20°C.
-
Cell Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired final concentration of this compound (typically in the range of 1-20 µM). A vehicle control (e.g., ethanol or methanol at the same final concentration as the this compound-treated samples) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.
Ceramide Extraction and Quantification by LC-MS/MS
-
Cell Harvesting and Lipid Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v).
-
Add an internal standard (e.g., C17:0 ceramide) to each sample for normalization.
-
Sonicate the samples briefly on ice to ensure complete cell lysis.
-
Add chloroform and water to induce phase separation.
-
Centrifuge and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion (the protonated ceramide molecule) to a specific product ion (typically the sphingoid base fragment) is monitored for each ceramide species. .
-
Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of ceramide standards.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of this compound in studying ceramide metabolism.
Caption: this compound inhibits Glucosylceramide Synthase (GCS), leading to ceramide accumulation.
Caption: Workflow for analyzing ceramide changes after this compound treatment.
Caption: Ceramide accumulation triggers the intrinsic apoptosis pathway.
Caption: Ceramide induces autophagy by inhibiting Akt/mTORC1 and activating the Beclin-1 complex.
Conclusion
This compound has proven to be an indispensable pharmacological tool for investigating the multifaceted roles of ceramide in cellular physiology and pathology. Its specific inhibition of glucosylceramide synthase provides a reliable method for inducing the accumulation of endogenous ceramide, thereby allowing for the detailed dissection of ceramide-mediated signaling pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the intricate world of ceramide metabolism, with the ultimate goal of developing novel therapeutic strategies for diseases characterized by its dysregulation. As our understanding of the spatial and temporal dynamics of ceramide signaling continues to evolve, the utility of tools like this compound will undoubtedly remain central to future discoveries.
References
- 1. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 5. archivepp.com [archivepp.com]
- 6. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
D-threo-PPMP: A Comprehensive Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a synthetic ceramide analog and a potent, specific inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids, this compound serves as a critical tool for investigating the roles of these complex lipids in a myriad of cellular processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on key signaling pathways including Akt/mTOR, endoplasmic reticulum (ER) stress, and autophagy, and detailed methodologies for its application in research settings. Quantitative data on its efficacy and cellular effects are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.
Introduction
Glycosphingolipids (GSLs) are integral components of cellular membranes that play crucial roles in cell adhesion, recognition, and signal transduction. The biosynthesis of the vast majority of GSLs begins with the transfer of glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS, EC 2.4.1.80). Dysregulation of GSL metabolism has been implicated in numerous pathologies, including cancer, metabolic disorders, and lysosomal storage diseases.
This compound, a structural analog of ceramide, acts as a competitive inhibitor of GCS.[1] Its D-threo stereoisomer is the biologically active enantiomer.[2] By inhibiting GCS, this compound effectively depletes downstream GSLs and leads to an accumulation of the substrate, ceramide. This perturbation of sphingolipid metabolism triggers a cascade of downstream effects on cellular signaling, making this compound an invaluable pharmacological tool for elucidating the functions of GSLs and ceramide in health and disease.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of glucosylceramide synthase. It mimics the ceramide substrate, binding to the enzyme's active site and preventing the transfer of glucose from UDP-glucose to ceramide. This blockade has two major immediate consequences:
-
Depletion of Glucosylceramide and Downstream Glycosphingolipids: The inhibition of GCS leads to a significant reduction in the cellular levels of glucosylceramide (GlcCer) and, consequently, all GSLs derived from it, such as lactosylceramide (B164483) (LacCer) and gangliosides (e.g., GM3).[3][4]
-
Accumulation of Ceramide: As the precursor to GlcCer, ceramide levels increase within the cell upon GCS inhibition.[5][6] Ceramide is a bioactive lipid in its own right, known to be a key mediator of cellular stress responses, apoptosis, and autophagy.
Quantitative Data on this compound Activity
The efficacy of this compound and its analogs varies across different cell types and experimental conditions. The following tables summarize key quantitative data from the literature.
| Inhibitor | Target | IC50 Value | Cell/System | Reference |
| DL-threo-PPMP | Glucosylceramide Synthase | 2 - 20 µM | General | [1] |
| D-threo-p-hydroxy-P4 | Glucosylceramide Synthase | 90 nM | MDCK cell homogenates | [7] |
| D-threo-p-methoxy-P4 | Glucosylceramide Synthase | 0.2 µM | MDCK cell homogenates | [7] |
| D-threo-P4 | Glucosylceramide Synthase | 0.5 µM | MDCK cell homogenates | [7] |
| DL-threo-PPMP | P. falciparum growth | 0.85 µM | Erythrocytes | [8] |
Table 1: IC50 Values of this compound and Analogs
| Inhibitor/Treatment | Cell Line | Effect | Magnitude of Change | Reference |
| D-threo-PDMP (40 µM) | HepG2 | GM3 content reduction | 77.7% decrease | [9] |
| D-threo-EtDO-P4 (1 µM) | HepG2 | GM3 content reduction | 81.9% decrease | [9] |
| DL-threo-PPMP (20 µM) | MDCK cell homogenates | GCS inhibition | 70% inhibition | [8] |
| DL-threo-PPMP (20 µM) | Mouse liver microsomes | GCS inhibition | 41% inhibition | [8] |
| DL-threo-PPMP (20 µM) | Mouse brain homogenates | GCS inhibition | 62% inhibition | [8] |
| This compound (10 µM, 72h) | KB-V0.01 cells | MDR1 expression | 70% decrease | [10][11] |
| D-threo-PDMP | B16 melanoma cells | GlcCer and LacCer levels | Considerable decrease | [4] |
| DL-PDMP | A549 cells | Palmitoyl-Cer levels | Marked increase | [5] |
Table 2: Cellular Effects of this compound and Analogs
Impact on Signaling Pathways
The dual effect of GSL depletion and ceramide accumulation initiated by this compound triggers significant alterations in several key signaling pathways.
Akt/mTOR Pathway
The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment has been shown to modulate this pathway. In HEK293 cells, DL-threo-PPMP reduces the phosphorylation of Akt and the downstream ribosomal protein S6.[8] Furthermore, in HepG2 cells, treatment with D-threo-PDMP led to a significant increase in the phosphorylation of Akt1 (286.0% of control).[9] This suggests that the depletion of GSLs, such as GM3, may relieve an inhibitory effect on the Akt pathway in certain cellular contexts. Some studies have also linked PDMP treatment to the inactivation of mTOR.[12]
Endoplasmic Reticulum (ER) Stress
The accumulation of ceramide, a consequence of GCS inhibition by this compound, is a known inducer of endoplasmic reticulum (ER) stress. In A549 cells, treatment with DL-PDMP led to an increase in the expression of CAAT/enhancer-binding protein homologous protein (CHOP), a key marker of ER stress.[5] This suggests that the buildup of ceramide disrupts ER homeostasis, triggering the unfolded protein response (UPR).
Autophagy and Apoptosis
This compound and its analogs are potent inducers of both autophagy and apoptosis. The accumulation of ceramide and the induction of ER stress are key upstream events that can trigger these processes. In A549 cells, DL-PDMP treatment resulted in a massive increase in microtubule-associated protein 1 light chain 3B (LC3B)-II expression, a hallmark of autophagosome formation, and a decrease in p62, indicating active autophagic flux.[5] This was accompanied by caspase-independent apoptosis.[5] In primary mouse neurons, DL-threo-PPMP was also shown to increase autophagy flux.[8]
Experimental Protocols
The following section provides generalized methodologies for key experiments involving this compound. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a desired density (e.g., 5 x 10^6 cells per 15-cm dish) and allow them to adhere overnight.[13]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO (e.g., 4 mM).[13]
-
Treatment: On the following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically ranging from 1 to 40 µM).[9][13] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Culture the cells for the desired period (e.g., 24 to 72 hours), depending on the endpoint being measured.[10][13]
Lipid Extraction and Analysis
-
Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and scrape them from the culture dish.[13]
-
Lipid Extraction: Extract total lipids using a two-step process with chloroform/methanol (B129727) mixtures (e.g., 2:1, v/v followed by 1:1, v/v).[13]
-
Drying and Saponification: Dry the combined lipid extracts under a stream of nitrogen. To remove glycerophospholipids, perform mild alkaline hydrolysis (e.g., 100 mM NaOH in methanol at 37°C for 2 hours).[13]
-
Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify ceramide and GSLs.[2][14]
Western Blotting for Signaling Proteins
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, CHOP, LC3B, p62). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 4. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating GlcCer Synthase Function with D-threo-PPMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glucosylceramide (GlcCer) synthase and its potent inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This document details the critical role of GlcCer synthase in cellular processes, the mechanism of action of this compound, and its effects on various signaling pathways. It is designed to be a valuable resource for researchers investigating sphingolipid metabolism and its implications in disease, particularly in the context of cancer and multidrug resistance.
Introduction to Glucosylceramide Synthase
Glucosylceramide (GlcCer) synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is a pivotal enzyme in sphingolipid metabolism. It catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide. This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), a diverse class of lipids involved in various cellular functions, including cell signaling, membrane integrity, cell-cell recognition, and apoptosis.
The balance between the pro-apoptotic signaling molecule ceramide and the anti-apoptotic glucosylceramide is crucial for cell fate. Overexpression of GCS has been implicated in the development of multidrug resistance (MDR) in cancer cells by reducing intracellular ceramide levels and increasing the production of GSLs. This makes GCS a compelling target for therapeutic intervention.
This compound: A Potent Inhibitor of GlcCer Synthase
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) is a specific and potent inhibitor of GlcCer synthase. It is the active enantiomer of the racemic mixture DL-threo-PPMP and acts as a ceramide analog, competitively inhibiting the enzyme. By blocking the synthesis of GlcCer, this compound leads to the accumulation of intracellular ceramide, which can trigger apoptosis, and a reduction in the levels of downstream GSLs. This targeted inhibition allows for the detailed investigation of the roles of GCS and GSLs in various cellular processes and disease models.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on GlcCer synthase activity and its downstream cellular consequences have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: IC50 Values of this compound and its Analogs for GlcCer Synthase Inhibition
| Compound | Cell Line / System | IC50 Value | Reference |
| DL-threo-PPMP | MDCK cell homogenates | ~2-20 µM | [1] |
| This compound | MDCK kidney epithelial cells | Induces 70% reduction in cell growth at 20 µM; significantly inhibits DNA synthesis at 3 µM | [2][3] |
| D-threo-P4 (a P4 derivative) | MDCK cell homogenates | 0.5 µM | [4] |
| D-threo-p-methoxy-P4 | MDCK cell homogenates | 0.2 µM | [4] |
| D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) | In vitro | 0.3 µM | [5] |
Table 2: Effects of this compound on Cellular Components and Processes
| Parameter | Cell Line / Condition | Treatment | Observed Effect | Reference |
| MDR1 Expression | KB-V0.01 cells | 10 µM this compound for 72 h | 70% decrease in MDR1 expression | [6][7] |
| GlcCer and LacCer Levels | B16 melanoma cells | D-threo-PDMP treatment | Considerable decrease in GlcCer and lactosylceramide (B164483) levels | [8] |
| Ceramide Levels | Giardia lamblia | 10 µM this compound | Increased cellular levels of ceramide | [9][10] |
| GlcCer Synthesis | Giardia lamblia | 10 µM this compound | Dose-dependent inhibition of GlcCer synthesis | [9][10] |
| Cell Growth | MDCK kidney epithelial cells | 20 µM this compound | 70% reduction in cell growth | [2][3] |
| Cell Cycle | NIH 3T3 cells overexpressing IGF-1 receptor | D-threo-PDMP treatment | Arrest at G1/S and G2/M transitions | [4] |
| Apoptosis | Bone marrow cells | Green-synthesized silver nanoparticles (comparison) | Induction of apoptosis | |
| Apoptosis | L929, 67NR, and 4T1 cells | Erica arborea L. extract (comparison) | Increased percentage of apoptotic cells | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of GlcCer synthase and the effects of this compound.
GlcCer Synthase Activity Assay
This protocol is adapted from a method using a fluorescent ceramide analog to measure GCS activity in live cells.[12][13]
Materials:
-
Cells of interest
-
This compound (or other inhibitors)
-
NBD C6-Ceramide (fluorescent ceramide analog) complexed to BSA
-
Cell culture medium (e.g., RPMI-1640 with 5% FBS and 1% BSA)
-
6-well plates
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Borate-impregnated HPTLC plates
-
TLC developing solvent (e.g., chloroform/methanol/water, 100:30:4, v/v/v)
-
Fluorescent spectrophotometer or UV transilluminator
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.5 and 10 µM) in a suitable medium for a specified time (e.g., 4 hours).
-
Substrate Incubation: Replace the medium with a medium containing the fluorescent ceramide analog (e.g., 100 µM NBD C6-Cer) and incubate for a defined period (e.g., 2 hours).
-
Lipid Extraction: Wash the cells with PBS and extract the lipids using an appropriate solvent mixture (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a borate-impregnated HPTLC plate. Develop the plate using a suitable solvent system to separate NBD C6-Ceramide from NBD C6-Glucosylceramide.
-
Quantification: Visualize the separated fluorescent lipids under UV light. Quantify the intensity of the NBD C6-Glucosylceramide spot using a fluorescent spectrophotometer. The ratio of GlcCer to Cer can be used to determine GCS activity.[12][13]
Lipid Extraction and Analysis by TLC
This protocol describes the general procedure for extracting and analyzing cellular ceramides (B1148491) and glucosylceramides.[14][15][16][17][18]
Materials:
-
Cell pellet or tissue sample
-
Chloroform
-
Methanol
-
Water
-
Silica (B1680970) gel TLC plates
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid, 190/9/1, v/v/v for the first migration and diethyl ether/acetic acid, 100/1, v/v for the second migration for ceramides)
-
Primuline (B81338) spray for visualization
-
Ceramide and Glucosylceramide standards
Procedure:
-
Lipid Extraction: Homogenize the cell pellet or tissue sample in a chloroform/methanol mixture (e.g., 2:1, v/v). After incubation, add water to induce phase separation. Collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto a silica gel TLC plate alongside ceramide and glucosylceramide standards.
-
Chromatogram Development: Develop the TLC plate in a chamber containing the appropriate solvent system.
-
Visualization and Identification: After development, dry the plate and visualize the lipid spots by spraying with primuline and viewing under UV light. Identify the ceramide and glucosylceramide spots by comparing their migration with the standards.
-
Quantification (Optional): Scrape the identified spots from the plate, elute the lipids from the silica gel, and quantify them using appropriate methods such as gas chromatography or mass spectrometry.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[19][20][21][22][23]
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a desired density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The inhibition of GlcCer synthase by this compound has profound effects on several key signaling pathways, primarily due to the accumulation of ceramide and the depletion of GSLs.
GlcCer Synthase and Ceramide Metabolism
Caption: GlcCer synthase metabolic pathway and its inhibition by this compound.
Role in Multidrug Resistance (MDR)
Overexpression of GCS is a key mechanism of multidrug resistance in cancer. By converting ceramide to GlcCer, GCS reduces the pro-apoptotic signal induced by many chemotherapeutic drugs. Furthermore, the resulting GSLs can activate signaling pathways that promote drug efflux and cell survival. Inhibition of GCS with this compound can re-sensitize MDR cancer cells to chemotherapy.
Caption: Role of GlcCer synthase in multidrug resistance and its reversal by this compound.
Impact on PI3K/Akt and MAPK/ERK Signaling Pathways
Inhibition of GCS and the subsequent alteration in sphingolipid composition can modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. While the precise mechanisms are still under investigation, evidence suggests that GCS inhibition can lead to the downregulation of Akt and ERK phosphorylation.[24][25][26][27]
Caption: Impact of GlcCer synthase inhibition on PI3K/Akt and MAPK/ERK signaling pathways.
Conclusion
GlcCer synthase is a critical enzyme in sphingolipid metabolism with significant implications for cell fate and the development of multidrug resistance in cancer. This compound serves as a powerful tool for investigating the function of GCS and the roles of its downstream products, glycosphingolipids. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of GlcCer synthase and exploring its potential as a therapeutic target. The continued investigation into the interplay between GCS and cellular signaling pathways will undoubtedly pave the way for novel therapeutic strategies in oncology and other diseases.
References
- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (hydrochloride) - Behavioral Neuroscience - CAT N°: 22677 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. annalsmedres.org [annalsmedres.org]
- 12. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. | Semantic Scholar [semanticscholar.org]
- 15. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 16. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipid component quantitation by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. MTT (Assay protocol [protocols.io]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. mdpi.com [mdpi.com]
- 25. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of GLUT-1 expression and the PI3K/Akt pathway to enhance the chemosensitivity of laryngeal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
D-threo-PPMP: A Technical Guide to its Applications in Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound triggers the accumulation of intracellular ceramide, a bioactive lipid known to induce apoptosis and cell cycle arrest. This mechanism of action has positioned this compound as a compelling agent in cancer biology research, particularly in the context of overcoming multidrug resistance (MDR) and sensitizing cancer cells to conventional chemotherapeutics. This technical guide provides an in-depth overview of this compound's core applications in oncology research, detailing its mechanism of action, effects on key signaling pathways, and summarizing quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are provided to facilitate further investigation into this promising anti-cancer strategy.
Core Mechanism of Action: Glucosylceramide Synthase Inhibition
This compound functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.
By inhibiting GCS, this compound leads to two primary cellular consequences with significant implications for cancer therapy:
-
Ceramide Accumulation: The blockage of its conversion to glucosylceramide results in a buildup of intracellular ceramide. Ceramide is a well-established second messenger that can initiate signaling cascades leading to apoptosis, cell cycle arrest, and autophagy.[1][2]
-
Depletion of Downstream Glycosphingolipids: Inhibition of GCS prevents the synthesis of glucosylceramide and, consequently, the entire series of downstream complex glycosphingolipids. These molecules are involved in various cellular processes, including cell adhesion, signaling, and modulation of membrane protein function.
Applications in Cancer Biology
Reversal of Multidrug Resistance (MDR)
One of the most significant applications of this compound in cancer research is its ability to reverse multidrug resistance. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which actively efflux chemotherapeutic drugs from cancer cells.
This compound has been shown to downregulate the expression of P-glycoprotein at both the mRNA and protein levels.[1][3] This leads to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to treatment. For instance, treatment of KB-V0.01 cells with 10 μM this compound for 72 hours resulted in a 70% decrease in MDR1 expression.[1][2][4][5]
Induction of Apoptosis
The accumulation of endogenous ceramide following GCS inhibition by this compound is a potent trigger for apoptosis.[2] Ceramide can activate various downstream effector pathways to initiate programmed cell death, including the activation of caspases.[6] Studies have shown that this compound treatment alone can induce apoptosis in cancer cell lines such as MDA-MB-435 human breast carcinoma cells.[2]
Inhibition of Pro-Survival Signaling Pathways
This compound has been demonstrated to modulate key pro-survival signaling pathways in cancer cells. Notably, its racemic mixture, DL-threo-PPMP, has been shown to reduce the phosphorylation of Akt and ribosomal protein S6 in HEK293 cells.[7] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can sensitize cancer cells to apoptosis.[8][9] The accumulation of ceramide can also impede PI3K-mediated survival signals.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its analogs in various cancer cell lines and preclinical models.
| Compound | Cell Line | Assay | IC50 | Reference |
| DL-threo-PPMP | - | Glucosylceramide Synthase Inhibition | 2-20 µM | [11] |
| This compound | MDCK | Cell Growth Inhibition | Induces 70% reduction at 20 µM | [12][13] |
| This compound | MDCK | DNA Synthesis Inhibition | Significant inhibition at 3 µM | [12][13] |
| D-threo-PDMP | B16 Melanoma | Cell Adhesion Inhibition | 10-15 µM | [14] |
| Compound | Cancer Model | Treatment Details | Outcome | Reference |
| This compound | Multidrug-Resistant KB-V0.01 cells | 10 µM for 72 hours | 70% decrease in MDR1 expression | [1][2][4][5] |
| D,L-threo-PPMP | Esophageal Cancer Patient-Derived Xenografts | - | Effectively suppressed tumor growth | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of P-glycoprotein (MDR1) Expression
This protocol outlines the steps for determining the effect of this compound on P-glycoprotein protein levels.[3][18]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (MDR1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the results.
In Vivo Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.[19][20][21][22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells in their logarithmic growth phase and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualization of Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits GCS, leading to ceramide accumulation and apoptosis.
Reversal of Multidrug Resistance by this compound
Caption: this compound reverses MDR by inhibiting Akt and downregulating P-glycoprotein.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound in cancer cells.
Conclusion and Future Directions
This compound represents a promising investigational agent in cancer research with a well-defined mechanism of action. Its ability to reverse multidrug resistance and induce apoptosis through the inhibition of glucosylceramide synthase and subsequent ceramide accumulation provides a strong rationale for its further development. The data summarized in this guide highlight its potential as a standalone therapy or in combination with existing chemotherapeutic agents to enhance their efficacy.
Future research should focus on elucidating the full spectrum of signaling pathways modulated by this compound-induced ceramide accumulation. Comprehensive preclinical studies across a wider range of cancer types are warranted to identify patient populations that would most benefit from this therapeutic strategy. While information on clinical trials is currently limited, the compelling preclinical data suggest that this compound and other GCS inhibitors hold significant promise for translation into novel cancer therapies. Further investigation into optimized drug delivery systems and combination regimens will be crucial in realizing the full therapeutic potential of this class of compounds.
References
- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Ceramide starves cells to death by downregulating nutrient transporter proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Adenosines Sensitize Glioblastoma Cells to Temozolomide by Affecting DNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interfering with mitochondrial dynamics sensitizes glioblastoma multiforme to temozolomide chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPMP, a novel tubulin-depolymerizing agent against esophageal cancer in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT (Assay protocol [protocols.io]
- 19. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-threo-PPMP in Elucidating Neurodegenerative Mechanisms: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and other synucleinopathies, present a significant and growing challenge to global health. A common pathological hallmark of many of these diseases is the accumulation of misfolded proteins, such as amyloid-beta (Aβ) and α-synuclein, which leads to synaptic dysfunction and neuronal death. Understanding the cellular mechanisms that regulate the synthesis, trafficking, and degradation of these proteins is paramount for the development of effective therapeutic strategies. D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) has emerged as a critical pharmacological tool for investigating these processes. This technical guide provides a comprehensive overview of the application of this compound in neurodegenerative disease research, detailing its mechanism of action, experimental protocols, and key findings.
Core Mechanism of Action: Inhibition of Glucosylceramide Synthase
This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs)[1][2]. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer serves as the precursor for the synthesis of a vast array of complex GSLs, including gangliosides and globosides, which are integral components of cellular membranes, particularly in the nervous system.
By inhibiting GCS, this compound effectively depletes the cellular pool of GlcCer and downstream complex GSLs. This perturbation of GSL homeostasis has profound effects on several cellular pathways implicated in neurodegeneration.
Diagram of the Glycosphingolipid Biosynthesis Pathway and the Site of this compound Inhibition
Key Experimental Findings in Neurodegenerative Models
The application of this compound has yielded significant insights into the pathophysiology of neurodegenerative diseases. The following sections summarize key findings, with quantitative data presented in tabular format.
Stimulation of Autophagy and Lysosomal Function
A critical consequence of GCS inhibition by this compound in neuronal cells is the stimulation of autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles. This effect is primarily mediated through the inhibition of the Akt-mTOR signaling pathway.
Signaling Pathway: this compound-Induced Autophagy
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| Glucosylceramide Synthase (GCS) Inhibition (IC50) | MDCK cell homogenates | 2 - 20 µM | N/A | 50% inhibition of GCS activity. | [3] |
| Akt Phosphorylation | HEK293 cells | 20 µM | Not specified | Reduction in Akt phosphorylation. | [4] |
| Ribosomal protein S6 Phosphorylation | HEK293 cells | 20 µM | Not specified | Reduction in S6 phosphorylation (downstream of mTOR). | [4] |
| Autophagy Flux | Primary mouse neurons | 20 µM | Not specified | Increased autophagy flux. | [4] |
Reduction of Pathological Protein Aggregates
In models of synucleinopathies, such as Parkinson's disease, this compound treatment has been shown to reduce the levels of α-synuclein, a protein prone to aggregation.
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| α-synuclein levels | Primary neurons | Not specified | Not specified | Decreased levels of mutant α-synuclein. | |
| Insoluble α-synuclein | Human iPSC-derived midbrain dopamine (B1211576) neurons treated with GCase inhibitors | 50 µM CBE or IFG | 7 days | Increased insoluble α-synuclein with GCase inhibition. | [5] |
Modulation of Amyloid-Beta Pathology
In the context of Alzheimer's disease, GCS inhibition has been investigated for its potential to mitigate amyloid-beta (Aβ) pathology.
| Parameter | Cell/Animal Model | This compound Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| Aβ Plaque Burden | Tg2576 mice (Alzheimer's model) | 2.5 mg/kg/day (of a GSI) | 4-7 months of age | ~68% reduction in plaque burden in the frontal cortex and hippocampus. | [6] |
| FA-solubilized Aβ levels | Tg2576 mice | 2.5 mg/kg/day (of a GSI) | 4-7 months of age | ~60% reduction in formic acid-solubilized brain Aβ levels. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro Treatment of Neuronal Cultures
Workflow: In Vitro this compound Treatment and Analysis
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)
-
This compound (hydrochloride salt is soluble in ethanol/methanol)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture neuronal cells to the desired confluency in a suitable culture vessel (e.g., 6-well plate, 96-well plate).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in ethanol).
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 5 µM, 10 µM, 20 µM). A vehicle control (medium with the same concentration of solvent) should be prepared in parallel.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, proceed with downstream analyses such as cell viability assays, protein extraction for Western blotting, or lipid extraction for mass spectrometry.
Western Blot Analysis of Key Signaling Proteins
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane. For α-synuclein, which is a small protein, fixation of the membrane with 4% paraformaldehyde after transfer can improve retention[7].
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:
-
Rabbit anti-α-synuclein (e.g., Abcam ab212184, 1:1250)[5]
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000)
-
Rabbit anti-Akt (pan) (e.g., Cell Signaling Technology #4691, 1:1000)
-
Rabbit anti-phospho-mTOR (Ser2448) (e.g., Cell Signaling Technology #5536, 1:1000)
-
Rabbit anti-mTOR (e.g., Cell Signaling Technology #2983, 1:1000)
-
Rabbit anti-LC3B (e.g., Novus Biologicals NB100-2220, 1:1000)
-
Mouse anti-β-actin (e.g., Sigma-Aldrich A5441, 1:5000) as a loading control.
-
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Quantification of Glycosphingolipids by Mass Spectrometry
Procedure:
-
Lipid Extraction: After this compound treatment, harvest cells and perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for mass spectrometry analysis (e.g., methanol).
-
LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of solvents such as water, methanol, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate (B1220265) to separate the different lipid species.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes to detect and identify GSLs based on their accurate mass and fragmentation patterns.
-
-
Data Analysis: Identify and quantify individual GSL species by comparing their mass-to-charge ratios (m/z) and retention times to known standards or by using specialized lipidomics software.
Conclusion
This compound is an invaluable tool for dissecting the complex cellular mechanisms underlying neurodegenerative disorders. Its specific inhibition of glucosylceramide synthase provides a powerful means to investigate the roles of glycosphingolipid metabolism in critical pathways such as autophagy, protein aggregation, and lysosomal function. The experimental protocols and findings detailed in this guide offer a solid foundation for researchers to employ this compound in their studies, with the ultimate goal of identifying novel therapeutic targets for these devastating diseases. As our understanding of the intricate interplay between lipid metabolism and neurodegeneration continues to evolve, the use of chemical probes like this compound will undoubtedly remain at the forefront of this vital area of research.
References
- 1. researchers.uss.cl [researchers.uss.cl]
- 2. A new method to measure autophagy flux in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transient pharmacologic lowering of Aβ production prior to deposition results in sustained reduction of amyloid plaque pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Effect of D-threo-PPMP on Autophagy and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a synthetic ceramide analog and a known inhibitor of glucosylceramide synthase (GCS). By blocking the conversion of ceramide to glucosylceramide, this compound leads to the intracellular accumulation of ceramide, a bioactive sphingolipid implicated in the regulation of various cellular processes. This technical guide provides an in-depth analysis of the effects of this compound on two critical cell fate pathways: autophagy and apoptosis. Drawing upon evidence from studies on the closely related compound D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP), this document outlines the underlying molecular mechanisms, presents expected quantitative outcomes in tabular format, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows.
Introduction
Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the first step in the biosynthesis of most glycosphingolipids. Inhibition of GCS by molecules such as this compound disrupts this pathway, leading to an accumulation of the substrate, ceramide. Ceramide is a well-established second messenger that can trigger a range of cellular responses, including cell cycle arrest, senescence, apoptosis, and autophagy. Understanding the intricate interplay between this compound-induced ceramide accumulation and these cellular processes is of significant interest for basic research and for the development of novel therapeutics, particularly in oncology.
This guide focuses on the dual roles of this compound in modulating autophagy and apoptosis, two fundamental processes that are often interconnected and are critical for cellular homeostasis and disease pathogenesis.
Core Mechanism of Action
The primary mechanism of this compound involves the competitive inhibition of glucosylceramide synthase. This leads to a build-up of intracellular ceramide. Elevated ceramide levels are a known trigger for endoplasmic reticulum (ER) stress. The ER stress response, in turn, can activate downstream signaling cascades that initiate both autophagy and apoptosis.
Signaling Pathway
The proposed signaling cascade initiated by this compound is illustrated below. This compound inhibits GCS, leading to ceramide accumulation. This induces ER stress, characterized by the upregulation of the transcription factor C/EBP homologous protein (CHOP). CHOP can then promote both autophagy, as evidenced by the conversion of LC3-I to LC3-II and the degradation of p62, and a caspase-independent form of apoptosis.
D-threo-PPMP: A Technical Guide to its Chemical Structure, Properties, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a synthetic ceramide analogue and a potent, specific inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids, this compound serves as a critical tool for investigating the cellular functions of these complex lipids. Its ability to induce the accumulation of endogenous ceramide has made it a valuable agent for studying ceramide-mediated signaling pathways, including apoptosis and autophagy. Furthermore, this compound has demonstrated potential in overcoming multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of its key signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is the biologically active enantiomer of the racemic mixture DL-threo-PPMP. Its structure features a phenyl group, a palmitoylamino side chain, and a morpholino ring attached to a propanol (B110389) backbone.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |
| Synonyms | D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol |
| Molecular Formula | C₂₉H₅₀N₂O₃ |
| Molecular Weight | 474.72 g/mol |
| CAS Number | 139889-53-5 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in ethanol (B145695) and methanol. Soluble in DMSO to 10 mM.[1] |
| Storage | Store at -20°C under desiccating conditions. Stable for ≥ 4 years. |
Note: The hydrochloride salt of this compound (CAS: 139889-65-9) has a molecular weight of 511.2 g/mol .
Mechanism of Action and Biological Activity
This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the committed step in the biosynthesis of most glycosphingolipids (GSLs).
The inhibition of GCS by this compound leads to two primary cellular consequences:
-
Depletion of Glycosphingolipids: By blocking their synthesis, this compound reduces the cellular levels of glucosylceramide and downstream GSLs.
-
Accumulation of Ceramide: The substrate for GCS, ceramide, accumulates within the cell. Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways.
These molecular effects translate into a range of biological activities, as summarized in the table below.
Table 2: Biological Activities and Quantitative Data for this compound and its Racemic Mixture
| Biological Activity | Organism/Cell Line | Concentration/IC₅₀ | Effect |
| Glucosylceramide Synthase Inhibition | Not specified | IC₅₀ between 2 and 20 µM (for DL-threo-PPMP) | Inhibition of enzyme activity.[2] |
| Cell Growth Reduction | Madin-Darby canine kidney (MDCK) cells | 20 µM | 70% reduction in cell growth.[3] |
| DNA Synthesis Inhibition | Madin-Darby canine kidney (MDCK) cells | 3 µM | Significant inhibition of DNA synthesis.[3] |
| Overcoming Multidrug Resistance | KB-V0.01 cells | 10 µM (72 h) | 70% decrease in MDR1 expression.[1] |
Signaling Pathways Modulated by this compound
The accumulation of ceramide induced by this compound triggers several interconnected signaling pathways, primarily leading to apoptosis and autophagy.
Ceramide-Induced Apoptosis and Autophagy
Inhibition of glucosylceramide synthase by this compound leads to an accumulation of cellular ceramide. This accumulation can induce endoplasmic reticulum (ER) stress, a condition that activates the unfolded protein response (UPR). Prolonged ER stress is a known trigger for both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process).
Caption: this compound inhibits GCS, leading to ceramide accumulation, ER stress, and subsequent autophagy and apoptosis.
Regulation of mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival. The accumulation of ceramide and the induction of cellular stress by this compound can lead to the inhibition of the mTORC1 signaling pathway, a key negative regulator of autophagy. Inhibition of mTORC1 derepresses autophagy.
Caption: this compound-induced cellular stress can inhibit mTORC1, leading to the activation of autophagy.
Experimental Protocols
In Vitro Glucosylceramide Synthase Activity Assay
This protocol is adapted from methodologies designed to measure the activity of glucosylceramide synthase in cell lysates.
Materials:
-
Cell lysate containing glucosylceramide synthase
-
Fluorescently labeled ceramide (e.g., NBD-C₆-ceramide)
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, and 5 mM MgCl₂)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., ethanol)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, fluorescently labeled ceramide, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose and the cell lysate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the resuspended extract onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches the top.
-
Air-dry the TLC plate.
-
Visualize the fluorescently labeled glucosylceramide and ceramide bands using a fluorescence imaging system.
-
Quantify the intensity of the bands to determine the amount of product formed and calculate the enzyme activity. The inhibitory effect of this compound can be determined by comparing the activity in its presence to the vehicle control.
Caption: Workflow for the in vitro glucosylceramide synthase activity assay.
Synthesis of this compound
The synthesis of this compound can be achieved through a stereoselective route starting from D-serine. The following is a generalized workflow based on the synthesis of analogous compounds.
Key Steps:
-
Protection of D-serine: The amino and carboxyl groups of D-serine are protected.
-
Formation of an epoxide or aziridine (B145994): The protected D-serine is converted to a chiral epoxide or aziridine intermediate.
-
Ring-opening with morpholine (B109124): The epoxide or aziridine ring is opened by nucleophilic attack with morpholine to introduce the morpholino group.
-
Introduction of the phenyl group: A phenyl group is introduced, often via a Grignard reaction.
-
Deprotection of the amino group: The protecting group on the amino functionality is removed.
-
Acylation with palmitoyl (B13399708) chloride: The free amino group is acylated with palmitoyl chloride to introduce the C16 fatty acid chain.
-
Final deprotection and purification: Any remaining protecting groups are removed, and the final product is purified, typically by column chromatography.
Caption: Generalized synthetic workflow for this compound starting from D-serine.
Conclusion
This compound is an indispensable pharmacological tool for the study of glycosphingolipid biology and ceramide-mediated signaling. Its specific inhibition of glucosylceramide synthase allows for the controlled manipulation of cellular GSL and ceramide levels, providing valuable insights into their roles in health and disease. The detailed information on its chemical properties, biological activities, and associated experimental protocols provided in this guide will aid researchers in effectively utilizing this compound in their scientific investigations. Further research into the nuanced effects of this compound on various signaling cascades will continue to uncover the intricate roles of sphingolipids in cellular regulation.
References
An In-Depth Technical Guide to the Solubility and Stability of D-threo-PPMP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (D-threo-PPMP hydrochloride) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound hydrochloride leads to the accumulation of intracellular ceramide, a bioactive lipid that plays a crucial role in various cellular processes, including apoptosis and autophagy. This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, along with detailed experimental protocols and an exploration of the signaling pathways it modulates. This information is intended to support researchers and drug development professionals in the effective use of this compound in their studies.
Physicochemical Properties
This compound hydrochloride is the D-threo enantiomer, which is the active form of the racemic mixture DL-threo-PPMP. It is a white to off-white solid.
| Property | Value |
| Chemical Formula | C₂₉H₅₀N₂O₃ · HCl |
| Molecular Weight | 511.2 g/mol |
| CAS Number | 139889-65-9 |
| Appearance | Solid |
Solubility
The solubility of this compound hydrochloride is a critical factor for its use in in vitro and in vivo studies. While specific quantitative solubility data for this compound hydrochloride is not extensively published, data from closely related compounds and qualitative descriptions provide a strong indication of its solubility profile.
Qualitative Solubility
This compound hydrochloride is described as being soluble in organic solvents such as ethanol (B145695) and methanol.[1]
Quantitative Solubility of Related Compounds
Quantitative solubility data for the racemic mixture, DL-threo-PPMP hydrochloride, and a related compound, DL-threo-PDMP hydrochloride, offer valuable insights into the expected solubility of this compound hydrochloride.
| Solvent | DL-threo-PPMP hydrochloride | DL-threo-PDMP hydrochloride |
| Dimethylformamide (DMF) | 5 mg/mL | 25 mg/mL[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | 30 mg/mL[2] |
| Ethanol | 10 mg/mL | 50 mg/mL[2] |
| Aqueous Buffer (1:5 Ethanol:PBS, pH 7.2) | Not available | 0.05 mg/mL[2][3] |
Based on this data, this compound hydrochloride is expected to have good solubility in polar organic solvents like DMSO and ethanol, but limited solubility in aqueous buffers. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Experimental Protocol for Solubility Determination
Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.
2.3.1. Kinetic Solubility Assay (Shake-Flask Method)
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.
Methodology:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells in a 96-well plate.
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined by HPLC-UV.[4][5][6]
2.3.2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of the solid compound and is considered the gold standard.
Methodology:
-
Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid to confirm that a saturated solution has been achieved.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of this compound hydrochloride in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.[7][8][9]
Stability
Understanding the stability of this compound hydrochloride under various conditions is essential for ensuring the accuracy and reproducibility of experimental results.
Solid-State Stability
When stored as a solid at -20°C, this compound hydrochloride is reported to be stable for at least four years.[1] It is recommended to store the compound under desiccating conditions.[10]
Solution Stability
The stability of this compound hydrochloride in solution is less well-documented. However, for the related compound DL-threo-PDMP hydrochloride, it is recommended not to store aqueous solutions for more than one day, suggesting potential for hydrolysis or degradation in aqueous environments.[2] It is advisable to prepare fresh solutions for each experiment or to conduct stability studies to determine the acceptable storage duration for stock solutions.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Methodology:
-
Preparation of Solutions: Prepare solutions of this compound hydrochloride in various solvents (e.g., water, methanol, acetonitrile) at a known concentration.
-
Stress Conditions: Subject the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid compound and solutions to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. The method should be capable of separating the intact this compound hydrochloride from any degradation products.
-
Quantification: Quantify the amount of remaining this compound hydrochloride and any major degradation products at each time point.
-
Mass Balance: Calculate the mass balance to ensure that all major degradation products have been accounted for.
Signaling Pathways Modulated by this compound Hydrochloride
The primary mechanism of action of this compound hydrochloride is the inhibition of glucosylceramide synthase. This leads to a decrease in the synthesis of most glycosphingolipids and an accumulation of the substrate, ceramide. Ceramide is a potent second messenger that can trigger apoptosis and autophagy.
Inhibition of Glucosylceramide Synthase and Ceramide Accumulation
References
- 1. Distinct sites of action of Bcl-2 and Bcl-xL in the ceramide pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. evotec.com [evotec.com]
- 10. Bcl-2 rescues ceramide- and etoposide-induced mitochondrial apoptosis through blockage of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
D-threo-PPMP: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide, the precursor for most glycosphingolipids. By inhibiting GCS, this compound serves as a valuable tool for studying the roles of glycosphingolipids in various cellular processes, including cell growth, differentiation, apoptosis, and multidrug resistance.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound acts as a competitive inhibitor of glucosylceramide synthase. This inhibition leads to a decrease in the synthesis of glucosylceramide and downstream glycosphingolipids. Consequently, there is an accumulation of the substrate, ceramide, which is a bioactive lipid known to be involved in signaling pathways that can lead to apoptosis and autophagy.[1][4]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound and its racemic mixture, DL-threo-PPMP, in various cell lines and enzymatic assays.
| Compound | Cell Line / System | Effect | Concentration / IC50 | Duration | Reference |
| This compound | KB-V0.01 (multidrug-resistant) | 70% decrease in MDR1 expression | 10 µM | 72 h | [2] |
| This compound | MDCK (kidney epithelial) | 70% reduction in cell growth | 20 µM | Not Specified | [5] |
| This compound | MDCK (kidney epithelial) | Significant inhibition of DNA synthesis | 3 µM | Not Specified | [5] |
| DL-threo-PPMP | General | Inhibition of glucosylceramide synthase activity | IC50: 2 - 20 µM | Not Specified | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[5]
-
Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.75 mg of this compound (MW: 474.7 g/mol ) in 1 mL of sterile DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay protocol and can be used to assess the effect of this compound on cell viability.[6][7][8]
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a general Annexin V-FITC/PI apoptosis assay and is suitable for detecting apoptosis induced by this compound.[9][10][11][12]
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Autophagy Detection (LC3-II Western Blot)
This protocol provides a method to detect the induction of autophagy by this compound through the analysis of LC3-I to LC3-II conversion.[13][14][15]
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3 (to detect both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) and vehicle control for the desired time (e.g., 24 hours). To confirm autophagic flux, a lysosomal inhibitor like chloroquine (B1663885) (50 µM) can be added for the last 4 hours of this compound treatment.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. An increase in this ratio indicates the induction of autophagy.
-
Visualizations
Caption: this compound inhibits Glucosylceramide Synthase (GCS), blocking the synthesis of Glucosylceramide.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. kumc.edu [kumc.edu]
- 13. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 14. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of D-threo-PPMP Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase (GCS). Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in experimental studies ranging from cell culture to in vivo research.
Introduction
This compound is a widely used pharmacological tool for investigating the role of glycosphingolipids in various cellular processes. By inhibiting GCS, this compound blocks the conversion of ceramide to glucosylceramide, the precursor for most glycosphingolipids. This inhibition leads to the accumulation of ceramide, a bioactive lipid known to mediate cellular stress responses, including apoptosis and autophagy. Understanding the precise methodology for preparing this compound solutions is fundamental for its effective application in research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. This information is essential for accurate calculation of concentrations and for understanding the handling and storage requirements of the compound.
| Property | Value | Reference |
| Synonyms | D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride | [1] |
| CAS Number | 139889-65-9 | [1][2] |
| Molecular Formula | C₂₉H₅₀N₂O₃ • HCl | [1] |
| Molecular Weight | 511.2 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [2] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility Data
| Solvent | Solubility (DL-threo-PPMP HCl) | Reference |
| DMSO | 20 mg/mL | [3] |
| Ethanol (B145695) | 10 mg/mL | [3] |
| Methanol | Soluble | [1][2] |
Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution. Ethanol can also be used, though the achievable concentration is lower.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.112 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 511.2 g/mol = 511.2 mg/mmol
-
Desired Concentration = 10 mM = 10 mmol/L = 0.01 mmol/mL
-
Mass (mg) = Desired Concentration (mmol/mL) x MW (mg/mmol) x Volume (mL)
-
Mass (mg) = 0.01 mmol/mL x 511.2 mg/mmol x 1 mL = 5.112 mg
-
-
-
Dissolution: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to the tube. For 5.112 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., direct addition to sterile cell cultures), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Application Notes and Best Practices
-
Working Concentration: The effective working concentration of this compound in cell culture typically ranges from 3 µM to 20 µM.[4] The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Dilution in Aqueous Media: When preparing working solutions, dilute the DMSO stock solution in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Precipitation: this compound has low aqueous solubility. To minimize the risk of precipitation when diluting the stock solution, add the stock solution to the aqueous medium while vortexing or mixing.
-
Control Experiments: Always include a vehicle control (medium containing the same final concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent.
Signaling Pathway
This compound's primary mechanism of action is the inhibition of glucosylceramide synthase (GCS). This leads to a buildup of its substrate, ceramide, a key signaling lipid. Elevated ceramide levels can trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death) and autophagy.
Caption: this compound inhibits GCS, leading to ceramide accumulation and downstream cellular responses.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell culture experiment.
Caption: Workflow for preparing and using this compound stock solution in cell culture experiments.
References
Optimal Concentration of D-threo-PPMP for Treating Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound leads to the accumulation of intracellular ceramide and a reduction in downstream glycosphingolipids. This modulation of lipid metabolism has significant implications for cancer therapy, as both ceramide and glycosphingolipids are key players in cell signaling pathways that regulate cell growth, proliferation, apoptosis, and drug resistance. These notes provide a comprehensive overview of the effective concentrations of this compound and its analogs in various cancer cell lines, detailed experimental protocols, and a summary of the underlying signaling pathways.
Data Presentation: Efficacy of PPMP Analogs in Cancer Cell Lines
The following table summarizes the effective concentrations of this compound and its closely related analogs in various cancer cell lines. Due to the limited availability of specific IC50 values for the D-threo isomer in the public literature, data for the L-threo isomer and the related compound D-threo-PDMP are also included to provide a broader context for its potential efficacy. Researchers should consider this as a starting point for their own dose-response experiments.
| Compound | Cell Line | Cancer Type | Effective Concentration | Effect | Citation |
| L-threo-PPMP | MCF-7 | Breast Cancer | ED50: 4 µM | Inhibition of cell growth | [1] |
| L-threo-PPMP | MDA-MB-468 | Breast Cancer | ED50: 7 µM | Inhibition of cell growth | [1] |
| L-threo-PPMP | SK-BR-3 | Breast Cancer | ED50: 6 µM | Inhibition of cell growth | [1] |
| This compound | KB-V0.01 | Oral Epidermoid Carcinoma | 10 µM (72h) | 70% decrease in MDR1 expression | [2][3] |
| DL-threo-PPMP | U937, HL-60 | Leukemia | Not specified | Protection from doxorubicin-induced apoptosis | |
| D-threo-PDMP | B16 | Melanoma | 10-15 µM (20h) | Inhibition of cell adhesion | [4] |
| D-threo-PDMP | Pancreatic Cancer Cells | Pancreatic Cancer | Not specified | Sensitization to MEK/ERK inhibitor AZD-6244 | |
| D-threo-PDMP | Glomerular Mesangial Cells | - | 20 µM (24h) | Stimulation of proliferation | |
| D-threo-PDMP | Rat Explants | - | 5-20 µM (2 days) | Dose-dependent inhibition of neurite growth | |
| D-threo-PDMP | Cortical Neurons | - | 5-40 µM (8 days) | Reduction in synchronous Ca2+ oscillations |
Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of glucosylceramide synthase. This leads to a decrease in the synthesis of glycosphingolipids and an accumulation of the substrate, ceramide. These changes in lipid composition have profound effects on cellular signaling, ultimately impacting cancer cell survival and proliferation.
Caption: this compound inhibits GCS, leading to ceramide accumulation and glycosphingolipid depletion, which in turn induces apoptosis, cell cycle arrest, and reduces drug resistance.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cells.
Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to start with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for MDR1 (P-glycoprotein) Expression
This protocol is to assess the effect of this compound on the expression of the multidrug resistance protein MDR1.
Materials:
-
Cancer cell line known to express MDR1 (e.g., KB-V0.01)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDR1/P-glycoprotein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 10 µM for 72 hours) as described in the previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MDR1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in MDR1 expression.
Conclusion
This compound represents a promising therapeutic agent for cancer treatment due to its ability to modulate critical lipid signaling pathways. The provided data and protocols offer a solid foundation for researchers to investigate the efficacy of this compound in various cancer models. It is crucial to perform dose-response and time-course experiments for each specific cell line to determine the optimal treatment conditions. Further investigation into the downstream effects of this compound will likely unveil additional therapeutic opportunities and combination strategies to combat cancer.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-threo-PPMP Treatment of Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase (GCS), in neuronal research. Understanding the optimal treatment duration and concentration is critical for achieving desired experimental outcomes, which primarily involve the depletion of downstream glycosphingolipids (GSLs) and the accumulation of ceramide.
Mechanism of Action
This compound acts as a specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most GSLs, including gangliosides. By blocking this enzyme, this compound leads to a significant reduction in the cellular levels of glucosylceramide and downstream GSLs.[1][2] This inhibition consequently results in the accumulation of the upstream substrate, ceramide.[2] In neurons, GSLs, particularly gangliosides, are crucial for various functions, including neurite outgrowth, synapse formation, and signal transduction.[3][4] Therefore, this compound is a valuable tool for investigating the roles of GSLs in neuronal development, function, and pathology.
Recommended Treatment Durations and Concentrations
The optimal treatment duration and concentration of this compound for neurons are dependent on the specific cell type and the desired biological endpoint. Below is a summary of effective concentrations and durations reported in various neuronal models.
| Cell/Tissue Model | Concentration Range | Treatment Duration | Observed Effects |
| Rat Neocortical Explants | 5 - 20 µM | 2 days | Dose-dependent inhibition of neurite growth.[1][4] |
| Primary Cortical Neurons | 5 - 40 µM | 8 days | Significant reduction in the frequency of synchronous Ca2+ oscillations.[1] |
| SH-SY5Y Cells | Not specified | Not specified | Decreased neurite initiation, elongation, and branching.[5] |
| B16 Melanoma Cells (for GSL synthesis inhibition) | 10 - 25 µM | 20 hours | Inhibition of cell adhesion and glycolipid synthesis.[1][6] |
| In vivo (Rats) | 40 mg/kg (i.p.) | 6 days (twice a day) | Did not improve spatial memory recall after ischemia, unlike its L-threo enantiomer.[2] |
Note: It is highly recommended to perform a dose-response and time-course experiment for each specific neuronal cell line or primary culture to determine the optimal conditions.
Experimental Protocols
Protocol 1: Inhibition of Neurite Outgrowth in Rat Neocortical Explants
This protocol is based on methodologies demonstrating the inhibitory effect of this compound on neurite extension.[4]
Materials:
-
This compound hydrochloride (soluble in ethanol (B145695)/methanol)[6][7]
-
Primary rat neocortical explants
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates/dishes
-
Microscope with imaging capabilities
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile ethanol or methanol (B129727). For example, a 10 mM stock solution. Store at -20°C.
-
Cell Plating: Culture primary rat neocortical explants according to standard laboratory protocols.
-
Treatment: After allowing the explants to adhere and begin extending neurites (typically 24-48 hours), replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 5, 10, 15, and 20 µM).[4] Include a vehicle control (medium with the same concentration of ethanol or methanol used for the stock solution).
-
Incubation: Incubate the cultures for 48 hours.[1]
-
Analysis: Following incubation, fix the cells and quantify neurite outgrowth using immunofluorescence microscopy and appropriate image analysis software. Measure parameters such as the number of neurite-bearing explants, the length of the longest neurite, and the total neurite length.[5]
Protocol 2: Reduction of Synaptic Activity in Primary Cortical Neurons
This protocol is designed to assess the effect of prolonged this compound treatment on functional synapse formation, as measured by synchronous calcium oscillations.[1]
Materials:
-
This compound hydrochloride
-
Primary cortical neurons
-
Neuronal culture medium
-
Calcium imaging reagents (e.g., Fura-2 AM)
-
Fluorescence microscope equipped for calcium imaging
Procedure:
-
Preparation of this compound Stock Solution: As described in Protocol 1.
-
Cell Plating: Plate primary cortical neurons at an appropriate density for calcium imaging experiments.
-
Treatment: On day in vitro (DIV) 1, add this compound to the culture medium at final concentrations ranging from 5 to 40 µM.[1] Include a vehicle control.
-
Incubation: Culture the neurons for 8 days, replacing the medium with fresh this compound-containing or control medium every 2-3 days.[1]
-
Calcium Imaging: On DIV 9, load the neurons with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Analysis: Record spontaneous calcium transients from multiple neurons simultaneously. Analyze the frequency and synchronicity of calcium oscillations to assess functional synaptic activity. A reduction in the frequency of synchronous oscillations is expected in this compound-treated cultures.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in neuronal cultures.
Caption: Mechanism of this compound action in neurons.
Caption: General experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse formation in cultured cortical neurons, and ameliorates memory deficits in ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of ganglioside biosynthesis and neurite outgrowth of primary cultured neurons by L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of D-threo-PPMP in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (UGCG), the key enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the formation of glucosylceramide, this compound effectively depletes downstream glycosphingolipids, which are crucial components of cell membranes involved in various cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mouse models, with a focus on its application in cancer research.
Mechanism of Action
This compound acts as a competitive inhibitor of UGCG, mimicking the ceramide substrate. This inhibition leads to a reduction in the cellular levels of glucosylceramide and, consequently, a decrease in the synthesis of complex glycosphingolipids. The depletion of these lipids can disrupt the integrity and function of lipid rafts in the cell membrane, thereby affecting the activity of various signaling receptors and downstream pathways. One of the key pathways modulated by changes in glycosphingolipid metabolism is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell survival, proliferation, and metabolism.
Data Presentation
The following tables summarize the quantitative data from a representative in vivo study using this compound in human neuroblastoma murine xenograft models.
Table 1: In Vivo Efficacy of this compound in Combination with Fenretinide (B1684555) (4-HPR) in a Mass Disease Neuroblastoma Model (CHLA-140 Xenograft)
| Treatment Group | Dose | Administration Route | Schedule | Number of Mice with Prolonged Survival | Notes |
| Control | - | - | - | - | - |
| 4-HPR | 120 mg/kg/day | Intraperitoneal (i.p.), BID | 5 days on, every other week for 4-5 courses | 3/12 | 1 durable complete response |
| This compound | 80 mg/kg/day | Intraperitoneal (i.p.), BID | 5 days on, every other week for 4-5 courses | 1/12 | - |
| 4-HPR + this compound | 120 mg/kg/day + 80 mg/kg/day | Intraperitoneal (i.p.), BID | 5 days on, every other week for 4-5 courses | 7/12 | 1 durable complete response |
Table 2: In Vivo Efficacy of this compound in Combination with Fenretinide (4-HPR) in a Minimal Residual Disease Neuroblastoma Model (CHLA-136 Xenograft)
| Treatment Group | Dose | Administration Route | Schedule | Number of Mice with Prolonged Survival | Notes |
| Control | - | - | - | - | - |
| 4-HPR + this compound (High Dose) | 120 mg/kg/day + 88 mg/kg/day | Intraperitoneal (i.p.), BID | Every other week for 2 courses | 3/5 | 1 durable complete response |
| 4-HPR + this compound (Low Dose) | 80 mg/kg/day + 80 mg/kg/day | Intraperitoneal (i.p.), BID | Every other week for 4 courses | 3/6 | - |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound hydrochloride (powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 80 mg/kg/day) and the number and weight of the mice to be treated, calculate the total amount of this compound needed.
-
Prepare a stock solution:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. This compound is soluble in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final injection solution:
-
On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration.
-
Note: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 10%) to avoid toxicity.
-
For example, to prepare a 10 mg/mL solution, you can dilute a 100 mg/mL DMSO stock 1:10 with sterile PBS.
-
Vortex the final solution gently to mix.
-
-
Administration:
-
Draw the required volume of the final this compound solution into a sterile syringe fitted with a 25-27 gauge needle.
-
The injection volume should not exceed 10 mL/kg of body weight. For a 25g mouse, the maximum injection volume is 0.25 mL.
-
Protocol 2: In Vivo Administration of this compound in a Neuroblastoma Xenograft Mouse Model
This protocol is based on a study demonstrating the efficacy of this compound in combination with fenretinide in a murine neuroblastoma model.[1]
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) bearing human neuroblastoma xenografts (e.g., CHLA-140, KCNR, or CHLA-136).
Treatment Regimen:
-
Dose: 80 mg/kg/day of this compound.
-
Administration: The total daily dose is divided into two intraperitoneal (i.p.) injections per day (BID).
-
Schedule: Administer for 5 consecutive days, followed by a 9-day break (treatment every other week). The treatment can be repeated for 4-5 courses.
Procedure:
-
Animal Handling: Acclimatize the tumor-bearing mice to the experimental conditions. Monitor tumor growth and the general health of the animals regularly.
-
Preparation of this compound: Prepare the this compound injection solution as described in Protocol 1.
-
Intraperitoneal Injection:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle, ensuring it penetrates the peritoneum without damaging internal organs.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor survival over the course of the experiment.
-
-
Endpoint: The experiment may be terminated when tumors reach a predetermined size, or when the animals show signs of significant distress, in accordance with institutional animal care and use guidelines.
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits UGCG, leading to altered signaling.
Experimental Workflow
Caption: Workflow for in vivo this compound administration.
References
Application Note & Protocol: Quantification of D-threo-PPMP by High-Performance Liquid Chromatography (HPLC)
This document provides a detailed methodology for the quantification of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a synthetic ceramide analogue that competitively inhibits UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking the formation of glucosylceramide from ceramide, this compound leads to an accumulation of intracellular ceramide, which can induce apoptosis and other cellular responses. This makes this compound a valuable tool for studying the roles of glycosphingolipids in various physiological and pathological processes, including cancer biology and lysosomal storage disorders. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and dose-response studies.
This application note describes a robust and reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound in plasma and liver tissue.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the inhibition of glucosylceramide synthase, which is a critical step in the sphingolipid metabolic pathway. This inhibition leads to a shift in the balance of key signaling lipids.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): D-threo-1-phenyl-2-pentadecanoylamino-3-morpholino-1-propanol (PC15MP) or other suitable analogue
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (ACS grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade)
-
Human or mouse plasma (heparinized)
-
Liver tissue
Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
-
Tissue homogenizer
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 210 nm |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Sample Preparation
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL internal standard working solution and vortex briefly.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Accurately weigh approximately 100 mg of liver tissue.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS) and homogenize using a tissue homogenizer.
-
Transfer the homogenate to a microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL internal standard working solution.
-
Perform a liquid-liquid extraction by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 15 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase, vortex, and transfer to an HPLC vial.
Experimental Workflow
The overall experimental process from sample receipt to data analysis is outlined below.
Method Validation and Quantitative Data
The described HPLC method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.3 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Precision and Accuracy
| Concentration (µg/mL) | Precision (Intra-day %RSD, n=6) | Precision (Inter-day %RSD, n=6) | Accuracy (% Recovery) |
| 0.5 | < 10% | < 12% | 95 - 105% |
| 2.5 | < 8% | < 10% | 97 - 103% |
| 7.5 | < 5% | < 8% | 98 - 102% |
Note: Intra- and inter-day precision for all coefficients of variation were found to be less than 15%. The accuracy data presented are representative values for a validated HPLC method.
Conclusion
The HPLC method detailed in this application note is suitable for the reliable quantification of this compound in plasma and liver tissue. The method is linear, sensitive, precise, and accurate over the specified concentration range. This protocol provides researchers, scientists, and drug development professionals with a robust tool for investigating the pharmacological properties of this compound.
Measuring Glucosylceramide Synthase Activity Following D-threo-PPMP Treatment: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for measuring the activity of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis, following treatment with the potent inhibitor D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). The protocol outlines a cell-based assay utilizing a fluorescent ceramide analog, NBD C6-ceramide, followed by lipid extraction and quantification using thin-layer chromatography (TLC) and spectrophotometry. This method allows for the direct and quantitative assessment of GCS inhibition in a cellular context, which is crucial for studying the roles of GCS in various physiological and pathological processes, including cancer drug resistance.
Introduction
Glucosylceramide synthase (GCS), also known as UDP-glucose:N-acylsphingosine glucosyltransferase, catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.[1] GCS is a critical enzyme implicated in various cellular processes and is considered a therapeutic target for several diseases, including Gaucher's disease and certain types of cancer.[2][3] this compound is a well-characterized and potent inhibitor of GCS, making it a valuable tool for studying the functional consequences of reduced GCS activity.[4][5] Accurate measurement of GCS activity after this compound treatment is essential to validate its inhibitory effect and to understand the downstream cellular responses.
This application note details a robust and reproducible method to quantify GCS activity in cultured cells treated with this compound. The described protocol is based on the cellular uptake and conversion of a fluorescent ceramide substrate, NBD C6-ceramide, to NBD C6-glucosylceramide.[2][6] The subsequent separation and quantification of the fluorescent lipid species provide a direct measure of cellular GCS activity.[7]
Signaling Pathway and Inhibition
Quantitative Data Summary
The inhibitory effect of this compound on GCS activity is dose-dependent. The following table summarizes typical inhibitory concentrations reported in the literature.
| Cell Line | This compound Concentration | Duration of Treatment | Observed Effect on GCS/Downstream Pathways | Reference(s) |
| KB-V0.01 | 10 µM | 72 hours | Decreased MDR1 expression by 70%. | [4] |
| NCI/ADR-RES | Not Specified | Not Specified | Used as a chemical inhibitor to validate a cell-based fluorescent method for assessing ceramide glycosylation. | [6] |
| Giardia lamblia | 10 µM | 3 hours | Decreased synthesis of GlcCer, leading to an increase in cellular ceramide levels.[8][9] | [8][9] |
| Giardia lamblia | Dose-dependent | Not Specified | Dose-dependent inhibition of GlcCer synthesis.[10] | [10] |
| HEK 293 | 20 µM | 48 hours | A 50% reduction in influenza virus infection, indicating a role for UGCG (the gene encoding GCS) in viral infection.[11] | [11] |
| KKU-213A (CCA) | 10 µM | Not Specified | Co-treatment with cisplatin (B142131) enhanced cisplatin-induced apoptosis and reduced phosphorylation of ERK.[12] | [12] |
| General | 2 - 20 µM (IC50) | Not Specified | The IC50 value for DL-threo-PPMP inhibition of glucosylceramide synthase activity is between 2 and 20 µM.[13] | [13] |
Experimental Workflow
Detailed Experimental Protocol
This protocol is adapted from methodologies described for cell-based fluorescent determination of GCS activity.[2][6][7]
Materials and Reagents
-
Cell Line: Appropriate cell line of interest (e.g., NCI/ADR-RES, HEK 293).
-
Cell Culture Medium: As required for the specific cell line (e.g., RPMI-1640 or DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
NBD C6-ceramide: Stock solution in a suitable solvent (e.g., ethanol).
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
TLC plates (silica gel)
-
TLC developing solvent: e.g., chloroform/methanol/water (65:25:4, v/v/v).
-
Spectrophotometer or plate reader capable of fluorescence measurement.
Procedure
1. Cell Seeding and Culture: a. Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency after 24 hours. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. This compound Treatment: a. After 24 hours, replace the culture medium with fresh medium containing the desired concentration of this compound. A vehicle control (e.g., ethanol or DMSO) should be run in parallel. b. The concentration of this compound and the duration of treatment should be optimized for the specific cell line and experimental goals (refer to the data table for guidance). A typical starting point is 10 µM for 24-48 hours.
3. NBD C6-ceramide Labeling: a. Following this compound treatment, wash the cells once with warm PBS. b. Replace the medium with serum-free medium containing 1% BSA and NBD C6-ceramide. A final concentration of 5 µM NBD C6-ceramide is a common starting point. c. Incubate the cells for 2 hours at 37°C to allow for uptake and metabolism of the fluorescent substrate.
4. Cell Harvesting: a. After incubation, wash the cells three times with ice-cold PBS to remove excess NBD C6-ceramide. b. Detach the cells using trypsin-EDTA and collect them by centrifugation at a low speed (e.g., 500 x g for 5 minutes) at 4°C. c. Wash the cell pellet once with ice-cold PBS.
5. Lipid Extraction: a. Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification (e.g., using a BCA assay) to normalize the results. b. Extract the lipids by adding chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:water of 2:1:0.8. c. Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to separate the phases. d. Carefully collect the lower organic phase containing the lipids into a fresh tube.
6. Thin-Layer Chromatography (TLC): a. Spot the extracted lipids onto a silica (B1680970) TLC plate. Also, spot standards of NBD C6-ceramide and NBD C6-glucosylceramide for identification. b. Develop the TLC plate in a chamber pre-equilibrated with the developing solvent (e.g., chloroform/methanol/water, 65:25:4). c. Allow the solvent front to migrate to near the top of the plate. d. Remove the plate from the chamber and allow it to air dry completely.
7. Quantification: a. Visualize the fluorescent spots under a UV lamp. The spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide should be clearly separated. b. Scrape the silica containing the fluorescent spots into separate tubes. c. Elute the lipids from the silica using a suitable solvent (e.g., chloroform:methanol, 2:1). d. Quantify the amount of fluorescence in the eluates using a spectrophotometer or a fluorescent plate reader. The excitation and emission wavelengths for NBD are typically around 460 nm and 536 nm, respectively.
8. Data Analysis: a. Calculate the amount of NBD C6-glucosylceramide produced in both the control and this compound-treated samples. b. Normalize the amount of product to the total protein content of the cell lysate. c. Express the GCS activity as pmol of NBD C6-glucosylceramide formed per mg of protein per hour. d. The percentage of GCS inhibition by this compound can be calculated as follows: % Inhibition = [1 - (GCS activity in treated cells / GCS activity in control cells)] x 100
Conclusion
The protocol described provides a reliable and quantitative method for assessing the activity of glucosylceramide synthase in cultured cells following treatment with the inhibitor this compound. This assay is a valuable tool for researchers investigating the role of GCS in cellular physiology and disease, as well as for professionals in drug development screening for and characterizing novel GCS inhibitors. The use of a fluorescent substrate offers a safer and more convenient alternative to radioactive methods while providing robust and reproducible data.
References
- 1. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucosylceramide synthase maintains influenza virus entry and infection | PLOS One [journals.plos.org]
- 12. Inhibition of Ceramide Glycosylation Enhances Cisplatin Sensitivity in Cholangiocarcinoma by Limiting the Activation of the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Application Notes and Protocols for Performing a Cell Viability Assay with D-threo-PPMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1] GCS catalyzes the transfer of glucose to ceramide, the initial step in the formation of a diverse array of glycosphingolipids that play crucial roles in cell signaling, proliferation, and survival.[1][2] By inhibiting GCS, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4][5] This pro-apoptotic effect makes this compound a valuable tool for cancer research and a potential therapeutic agent. Furthermore, inhibition of GCS has been linked to the inactivation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6][7]
These application notes provide a comprehensive guide to performing cell viability assays using this compound, including detailed protocols for the MTT assay and a caspase-3 activity assay, as well as a summary of its effects on various cancer cell lines.
Mechanism of Action
This compound acts as a competitive inhibitor of glucosylceramide synthase. This inhibition blocks the conversion of ceramide to glucosylceramide, leading to an accumulation of intracellular ceramide. Elevated ceramide levels can trigger the intrinsic apoptotic pathway through the modulation of the Bcl-2 family of proteins, leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.[3] Additionally, the accumulation of specific lipids due to GCS inhibition can lead to the dissociation of the mTOR complex from the lysosomal surface, resulting in its inactivation and contributing to the anti-proliferative effects.[6][7]
Caption: this compound inhibits GCS, leading to ceramide accumulation, which induces apoptosis and mTOR inactivation.
Data Presentation
The following tables summarize the inhibitory effects of this compound and its widely studied analog, D-threo-PDMP, on various cancer cell lines.
Table 1: IC50 Values of D-threo-PDMP in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [8] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [8] |
Note: D-threo-PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a closely related and frequently used inhibitor of glucosylceramide synthase.
Table 2: Effects of this compound on Specific Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| KB-V0.01 | Oral Epidermoid Carcinoma | 10 | 72 hours | 70% decrease in MDR1 expression | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.
Materials:
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit (commercial kits are recommended)
-
Cell lysis buffer (provided in the kit)
-
96-well plate (black or clear, depending on the assay type)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Cell Lysis: After the desired incubation period, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, aspirate the medium. Add the recommended volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the plate to pellet the cell debris. Transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.
-
Assay Reaction: Prepare the reaction mixture according to the manufacturer's instructions, which typically includes a reaction buffer and the caspase-3 substrate. Add the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (e.g., 405 nm) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Caption: Workflow for the Caspase-3 activity assay.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of glycosphingolipids and ceramide in cell viability and apoptosis. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific cellular models. It is recommended to optimize experimental conditions, such as cell density, compound concentration, and incubation time, for each cell line to obtain reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation | MDPI [mdpi.com]
- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Protocol for Analyzing Autophagy Flux Following D-threo-PPMP Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2][3] GCS catalyzes the transfer of glucose to ceramide to form glucosylceramide.[4][5] By inhibiting this enzyme, this compound leads to the cellular accumulation of its substrate, ceramide.[6][7] Sphingolipids, including ceramide, are critical signaling molecules that have been shown to regulate fundamental cellular processes, most notably autophagy.[8][9][10] The accumulation of ceramide can induce endoplasmic reticulum (ER) stress, a known trigger of the autophagic pathway.[6]
Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are degraded and recycled via the lysosome.[11] Autophagic flux refers to the complete, dynamic process, from the formation of the initial sequestering vesicle (autophagosome) to its fusion with the lysosome and the subsequent degradation of its contents.[12][13] Measuring autophagic flux is critical, as a static assessment of autophagosome numbers can be misleading; an accumulation of autophagosomes could signify either an increase in their formation (autophagy induction) or a blockage in their degradation.[13][14]
This application note provides a detailed protocol to accurately measure autophagic flux in response to this compound treatment using the LC3 turnover assay and p62 degradation analysis.
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which this compound is proposed to influence autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipids as Regulators of Autophagy and Endocytic Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy regulates sphingolipid levels in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy: A Key Regulator of Homeostasis and Disease: An Overview of Molecular Mechanisms and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macroautophagy: Novus Biologicals [novusbio.com]
- 14. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Application Notes: Western Blot Analysis of Apoptosis Markers Following D-threo-PPMP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a critical enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide. Inhibition of this enzyme by this compound leads to the intracellular accumulation of its substrate, ceramide.[3][4] Ceramide is a bioactive sphingolipid that acts as a key second messenger in various cellular signaling pathways, including the induction of apoptosis or programmed cell death.[5]
The accumulation of ceramide can trigger the intrinsic apoptotic pathway, making this compound a valuable tool for studying apoptosis and a potential therapeutic agent. Western blotting is a widely used and powerful technique to detect and quantify the expression levels of key proteins involved in the apoptotic cascade. These application notes provide a detailed protocol for treating cells with this compound and subsequently analyzing hallmark apoptosis markers—including the cleavage of caspase-3 and PARP, and the expression ratio of Bax to Bcl-2—by Western blot.
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits glucosylceramide synthase, preventing the conversion of ceramide to glucosylceramide. The resulting accumulation of ceramide is a stress signal that primarily initiates the intrinsic (mitochondrial) pathway of apoptosis. Elevated ceramide levels can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3. Active caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[6][7][8]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line.
-
Materials:
-
Appropriate cancer cell line (e.g., HeLa, A549, Jurkat)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
DMSO (sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: On the following day, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protein Extraction and Quantification
-
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
-
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blot Analysis
Caption: General workflow for Western blot analysis.
-
Materials & Reagents:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples and a pre-stained protein ladder onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm the transfer efficiency using Ponceau S staining.[10]
-
Blocking: Wash the membrane with TBST and then block with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagents to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands can be quantified using software like ImageJ. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation and Interpretation
The following tables provide a template for presenting quantitative Western blot data and list the key antibodies for analysis.
Table 1: Recommended Primary Antibodies for Apoptosis Analysis
| Target Protein | Expected Size(s) | Function in Apoptosis | Recommended Dilution |
| Caspase-3 | Pro-form: ~35 kDaCleaved: ~17/19 kDa | Executioner caspase; cleavage indicates activation.[12] | 1:1000 |
| PARP | Full-length: ~116 kDaCleaved: ~89 kDa | DNA repair enzyme; cleavage by Caspase-3 is a hallmark of apoptosis.[10] | 1:1000 |
| Bax | ~21 kDa | Pro-apoptotic Bcl-2 family member; promotes mitochondrial permeabilization.[8] | 1:1000 |
| Bcl-2 | ~26 kDa | Anti-apoptotic Bcl-2 family member; inhibits apoptosis.[11] | 1:1000 |
| β-actin / GAPDH | ~42 kDa / ~37 kDa | Loading control for data normalization. | 1:5000 |
Table 2: Hypothetical Quantitative Analysis of Apoptosis Markers
| Treatment Group | Cleaved Caspase-3 / Total Caspase-3 (Fold Change) | Cleaved PARP / Total PARP (Fold Change) | Bax / Bcl-2 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 | 2.1 | 2.3 |
| This compound (25 µM) | 4.8 | 4.2 | 4.5 |
| This compound (50 µM) | 7.2 | 6.8 | 6.9 |
Data are presented as fold change relative to the vehicle control and should be derived from densitometric analysis of at least three independent experiments.
Interpreting the Results:
-
Caspase-3 Activation: A significant increase in the band intensity of cleaved caspase-3 (~17 kDa) accompanied by a decrease in the pro-caspase-3 band (~35 kDa) confirms the activation of this executioner caspase.[6][13]
-
PARP Cleavage: The appearance or increased intensity of the 89 kDa cleaved PARP fragment is a definitive marker of ongoing apoptosis.[7][14]
-
Bax/Bcl-2 Ratio: An increased Bax/Bcl-2 ratio indicates a shift in the cellular balance towards apoptosis, suggesting the involvement of the intrinsic mitochondrial pathway.[8][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting D-threo-PPMP insolubility in aqueous media
Welcome to the technical support center for D-threo-PPMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is crucial to first dissolve it in an organic solvent before preparing your final aqueous working solution. The recommended solvents are ethanol, methanol, or DMSO. For cell culture experiments, creating a high-concentration stock solution in one of these organic solvents is the standard and recommended practice.
Q2: What are the recommended organic solvents for creating a this compound stock solution, and what are their typical final concentrations in cell culture media?
A2: Ethanol, methanol, and DMSO are all suitable solvents for creating a this compound stock solution. When preparing a working solution for cell culture, it is critical to keep the final concentration of the organic solvent as low as possible to avoid cytotoxicity. Generally, the final concentration of DMSO should be kept at or below 0.5%, although some cell lines may tolerate up to 1%.[1][2][3] For ethanol, a final concentration of up to 1% is generally considered safe for most cell lines, though some are more sensitive.[4][5] It is always best practice to include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[6] To prevent this, follow these steps:
-
Use a high-concentration stock: Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.
-
Pre-warm your media: Always add the compound to cell culture media that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of adding the highly concentrated stock directly to your full volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Mix thoroughly and quickly: When adding the this compound solution to the media, vortex or gently swirl the media to ensure rapid and thorough mixing.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions in organic solvents should be stored at -20°C for long-term stability.[7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (hydrochloride) (MW: 511.2 g/mol ) in DMSO.
Materials:
-
This compound (hydrochloride) solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound (hydrochloride) solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.11 mg of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (to 100 µM):
-
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Immediately cap the tube and vortex gently to mix. This results in a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution (to 10 µM):
-
In a new sterile conical tube, add the desired volume of pre-warmed complete cell culture medium. For example, for 10 mL of final working solution, add 9 mL of medium.
-
Add the required volume of the 100 µM intermediate solution. In this example, add 1 mL of the 100 µM solution.
-
Cap the tube and invert several times to mix. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Use the freshly prepared working solution to treat your cells immediately.
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound (hydrochloride) | Ethanol | Soluble | [7] |
| This compound (hydrochloride) | Methanol | Soluble | [7] |
| D,L-threo-PPMP | DMSO | to 10 mM | |
| DL-threo-PPMP (hydrochloride) | Ethanol | 10 mg/mL | [8] |
| DL-threo-PPMP (hydrochloride) | DMSO | 20 mg/mL | [8] |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Concentration | Notes | Reference |
| DMSO | ≤ 0.5% | Some cell lines may tolerate up to 1%. Primary cells are more sensitive. Always use a vehicle control. | [1][2][3] |
| Ethanol | ≤ 1% | Cell line dependent. Always perform a dose-response experiment to determine the optimal concentration for your specific cells. | [4][5] |
Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot the insolubility of this compound in aqueous media.
This compound Signaling Pathway
Caption: The signaling pathway of this compound, illustrating its inhibition of glucosylceramide synthase and the resulting downstream cellular effects.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - ProQuest [proquest.com]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: D-threo-PPMP in Primary Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-threo-PPMP in primary cell culture. The information focuses on understanding and mitigating the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[1][2] Its primary on-target effect is the depletion of glucosylceramide and downstream glycosphingolipids.[3]
Q2: What are the major off-target or downstream effects of this compound treatment in primary cells?
A2: The most significant downstream effect of GCS inhibition is the accumulation of its substrate, ceramide.[4] Elevated ceramide levels can trigger several signaling pathways, leading to off-target effects such as apoptosis (programmed cell death) and autophagy.[5][6] Additionally, this compound has been reported to alter cellular cholesterol homeostasis independently of its effects on glycosphingolipid synthesis.[3] It can also inhibit neurite outgrowth in primary neurons and affect the expression of P-glycoprotein (MDR1).[4][7]
Q3: Is the stereoisomer of PPMP important?
A3: Yes, the stereoisomer is critical. This compound is the active enantiomer that inhibits GCS.[8] In contrast, the L-threo enantiomer (L-threo-PDMP) has been shown to have opposite, stimulatory effects on glycosphingolipid biosynthesis and neurite outgrowth in some studies.[4][9] Therefore, using the correct, high-purity stereoisomer is crucial for interpreting experimental results.
Q4: In which primary cell types has this compound been used?
A4: this compound and its analogs have been used in a variety of cell types, including primary cultured rat neocortical explants, primary mouse neurons, and fibroblasts.[3][4][5][10]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity and cell death observed in my primary neuron culture after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Ceramide Accumulation | The inhibition of GCS leads to the accumulation of its substrate, ceramide, which is a known inducer of apoptosis.[10][11] 1. Perform a dose-response and time-course experiment: Determine the lowest effective concentration and shortest incubation time needed to achieve GCS inhibition without excessive cell death. 2. Measure ceramide levels: Quantify intracellular ceramide to confirm its accumulation coincides with the observed cytotoxicity. 3. Assess markers of apoptosis: Use assays such as TUNEL staining, caspase-3 activation, or Annexin V staining to confirm if the cell death is apoptotic. |
| Inappropriate Concentration | The optimal concentration of this compound can vary significantly between different primary cell types and even between different donors. 1. Titrate the concentration: Start with a low concentration (e.g., 1-5 µM) and gradually increase it. In some primary neurons, inhibitory effects on neurite outgrowth are seen in the 5-20 µM range.[4] 2. Consult the literature for your specific cell type: Look for publications that have used this compound in a similar primary cell model to guide your starting concentration. |
| Poor Health of Primary Culture | Primary cells are often more sensitive to chemical treatments than cell lines. 1. Ensure high viability of cultures before treatment: Only use cultures with high viability and appropriate morphology for your experiments. 2. Optimize culture conditions: Ensure that the medium, supplements, and substrate are optimal for your specific primary cell type. |
Issue 2: I am not observing the expected inhibition of glycosphingolipid synthesis.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | The compound may have degraded. 1. Check storage conditions: this compound should be stored at -20°C under desiccating conditions.[12][13] 2. Use a fresh stock solution: Prepare a fresh stock solution in an appropriate solvent like DMSO or ethanol.[12] |
| Insufficient Concentration or Incubation Time | The concentration or duration of treatment may be insufficient for your cell type. 1. Increase the concentration and/or incubation time: Systematically increase the dose and duration of treatment to find the optimal conditions for GCS inhibition in your specific primary cell culture. |
| Cell-Specific Differences | The metabolic rate and expression level of GCS can vary between different primary cell types. 1. Confirm GCS expression: Verify that your primary cells express GCS at a reasonable level. 2. Use a positive control: If possible, use a cell type in which this compound has a known inhibitory effect as a positive control. |
Issue 3: I am observing unexpected phenotypic changes in my cells that don't seem related to glycosphingolipid depletion, such as altered cell adhesion or morphology.
| Possible Cause | Troubleshooting Steps |
| Alteration of Cholesterol Homeostasis | This compound can affect cellular cholesterol homeostasis, which can impact membrane properties and cell adhesion.[3] 1. Measure cellular cholesterol levels: Assess free cholesterol and cholesterol ester levels to see if they are altered by the treatment. 2. Use the L-threo stereoisomer as a control: L-threo-PDMP does not inhibit GCS but may still share some off-target effects.[3] Comparing the effects of both isomers can help distinguish between GCS-dependent and independent effects. |
| Induction of Autophagy | This compound has been shown to induce autophagy in primary neurons.[5] 1. Assess markers of autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot or immunofluorescence to quantify autophagosome formation.[2] |
| Effects on Cell Adhesion Molecules | Inhibition of glycosphingolipid synthesis can affect the function of cell surface receptors and adhesion molecules. Treatment with a related compound, D-threo-PDMP, was shown to decrease cell adhesion to laminin (B1169045) and type IV collagen.[14] 1. Perform cell adhesion assays: Test the ability of your treated cells to adhere to different extracellular matrix components. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound and Related Compounds
| Compound | Cell Type/System | Effect | Concentration |
| DL-threo-PPMP | MDCK cell homogenates | 70% inhibition of GCS | 20 µM[5] |
| DL-threo-PPMP | Mouse liver microsomes | 41% inhibition of GCS | 20 µM[5] |
| DL-threo-PPMP | Mouse brain homogenates | 62% inhibition of GCS | 20 µM[5] |
| D-threo-PDMP | Primary cultured rat neocortical explants | Inhibition of neurite outgrowth | 5-20 µM[4] |
| (+)-D-threo-PDMP | Enzyme assay | 50% inhibition of GCS (IC50) | 5 µM[15] |
Table 2: Observed Off-Target and Downstream Effects of this compound/PDMP
| Effect | Cell Type | Compound | Concentration |
| Induction of autophagy flux | Primary mouse neurons | DL-threo-PPMP | Not specified[5] |
| Inhibition of DNA synthesis | MDCK cells | This compound | 3 µM[8] |
| Reduction in cell growth | MDCK cells | This compound | 20 µM[8] |
| Decreased MDR1 expression | KB-V0.01 cells | This compound | 10 µM[7] |
| Altered cholesterol homeostasis | Cultured fibroblasts | D-threo-PDMP | Not specified[3] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Autophagy by LC3-II Immunoblotting
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Identify the bands corresponding to LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). Quantify the band intensities and express the level of autophagy as the ratio of LC3-II to a loading control like β-actin or GAPDH. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[2]
Diagrams of Signaling Pathways and Workflows
References
- 1. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of ganglioside biosynthesis and neurite outgrowth of primary cultured neurons by L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel method for autophagy detection in primary cells: Impaired levels of macroautophagy in immunosenescent T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol stimulates ganglioside biosynthesis, neurite outgrowth and synapse formation in cultured cortical neurons, and ameliorates memory deficits in ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D,L-threo-PPMP, Glucosylceramide synthase inhibitor (CAS 149022-18-4) | Abcam [abcam.com]
- 13. This compound (PPMP), glucosylceramide synthase inhibitor (CAS 139889-65-9) | Abcam [abcam.com]
- 14. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Technical Support Center: D-threo-PPMP Cytotoxicity Determination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-threo-PPMP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in accurately determining the cytotoxic concentration of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a potent inhibitor of the enzyme glucosylceramide synthase (GCS). GCS is responsible for the first step in the synthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide. By inhibiting GCS, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) and autophagy in various cell types.
Q2: How do I determine the appropriate concentration range of this compound for my cytotoxicity experiments?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental duration. Based on available literature, a starting point for concentration ranges could be between 1 µM and 50 µM. For instance, the related compound L-threo-PPMP has shown effective doses (ED50) for growth inhibition in the range of 4-7 µM in breast cancer cell lines.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
Q3: Which cytotoxicity assays are recommended for use with this compound?
A3: Several colorimetric and luminescence-based assays are suitable for assessing the cytotoxicity of this compound. Commonly used methods include the MTT, LDH, and Neutral Red Uptake assays. The choice of assay may depend on the specific research question and the expected mechanism of cell death.
Q4: I am not observing the expected cytotoxic effects. What are some potential troubleshooting steps?
A4: If you are not observing cytotoxicity, consider the following:
-
Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at -20°C, and has not undergone multiple freeze-thaw cycles.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Consider testing a different cell line known to be sensitive or increasing the concentration range and/or incubation time.
-
Assay Interference: Some compounds can interfere with the chemical reactions of cytotoxicity assays. For example, compounds that alter cellular metabolism might affect the MTT assay. Consider using a different assay, such as the LDH assay, which measures membrane integrity.
-
Mechanism of Action: this compound's primary mechanism is the induction of apoptosis through ceramide accumulation. If your cell line has defects in apoptotic signaling pathways, it may be resistant.
Data Presentation: Cytotoxic Concentrations of PPMP Analogs
The following table summarizes reported cytotoxic and effective concentrations of this compound and its analogs in various cell lines and organisms. Note that IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values can differ based on the assay and endpoint measured.
| Compound | Cell Line / Organism | Concentration | Effect | Reference |
| L-threo-PPMP | MCF-7 (Breast Cancer) | ED50: 4 µM | Growth Inhibition | [1] |
| L-threo-PPMP | MDA-MB-468 (Breast Cancer) | ED50: 7 µM | Growth Inhibition | [1] |
| L-threo-PPMP | SK-BR-3 (Breast Cancer) | ED50: 6 µM | Growth Inhibition | [1] |
| DL-threo-PPMP | Plasmodium falciparum | IC50: 0.85 µM | Growth Inhibition | [2] |
| This compound | MDCK (Kidney Epithelial) | 20 µM | 70% reduction in cell growth | [3] |
| This compound | KB-V0.01 | 10 µM (72h) | 70% decrease in MDR1 expression | [4][5] |
| DL-PDMP | A549 (Lung Cancer) | Not specified | LDH release (cytotoxicity) | [6] |
Experimental Protocols
Below are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often correlated with cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to have controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Neutral Red Incubation: After treatment, remove the medium and add medium containing a known concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Dye Extraction: Remove the neutral red-containing medium, wash the cells with PBS, and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to extract the dye and measure the absorbance at 540 nm.
Mandatory Visualizations
Experimental Workflow for Determining Cytotoxic Concentration
Caption: Workflow for determining the cytotoxic concentration of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via GCS inhibition and ceramide accumulation.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. vincibiochem.it [vincibiochem.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize experimental variability with D-threo-PPMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using D-threo-PPMP, a potent inhibitor of glucosylceramide synthase (GCS).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) is a synthetic ceramide analog.[1] Its primary mechanism of action is the potent and specific inhibition of the enzyme glucosylceramide synthase (GCS), which is responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[2] By inhibiting GCS, this compound blocks the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, leading to a reduction in the cellular levels of GlcCer and downstream GSLs.[3][4] This inhibition can lead to an accumulation of ceramide, which may trigger cellular responses such as apoptosis and autophagy.[2][4] this compound is the active enantiomer of the racemic mixture DL-threo-PPMP.[5][6]
2. What are the common experimental applications of this compound?
This compound is widely used to investigate the roles of glycosphingolipids in various cellular processes, including:
-
Cell growth and proliferation[5]
-
Apoptosis (programmed cell death)[7]
-
Autophagy[1]
-
Neurite outgrowth[10]
-
Viral replication[11]
3. How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
-
Solubility: this compound hydrochloride is soluble in organic solvents such as ethanol (B145695) and methanol.[5] The DL-threo form is also soluble in DMSO. It is sparingly soluble in aqueous buffers.[9]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound hydrochloride in a suitable organic solvent like ethanol or methanol.[5] For the DL-threo form, DMSO can be used to prepare a stock solution up to 10 mM. It is recommended to purge the solvent with an inert gas before dissolving the compound.[9]
-
Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[5][7] Stock solutions should be stored at -20°C or -80°C. One source suggests that at -20°C, the stock solution is stable for up to 1 month, and at -80°C for up to 6 months when stored under nitrogen and protected from moisture.[12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[9]
Troubleshooting Guide
Issue 1: High variability in experimental results.
High variability can arise from several factors related to the compound itself, experimental design, or cellular system.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stereoisomer | Ensure you are using the D-threo enantiomer, which is the active inhibitor of GCS.[5][6] The L-threo and DL-erythro stereoisomers are generally used as negative controls as they have minimal to no inhibitory effect on GCS.[3] |
| Compound Instability | Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition between experiments, as these factors can influence cellular lipid metabolism. |
| Variable Treatment Time | Optimize the treatment duration for your specific cell type and experimental endpoint. Short-term and long-term treatments can yield different results due to the dynamics of sphingolipid metabolism. |
Issue 2: Determining the optimal working concentration.
The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological question.
| Cell Line / System | Effective Concentration Range | Observed Effect | Reference |
| MDCK (Madin-Darby Canine Kidney) | 3 µM | Significant inhibition of DNA synthesis | [5][6] |
| MDCK (Madin-Darby Canine Kidney) | 20 µM | 70% reduction in cell growth | [5][6] |
| KB-V0.01 (Human oral carcinoma) | 10 µM | 70% decrease in MDR1 expression after 72h | [8][9] |
| B16 Melanoma Cells | 10-25 µM | Inhibition of cell binding to laminin (B1169045) and collagen | [8] |
| Breast Cancer Cells (MCF-7, MDA-MB-468, SK-BR-3) | 4-7 µM (ED50 for L-threo-PPMP) | Induction of apoptosis | [7] |
| In vivo (ischemic rats) | 40 mg/kg, i.p., twice daily | Increased memory impairment | [12] |
Recommendations:
-
Perform a dose-response curve: Start with a broad range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and desired effect.
-
Assess cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to general toxicity.
Issue 3: How to confirm the inhibitory effect of this compound on GCS?
It is essential to verify that this compound is effectively inhibiting GCS in your experimental system.
| Verification Method | Experimental Protocol |
| Metabolic Labeling | 1. Pre-treat cells with this compound for the desired time. 2. Add a radiolabeled precursor, such as [³H]palmitic acid or a fluorescently tagged ceramide analog. 3. Incubate for a few hours to allow for metabolic incorporation. 4. Extract total lipids from the cells. 5. Separate the lipids using thin-layer chromatography (TLC). 6. Visualize and quantify the labeled glucosylceramide and ceramide. A decrease in labeled GlcCer and an increase in labeled ceramide indicate GCS inhibition.[4] |
| GCS Enzyme Activity Assay | 1. Prepare cell or tissue homogenates. 2. Incubate the homogenates with a fluorescent or radioactive ceramide substrate and UDP-glucose. 3. Measure the formation of the fluorescent or radioactive glucosylceramide product. Compare the activity in this compound-treated samples to untreated controls. |
| Western Blotting | While not a direct measure of GCS activity, you can assess downstream signaling pathways affected by GCS inhibition. For example, in some systems, GCS inhibition leads to reduced phosphorylation of Akt and ribosomal protein S6.[1] |
Issue 4: Potential off-target effects and unexpected results.
While this compound is a specific GCS inhibitor, high concentrations or prolonged treatment may lead to off-target effects.
-
Alteration of Cholesterol Homeostasis: this compound has been shown to affect cellular cholesterol homeostasis independently of its effect on GSL synthesis. It can inhibit the degradation of low-density lipoprotein (LDL), leading to the accumulation of cholesterol in late endosomes/lysosomes.[13]
-
Impact on Other Sphingolipid Metabolizing Enzymes: At high concentrations, there is a possibility of affecting other enzymes in the sphingolipid pathway. For instance, DL-threo-PPMP has been reported to inhibit sphingomyelin (B164518) synthase in malaria parasites.[1]
-
Accumulation of Ceramide: Inhibition of GCS leads to the accumulation of its substrate, ceramide.[4] Ceramide is a bioactive lipid that can induce apoptosis, cell cycle arrest, and other cellular responses.[10] It is crucial to consider whether the observed phenotype is a direct result of GSL depletion or a consequence of ceramide accumulation.
Experimental Controls:
-
Vehicle Control: Always include a vehicle control (e.g., ethanol, methanol, or DMSO) at the same final concentration used to dissolve this compound.
-
Inactive Stereoisomer Control: Use an inactive stereoisomer, such as L-threo-PPMP or DL-erythro-PPMP, as a negative control to demonstrate the specificity of the observed effects for GCS inhibition.[3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for using this compound.
Caption: this compound mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are UGCG inhibitors and how do they work? [synapse.patsnap.com]
- 3. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (hydrochloride) - Behavioral Neuroscience - CAT N°: 22677 [bertin-bioreagent.com]
- 7. caymanchem.com [caymanchem.com]
- 8. (+)-D-threo-PDMP (hydrochloride) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing D-threo-PPMP incubation time for maximum inhibition
Welcome to the technical support center for D-threo-PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol), a potent inhibitor of glucosylceramide synthase (GCS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum inhibition and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the enzyme glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase.[1][2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, which is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, this compound effectively depletes the cellular levels of glucosylceramide and downstream GSLs.
Q2: What is the optimal incubation time for achieving maximum inhibition of GCS with this compound?
A2: The optimal incubation time for this compound is highly dependent on the specific experimental goals and the downstream effects being measured. While direct enzymatic inhibition may occur relatively quickly, observing significant changes in downstream metabolites and cellular processes takes longer. Studies have shown that the cellular concentrations of glucosylceramide and gangliosides are gradually reduced by GCS inhibitors, reaching a new equilibrium within 36 hours. For observing effects on gene expression, such as the 70% decrease in MDR1 expression in KB-V0.01 cells, an incubation time of 72 hours with 10 µM this compound has been used. In contrast, effects on calcium transport have been observed in as little as 15 minutes, with changes in enzyme activity noted at 4 hours and impacts on cell viability appearing after 12 hours. Therefore, a time-course experiment is highly recommended to determine the optimal incubation period for your specific cell type and endpoint.
Q3: What is a typical working concentration for this compound?
A3: The effective concentration of this compound can vary between cell lines and experimental conditions. The IC50 value for GCS inhibition is generally in the low micromolar range. For example, in MDCK cell homogenates, a 70% inhibition of GCS was observed at a concentration of 20 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in organic solvents such as ethanol, methanol, and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to ensure stability. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect observed. | Suboptimal Incubation Time: The incubation period may be too short to observe the desired downstream effect. | Perform a time-course experiment (e.g., 4, 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific endpoint. |
| Suboptimal Concentration: The concentration of this compound may be too low for the cell type being used. | Conduct a dose-response experiment (e.g., 1, 5, 10, 20, 50 µM) to determine the IC50 in your experimental system. | |
| Inhibitor Instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution and store it appropriately. Avoid repeated freeze-thaw cycles. | |
| Cell Line Resistance: Some cell lines may be less sensitive to GCS inhibition. | Verify the expression and activity of GCS in your cell line. Consider using a different cell line if necessary. | |
| High cell toxicity or off-target effects. | Concentration Too High: The concentration of this compound may be cytotoxic. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range and use a concentration well below this for your experiments. |
| Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1-0.5%). Include a vehicle control in your experiments. | |
| Off-Target Effects: this compound may have effects independent of GCS inhibition. | Consider using a structurally different GCS inhibitor as a control to confirm that the observed effects are due to GCS inhibition. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate Pipetting: Errors in preparing dilutions can lead to variability. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Incomplete Dissolution: this compound may not be fully dissolved in the stock solution. | Ensure the compound is completely dissolved in the solvent before further dilution. Gentle warming or vortexing may be necessary. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for GCS Inhibition
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment.
-
This compound Treatment: The following day, treat the cells with a predetermined effective concentration of this compound (based on literature or a prior dose-response experiment). Include a vehicle control (solvent only).
-
Time Points: Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, 36, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
GCS Activity Assay or Glucosylceramide Measurement:
-
GCS Activity Assay: Measure the GCS activity in the cell lysates using a commercially available kit or an established protocol, which typically involves monitoring the incorporation of a labeled glucose analog into ceramide.
-
Glucosylceramide Measurement: Extract the lipids from the cell lysates and quantify the levels of glucosylceramide using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS).
-
-
Data Analysis: Plot the percentage of GCS inhibition or the relative glucosylceramide levels against the incubation time to determine the time point at which maximum inhibition is achieved and sustained.
Data Presentation
Table 1: Summary of this compound Incubation Times and Observed Effects
| Incubation Time | Concentration | Cell Line/System | Observed Effect |
| 15 minutes | Not Specified | Thymocytes (derivatives) | Changes in Ca2+ transport |
| 4 hours | Not Specified | Thymocytes (derivatives) | Effects on UGCG activity |
| 12 hours | Not Specified | Thymocytes (derivatives) | Effects on cell viability |
| 36 hours | Not Specified | Various cell types | Equilibrium of glucosylceramide and ganglioside levels reached |
| 72 hours | 10 µM | KB-V0.01 cells | 70% decrease in MDR1 expression |
| Not Specified | 20 µM | MDCK cell homogenates | 70% inhibition of GCS |
Visualizations
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
Caption: Workflow for optimizing this compound incubation time.
References
D-threo-PPMP degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of D-threo-PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol), a potent inhibitor of glucosylceramide synthase (GCS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic ceramide analog that acts as a specific and potent inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme in the synthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first step in this pathway.[4][5] By inhibiting GCS, this compound effectively depletes cells of glucosylceramide and downstream glycosphingolipids, leading to an accumulation of cellular ceramide. This modulation of sphingolipid metabolism can impact various cellular processes.[4][6]
Q2: What are the common research applications of this compound?
A2: this compound is widely used in research to investigate the roles of glucosylceramide and glycosphingolipids in various biological processes. Common applications include:
-
Cancer Biology: Studying the involvement of glycosphingolipids in tumor growth, apoptosis, and multidrug resistance.[2]
-
Neuroscience: Investigating the role of sphingolipids in neuronal function and neurodegenerative diseases.[1]
-
Infectious Diseases: Exploring the role of host cell sphingolipids in the life cycle of viruses and parasites.[7][8]
-
Metabolic Diseases: Examining the link between glycosphingolipid metabolism and metabolic syndromes.[9]
Q3: What is the recommended long-term storage condition for solid this compound?
A3: For long-term stability, solid this compound should be stored at -20°C.[1][10] Under these conditions, it is reported to be stable for at least four years.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO.[1][10] For detailed solubility information, please refer to the table below. It is recommended to prepare a concentrated stock solution in one of these solvents. For an analog, D-threo-PDMP, stock solutions in an organic solvent can be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to note that aqueous solutions of similar compounds are not recommended to be stored for more than one day.[6] Therefore, it is best practice to prepare fresh dilutions in your aqueous experimental medium from the organic stock solution just before use.
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Reported Stability |
| Solid | -20°C | ≥ 4 years[1] |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month (based on analog data)[6] |
| -80°C | Up to 6 months (based on analog data)[6] | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for storage > 24 hours[6] |
Table 2: this compound Solubility
| Solvent | Solubility |
| Ethanol | Soluble[1][10] |
| Methanol | Soluble[1][10] |
| DMSO | Soluble (up to 10 mM for D,L-threo-PPMP) |
| Aqueous Buffers | Sparingly soluble[6] |
Experimental Protocols & Methodologies
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent mammalian cells with this compound. Optimization may be required for specific cell lines and experimental goals.
-
Stock Solution Preparation:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO or ethanol.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
-
Treatment Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is critical to add the this compound solution to the medium and mix well before adding to the cells to avoid localized high concentrations. The final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or lipid extraction for mass spectrometry.
-
Signaling Pathways and Workflows
Caption: this compound inhibits GCS, leading to ceramide accumulation and glycosphingolipid depletion, which in turn can induce apoptosis and reduce multidrug resistance.
Caption: A typical workflow for a cell-based experiment using this compound.
Troubleshooting Guide
Problem 1: Inconsistent or No Effect of this compound Treatment
-
Possible Cause 1: Degraded this compound.
-
Solution: this compound in aqueous solutions is not stable for extended periods.[6] Always prepare fresh dilutions from a frozen organic stock solution immediately before each experiment. Avoid using previously prepared and stored aqueous solutions. Ensure the solid compound has been stored correctly at -20°C.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations typically range from 1 µM to 50 µM.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Some cell lines may have lower GCS expression or activity, or they may have compensatory pathways that make them less sensitive to GCS inhibition. Confirm GCS expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
Problem 2: Observed Cellular Toxicity in Vehicle Control
-
Possible Cause 1: High Solvent Concentration.
-
Solution: The organic solvent (DMSO or ethanol) used to dissolve this compound can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a solvent toxicity curve for your specific cell line to determine the maximum tolerated concentration.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that your stock solution of this compound and all reagents are sterile. Microbial contamination can cause cell death and confound experimental results.
-
Problem 3: Off-Target Effects Observed
-
Possible Cause 1: Non-specific Effects at High Concentrations.
-
Solution: While this compound is a specific GCS inhibitor, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. A related compound, D-threo-PDMP, has been shown to alter cellular cholesterol homeostasis independently of GCS inhibition.[11] Be mindful of potential lipid metabolism alterations beyond the direct GCS pathway.
-
-
Possible Cause 2: Use of Racemic Mixture.
Caption: A logical guide for troubleshooting common issues in this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (hydrochloride) - Behavioral Neuroscience - CAT N°: 22677 [bertin-bioreagent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are UGCG inhibitors and how do they work? [synapse.patsnap.com]
- 10. This compound (PPMP), glucosylceramide synthase inhibitor (CAS 139889-65-9) | Abcam [abcam.com]
- 11. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from D-threo-PPMP experiments
Welcome to the technical support center for D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for experiments involving this potent glucosylceramide synthase (GCS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide to form glucosylceramide. By inhibiting GCS, this compound effectively depletes the cellular levels of glucosylceramide and downstream GSLs.
Q2: What is the difference between this compound and D-threo-PDMP?
A2: this compound and D-threo-PDMP are both inhibitors of glucosylceramide synthase. The primary difference lies in the length of their fatty acid chains. This compound has a palmitoyl (B13399708) (C16) chain, while D-threo-PDMP has a decanoyl (C10) chain. This difference in chain length can affect their potency and potentially their off-target effects.
Q3: How should I store this compound?
A3: this compound is typically supplied as a solid or lyophilized powder. For long-term storage, it is recommended to store it at -20°C under desiccating conditions.[4] The stability of the compound in solution depends on the solvent, but stock solutions in DMSO, ethanol, or methanol (B129727) should also be stored at -20°C or -80°C for long-term use.[4][5] Repeated freeze-thaw cycles should be avoided.
Q4: What are the common solvents for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5] For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically <0.1%).
Troubleshooting Guide
Issue 1: Lower than Expected Inhibition of Glucosylceramide Synthase
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound (solid at -20°C, protected from light and moisture). Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for preparing the stock and working solutions. Use a calibrated pipette. |
| Suboptimal Assay Conditions | Optimize the glucosylceramide synthase activity assay. Ensure the substrate concentrations are appropriate and that the assay is in the linear range. |
| Cell Type-Specific Differences | The expression and activity of GCS can vary between cell lines. Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell line. |
| High Serum Concentration in Culture Medium | Serum proteins may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design. |
Issue 2: Unexpected Cytotoxicity or Cell Death
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells. Run a vehicle control (medium with solvent only). |
| Ceramide Accumulation | Inhibition of GCS can lead to an accumulation of its substrate, ceramide.[6] Elevated ceramide levels are known to induce apoptosis and autophagy.[6] Consider measuring intracellular ceramide levels. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects. For example, the related compound D-threo-PDMP has been shown to alter cholesterol homeostasis.[7] |
| Induction of Endoplasmic Reticulum (ER) Stress | The accumulation of ceramide can lead to ER stress, which can trigger apoptosis.[6] Assess markers of ER stress (e.g., CHOP expression). |
Issue 3: Unexpected Phenotypic Changes Unrelated to GSL Depletion
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects on Lipid Metabolism | As mentioned, D-threo-PDMP can affect cholesterol metabolism.[7] Consider that this compound may have similar off-target effects. |
| Use of an Inactive Enantiomer | Ensure you are using the active D-threo enantiomer. The L-threo enantiomer does not inhibit GCS but may have other cellular effects.[8] |
| Alteration of Membrane Microdomains | Glycosphingolipids are important components of lipid rafts. Their depletion can alter the structure and function of these microdomains, leading to a variety of cellular changes. |
| Effects on Neurite Outgrowth | Both D- and L-isomers of PDMP have been shown to inhibit neurite outgrowth, suggesting that this effect may not be solely due to GCS inhibition.[9] |
Experimental Protocols
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is a generalized method and may require optimization for specific cell types or tissues.
-
Preparation of Cell Lysate:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and protease inhibitors).
-
Homogenize the lysate and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 50-100 µg) with the reaction buffer.
-
The reaction buffer should contain a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and UDP-glucose.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipids in a suitable solvent.
-
Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent signal of the glucosylceramide product.
-
MTT Cell Viability Assay
This is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Source |
| Molecular Weight | 511.2 g/mol (hydrochloride salt) | [4] |
| Purity | >98% | [4] |
| Form | Solid / Lyophilized | [4] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [4][5] |
| Storage | -20°C, desiccated | [4] |
| Stability | ≥ 4 years at -20°C | [5] |
Table 2: Example of this compound Effects on Cell Growth
| Cell Line | Concentration | Effect | Source |
| MDCK | 3 µM | Significant inhibition of DNA synthesis | |
| MDCK | 20 µM | 70% reduction in cell growth | |
| KB-V0.01 | 10 µM (72 h) | 70% decrease in MDR1 expression | [1][3] |
Visualizations
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
Caption: A generalized experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting unexpected results.
References
- 1. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (PPMP), glucosylceramide synthase inhibitor (CAS 139889-65-9) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Managing D-threo-PPMP-Induced Cellular Stress Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-threo-PPMP. The information is designed to address specific issues that may be encountered during experiments involving the induction of cellular stress responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is a critical enzyme in the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first committed step in this pathway.[2] By inhibiting GCS, this compound leads to the accumulation of the substrate, ceramide, and a depletion of downstream glycosphingolipids. This disruption of sphingolipid metabolism is a primary driver of the cellular stress responses observed with this compound treatment.
Q2: What cellular stress responses are typically induced by this compound?
A2: this compound-mediated inhibition of GCS and subsequent accumulation of ceramide can induce several interconnected cellular stress responses, including:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Ceramide accumulation can disrupt ER calcium homeostasis and inhibit protein folding, leading to the activation of the three branches of the UPR: IRE1α, PERK, and ATF6.[4][5]
-
Autophagy: As a cellular recycling mechanism, autophagy is often induced in response to ER stress and ceramide accumulation.[2] This is characterized by the formation of autophagosomes and the processing of LC3-I to LC3-II.
-
Apoptosis: Prolonged or severe ER stress and high levels of ceramide can trigger programmed cell death, or apoptosis. This can occur through both caspase-dependent and -independent pathways.
Q3: What is a suitable starting concentration and treatment duration for this compound in cell culture experiments?
A3: The optimal concentration and duration of this compound treatment are highly cell-type dependent. It is recommended to perform a dose-response and time-course experiment for your specific cell line. However, based on published data, a starting point for many cancer cell lines is in the range of 10-50 µM for 24-72 hours.[6] For example, in MDCK kidney epithelial cells, 20 µM this compound caused a 70% reduction in cell growth.[3][7]
Data Presentation
Table 1: Effective Concentrations of this compound and its Analogs in Various Cell Lines
| Compound | Cell Line | Effect | Concentration | Treatment Duration |
| This compound | MDCK (Madin-Darby Canine Kidney) | 70% reduction in cell growth | 20 µM | Not specified |
| This compound | MDCK (Madin-Darby Canine Kidney) | Significant inhibition of DNA synthesis | 3 µM | Not specified |
| This compound | KB-V0.01 (Human oral carcinoma) | 70% decrease in MDR1 expression | 10 µM | 72 hours |
| D-threo-PDMP | Glomerular Mesangial Cells (GMC) | Stimulated proliferation | 20 µM | 24 hours |
| D-threo-PDMP | B16 Melanoma | Inhibition of cell adhesion | 10-15 µM | 20 hours |
| L-threo-PPMP | MCF-7 (Breast Cancer) | ED50 | 4 µM | Not specified |
| L-threo-PPMP | MDA-MB-468 (Breast Cancer) | ED50 | 7 µM | Not specified |
| L-threo-PPMP | SK-BR-3 (Breast Cancer) | ED50 | 6 µM | Not specified |
Signaling Pathways
The primary mechanism of this compound-induced cellular stress is the inhibition of glucosylceramide synthase (GCS), leading to an accumulation of ceramide. This accumulation triggers a cascade of downstream signaling events, primarily originating from the endoplasmic reticulum.
Experimental Protocols & Workflows
Experimental Workflow for Assessing this compound-Induced Cellular Stress
Protocol 1: Western Blot Analysis of UPR Markers
Objective: To detect the activation of the three branches of the UPR (IRE1α, PERK, and ATF6) following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST for phospho-antibodies, 5% non-fat milk in TBST for other antibodies).
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-IRE1α, anti-phospho-PERK (Thr980), anti-PERK, anti-ATF6 (recognizes both full-length and cleaved forms), anti-CHOP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Use a lower percentage gel (e.g., 6-8%) for high molecular weight proteins like IRE1α and PERK.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 2: RT-PCR for XBP1 Splicing
Objective: To detect the splicing of XBP1 mRNA as an indicator of IRE1α activation.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
PCR primers flanking the 26-nucleotide intron of XBP1.
-
Taq polymerase.
-
Agarose (B213101) gel and electrophoresis equipment.
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Perform PCR using primers that flank the XBP1 splice site.
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (due to the removal of the 26-nucleotide intron).
Protocol 3: Autophagy Assessment by LC3-II Western Blot
Objective: To measure the conversion of LC3-I to LC3-II as a marker of autophagosome formation.
Procedure: Follow the Western Blot protocol above (Protocol 1) with the following modifications:
-
Gel Electrophoresis: Use a higher percentage gel (e.g., 15% or a 4-20% gradient gel) to effectively separate the LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa) bands.
-
Primary Antibody: Use a primary antibody specific for LC3B.
-
Autophagic Flux (Optional): To assess autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
Protocol 4: Apoptosis Detection by Caspase Activity Assay
Objective: To quantify the activity of executioner caspases (e.g., caspase-3/7) as a measure of apoptosis.
Materials:
-
Caspase-3/7 activity assay kit (colorimetric or fluorometric).
-
Microplate reader.
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound.
-
Assay Reagent Addition: Following the manufacturer's instructions, add the caspase substrate and lysis buffer to each well.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase activity.
Troubleshooting Guides
Troubleshooting Workflow: Inconsistent or Unexpected Western Blot Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound (hydrochloride) - Behavioral Neuroscience - CAT N°: 22677 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
How to control for solvent effects when using D-threo-PPMP
Welcome to the technical support center for D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a focus on controlling for solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first committed step in this pathway. By inhibiting GCS, this compound effectively depletes cellular levels of glucosylceramide and downstream glycosphingolipids, leading to an accumulation of the precursor, ceramide.[3][4] This modulation of sphingolipid metabolism can impact various cellular processes, including cell growth, apoptosis, and signaling.[1]
Q2: What is the difference between this compound and its other stereoisomers?
A2: this compound is the biologically active stereoisomer that specifically inhibits glucosylceramide synthase.[5] Other stereoisomers, such as L-threo-PPMP, do not inhibit GCS and may even have opposing effects on glycosphingolipid biosynthesis.[6] Therefore, it is crucial to use the correct D-threo isomer for experiments targeting GCS inhibition.
Q3: In which solvents is this compound soluble?
A3: The solubility of this compound depends on whether it is in its free base or hydrochloride salt form.
-
This compound (free base): Soluble in dimethyl sulfoxide (B87167) (DMSO).
-
This compound hydrochloride (HCl): Soluble in ethanol (B145695) and methanol (B129727).[7][8][9][10]
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be prepared in the appropriate solvent (DMSO for the free base, ethanol or methanol for the hydrochloride salt) at a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[11] It is recommended to store the compound under desiccating conditions.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on mitigating solvent-related effects.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Solvent Effects: The solvent used to dissolve this compound may have its own biological effects, confounding the results attributed to the inhibitor. | 1. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (vehicle) used to deliver this compound.[12][13] 2. Minimize Final Solvent Concentration: Keep the final concentration of the solvent in your assay as low as possible (ideally ≤ 0.2% for DMSO).[14] 3. Consider Solvent-Specific Effects: Be aware that both DMSO and ethanol can independently affect cellular processes, particularly lipid metabolism.[15][16][17] |
| Low Potency or Lack of Inhibition | Incorrect Isomer: You may be using a stereoisomer other than the active D-threo form. | Verify that you are using this compound. |
| Degraded Compound: The this compound may have degraded due to improper storage. | Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage at -20°C or -80°C in aliquots. | |
| Suboptimal Assay Conditions: The pH, temperature, or substrate concentrations in your enzymatic assay may not be optimal. | Refer to established protocols for glucosylceramide synthase activity assays to ensure optimal conditions.[18] | |
| Cell Toxicity or Off-Target Effects | High Solvent Concentration: High concentrations of DMSO (>1-2%) can be cytotoxic to many cell lines.[16] | Perform a dose-response curve with your solvent alone to determine the maximum non-toxic concentration for your specific cell type. |
| Ceramide Accumulation: Inhibition of GCS leads to the accumulation of ceramide, which can induce apoptosis.[3] | This is an expected on-target effect. Consider measuring ceramide levels to confirm the mechanism of action. | |
| Off-Target Effects of this compound: While relatively specific, this compound may have other cellular effects. The related compound, PDMP, has been shown to affect cholesterol homeostasis.[8] | Review the literature for known off-target effects of this compound and consider using a structurally unrelated GCS inhibitor as a control. |
Data Presentation
Solvent Effects on Glucosylceramide Synthase (GCS) Activity
While specific quantitative data on the direct impact of solvent concentration on the IC50 of this compound for GCS is limited in publicly available literature, general principles for enzymatic assays suggest that solvent concentrations should be minimized to avoid altering enzyme kinetics. For GCS assays, the final DMSO concentration is typically maintained at or below 0.2%.[14]
| Solvent | Typical Final Concentration in Assay | Potential Effects on GCS Assay | Recommendations |
| DMSO | ≤ 0.2%[14] | At higher concentrations, can alter enzyme kinetics and protein conformation.[19] | Keep final concentration as low as possible and consistent across all wells. Always include a DMSO-only vehicle control. |
| Ethanol | Variable | Can act as a competitive inhibitor of some enzymes involved in lipid metabolism.[20] May also affect the synthesis of glycoproteins.[17] | Use the lowest effective concentration and ensure a robust ethanol-only vehicle control is included. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Use DMSO for this compound free base and ethanol or methanol for this compound hydrochloride.[7][8][9][10]
-
Calculate the required amount: To prepare a 10 mM stock solution, dissolve 5.11 mg of this compound hydrochloride (MW: 511.2 g/mol ) in 1 mL of ethanol.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]
Protocol 2: Cell-Based Assay for GCS Inhibition
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% ethanol).
-
Treatment: Remove the old medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Lipid Extraction and Analysis: To measure changes in glucosylceramide and ceramide levels.
-
Cell Viability/Proliferation Assays: To assess the cytotoxic or cytostatic effects of GCS inhibition.
-
Western Blotting: To analyze changes in signaling pathways affected by altered sphingolipid metabolism.
-
Protocol 3: In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol is a generalized procedure and may need optimization for your specific enzyme source.
-
Prepare Assay Buffer: A typical assay buffer may contain a buffering agent (e.g., Tris-HCl), detergents (e.g., Triton X-100), and co-factors (e.g., MgCl2).[20]
-
Prepare Substrates: Prepare solutions of the substrates, ceramide (often a fluorescently labeled version like NBD-C6-ceramide) and UDP-glucose.
-
Prepare Enzyme: Use a purified or partially purified GCS enzyme preparation.
-
Set up the Reaction: In a microplate, add the assay buffer, enzyme, and varying concentrations of this compound (dissolved in the appropriate solvent) or the solvent vehicle control.
-
Initiate the Reaction: Add the substrates to initiate the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Detection: The product (e.g., NBD-C6-glucosylceramide) can be separated from the substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.[21]
-
Data Analysis: Calculate the percent inhibition of GCS activity at each this compound concentration and determine the IC50 value.[19]
Visualizations
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
Caption: General workflow for a cell-based this compound experiment.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation | MDPI [mdpi.com]
- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20050101674A1 - PPMP as a ceramide catabolism inhibitor for cancer treatment - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. superchroma.com.tw [superchroma.com.tw]
- 9. superchroma.com.tw [superchroma.com.tw]
- 10. This compound (PPMP), glucosylceramide synthase inhibitor (CAS 139889-65-9) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Peroxisome disruption alters lipid metabolism and potentiates antitumor response with MAPK-targeted therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Ethanol-induced changes in the content of triglycerides, ceramides, and glucosylceramides in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of ethanol on the synthesis and secretion of hepatic secretory glycoproteins and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of ethanol on the enzymatic sulfation of glycosphingolipids in gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-threo-PPMP and Glucosylceramide Synthase Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results when using D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) as an inhibitor of glucosylceramide (GlcCer) synthase.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with this compound?
A1: this compound is a well-established inhibitor of GlcCer synthase.[1][2] Treatment of cells with this compound is expected to decrease the synthesis of glucosylceramide and downstream glycosphingolipids.[3][4] This can lead to various cellular effects, including alterations in cell growth, apoptosis, and autophagy.[5]
Q2: At what concentration should I use this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, has been reported to be between 2 and 20 μM in different in vitro systems.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: My this compound is not inhibiting GlcCer synthase activity. What are the initial checks I should perform?
A3: A lack of inhibition can stem from several factors. Initial checks should include:
-
Inhibitor Integrity: Verify the purity, concentration, and storage conditions of your this compound stock.[6]
-
Solubility: Ensure that this compound is fully dissolved in your culture medium. Poor solubility is a common reason for lack of activity.[6][7]
-
Assay Controls: Confirm that your positive and negative controls for the GlcCer synthase activity assay are working as expected.[7]
Q4: Could there be an issue with my experimental setup?
A4: Yes, various aspects of the experimental setup can influence the outcome. Consider the following:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to inhibitors.
-
Incubation Time: The duration of treatment with this compound can impact its effectiveness. Time-course experiments may be necessary to identify the optimal incubation period.[8]
-
Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for GlcCer synthase activity.[7]
Troubleshooting Guide
If the initial checks do not resolve the issue, this guide provides a more in-depth approach to troubleshooting experiments where this compound fails to inhibit GlcCer synthase activity.
Problem: No observable inhibition of GlcCer synthase activity.
Potential Cause 1: Inhibitor Preparation and Handling
| Specific Issue | Troubleshooting Step |
| Degraded Inhibitor | Purchase a new batch of this compound from a reputable supplier. Ensure proper storage conditions (typically -20°C). |
| Incorrect Concentration | Prepare a fresh stock solution and verify the concentration using an appropriate analytical method if possible. Use calibrated pipettes for dilutions. |
| Poor Solubility | This compound is soluble in DMSO. Prepare a concentrated stock in DMSO and then dilute it into your aqueous assay buffer. Visually inspect for any precipitation. Test the tolerance of your cells to the final DMSO concentration. |
Potential Cause 2: Assay Conditions and Reagents
| Specific Issue | Troubleshooting Step |
| Suboptimal Enzyme Activity | Ensure that your cell lysates or purified enzyme preparations are active. Use a known activator or substrate to confirm baseline activity. Keep enzyme preparations on ice.[7] |
| Incorrect Assay Buffer | Verify that the pH and ionic strength of your assay buffer are optimal for GlcCer synthase. |
| Substrate Concentration | Ensure the substrate (ceramide and UDP-glucose) concentrations are appropriate. Very high substrate concentrations may overcome competitive inhibition. |
| Presence of Interfering Substances | Some components in the cell culture medium or lysis buffer could interfere with the inhibitor or the enzyme. Consider purifying the enzyme or using a more defined assay system.[9] |
Potential Cause 3: Cell-Based Assay Issues
| Specific Issue | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may have lower sensitivity to this compound due to mechanisms such as rapid metabolism of the inhibitor or altered expression of GlcCer synthase.[10] |
| Off-Target Effects | This compound has been reported to have off-target effects, such as altering cholesterol homeostasis and inducing lysosomal lipid accumulation.[11][12] These effects might mask or counteract the inhibition of GlcCer synthase in your specific cellular context. |
| Incorrect Cell Density or Growth Phase | The metabolic state of cells can influence their response to inhibitors. Standardize cell density and ensure cells are in an active growth phase.[13] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound.
| System | IC50 | Reference |
| MDCK cell homogenates | ~2-20 µM | [5] |
| Mouse liver microsomes | 41% inhibition at 20 µM | [14] |
| Mouse brain homogenates | 62% inhibition at 20 µM | [14] |
Experimental Protocols
Protocol 1: Glucosylceramide Synthase Activity Assay (In Vitro)
This protocol is a generalized method for measuring GlcCer synthase activity in cell lysates.
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cells on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant will be used as the enzyme source.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UDP-[14C]glucose (as a tracer)
-
Ceramide (as a substrate)
-
Varying concentrations of this compound (or vehicle control - DMSO).
-
-
Pre-incubate the cell lysate with this compound for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the substrates (ceramide and UDP-[14C]glucose).
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Extraction and Analysis of Glucosylceramide:
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl).
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled glucosylceramide using autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Calculate the amount of [14C]glucosylceramide formed in each reaction.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol can be used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP content).
-
Follow the manufacturer's instructions for adding the reagent and incubating.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration).
-
Visualizations
Caption: this compound inhibits GlcCer synthase, blocking ceramide conversion.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationship of potential causes for lack of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: D-threo-PPMP Treatment Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding cell line resistance to D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) treatment.
Troubleshooting Guide
Encountering resistance to this compound can be a significant hurdle in experimental workflows. This guide provides insights into potential causes and offers solutions to address these challenges.
| Issue | Potential Cause | Recommended Solution | Key Considerations |
| Reduced or no cytotoxic effect of this compound | 1. High expression of Glucosylceramide Synthase (GCS): The primary target of this compound is GCS. Overexpression of this enzyme can lead to insufficient inhibition at standard concentrations.[1][2][3] | a. Increase this compound concentration: Perform a dose-response curve to determine the optimal concentration for your cell line. b. Combination therapy: Co-administer this compound with other agents that target downstream pathways or have synergistic effects.[4] c. Genetic knockdown of GCS: Use siRNA or shRNA to reduce GCS expression and sensitize cells to this compound.[1] | - Monitor for off-target effects at higher concentrations. - Ensure the combination therapy is not antagonistic. - Validate GCS knockdown via qPCR or Western blot. |
| 2. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or MDR1) can actively pump this compound out of the cell.[1][5][6][7] | a. Co-treatment with P-gp inhibitors: Use known P-gp inhibitors like verapamil (B1683045) or tetrandrine (B1684364) to block drug efflux.[4] b. Assess MDR1 expression: Quantify MDR1 mRNA and P-gp protein levels to confirm this resistance mechanism. | - P-gp inhibitors can have their own cellular effects. - The link between GCS and P-gp expression has been noted.[4] | |
| 3. Altered lipid metabolism: Changes in cellular lipid composition, independent of GCS, may confer resistance. This compound can affect cholesterol homeostasis.[8] | a. Analyze the lipid profile: Perform lipidomics to identify changes in sphingolipids, cholesterol, and other lipid species. b. Investigate cholesterol transport: Assess the expression and activity of proteins involved in cholesterol trafficking. | - Resistance may be multifactorial and not solely dependent on the GCS pathway. | |
| Inconsistent results between experiments | 1. Cell line heterogeneity: The cell population may contain a mix of sensitive and resistant clones. | a. Single-cell cloning: Isolate and expand single clones to establish a homogenous population. b. Monitor cell morphology: Observe for any changes in cell morphology that may indicate the emergence of a resistant subpopulation. | - Clonal selection can be a time-consuming process. |
| 2. Passage number and cell culture conditions: Prolonged culturing can lead to genetic drift and altered phenotypes. | a. Use low-passage cells: Thaw a fresh vial of cells with a known low passage number. b. Standardize culture conditions: Maintain consistent media formulation, serum concentration, and incubation parameters. | - Keep detailed records of cell passage numbers. | |
| Unexpected off-target effects | 1. Non-specific activity: this compound may have effects independent of GCS inhibition.[5][8] | a. Use a stereoisomer control: Employ L-threo-PPMP, which does not inhibit GCS, to distinguish between GCS-dependent and independent effects.[9] b. Broad-spectrum analysis: Utilize techniques like RNA sequencing or proteomics to identify unintended pathway alterations. | - L-threo-PPMP is a crucial negative control for specificity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme glucosylceramide synthase (GCS).[6][7][10] GCS is a critical enzyme in the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose to ceramide to form glucosylceramide.[10] By inhibiting GCS, this compound prevents the formation of glucosylceramide and downstream glycosphingolipids. This can lead to an accumulation of the pro-apoptotic lipid ceramide.[5][11]
Q2: How does resistance to this compound develop in cell lines?
A2: Resistance to this compound can arise through several mechanisms:
-
Overexpression of Glucosylceramide Synthase (GCS): Increased levels of the target enzyme can overcome the inhibitory effect of the drug.[1][2][3]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins like P-glycoprotein (MDR1) can actively transport this compound out of the cell, reducing its intracellular concentration.[1][5][6][7]
-
Alterations in Downstream Signaling: Changes in pathways that are affected by glycosphingolipid metabolism can compensate for the effects of this compound.
-
Mutations in the GCS Gene: While less commonly reported, mutations in the gene encoding GCS could potentially alter the drug-binding site and reduce the efficacy of this compound.
Q3: Can this compound reverse multidrug resistance (MDR)?
A3: this compound has been shown to resensitize multidrug-resistant cancer cells to certain anticancer drugs.[4][6][7] The proposed mechanism involves the downregulation of P-glycoprotein expression and the accumulation of pro-apoptotic ceramide.[5][6][7] However, some studies suggest that GCS inhibition alone may not be sufficient to reverse MDR in all cases and that the chemosensitizing effects of related compounds might be due to mechanisms other than GCS inhibition.[5]
Q4: What are the recommended working concentrations for this compound?
A4: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Reported effective concentrations in vitro range from low micromolar (e.g., 3 µM for inhibiting DNA synthesis) to higher micromolar concentrations (e.g., 10-20 µM for inducing cell growth reduction or downregulating MDR1 expression).[6][7][12]
Q5: Are there any known off-target effects of this compound?
A5: Yes, some studies indicate that this compound can have effects independent of GCS inhibition. For instance, it has been shown to alter cellular cholesterol homeostasis by affecting the endosome-lysosome system.[8] It is advisable to use the inactive stereoisomer, L-threo-PPMP, as a negative control to differentiate between GCS-specific and off-target effects.[9]
Experimental Protocols
1. Protocol for Inducing this compound Resistance in a Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to escalating drug concentrations.
-
Materials:
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
-
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Regularly monitor the cells for viability and growth. Initially, a significant number of cells will die.
-
Subculture surviving cells: Once the surviving cells resume proliferation, subculture them in the same concentration of this compound.
-
Gradual dose escalation: After the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat selection cycles: Repeat steps 4 and 5 until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50 of the parental line.
-
Characterize the resistant line: Once a resistant cell line is established, characterize it by determining the new IC50 for this compound and comparing it to the parental line. Further analysis of GCS and MDR1 expression is recommended.
-
2. Protocol for Assessing GCS and MDR1 Expression by qPCR
This protocol outlines the steps to quantify the mRNA levels of GCS (UGCG) and MDR1 (ABCB1) in sensitive versus resistant cell lines.
-
Materials:
-
Sensitive and resistant cell pellets
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR SYBR Green Master Mix
-
Primers for UGCG, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Methodology:
-
RNA Extraction: Extract total RNA from both sensitive and resistant cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and specific primers for UGCG, ABCB1, and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.
-
Visualizations
Caption: this compound inhibits GCS, leading to ceramide accumulation and potential apoptosis.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: A logical approach to troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Glucosylceramide Synthase, a Key Enzyme in Sphingolipid Metabolism, Regulates Expression of Genes Accounting for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of D, L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol and tetrandrine on the reversion of multidrug resistance in K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glucosylceramide synthase does not reverse drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (hydrochloride) - Behavioral Neuroscience - CAT N°: 22677 [bertin-bioreagent.com]
Technical Support Center: Reversing the Effects of D-threo-PPMP in Washout Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in washout experiments. This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. Inhibition of GCS leads to the accumulation of its substrate, ceramide, and the depletion of downstream glycosphingolipids, which can induce cellular responses such as cell cycle arrest, apoptosis, and autophagy. The reversibility of these effects upon removal of the inhibitor is a critical aspect of many experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. This inhibition leads to a decrease in the cellular levels of glucosylceramide and downstream complex glycosphingolipids, and a concurrent accumulation of ceramide.
Q2: Are the cellular effects of this compound reversible?
A2: Yes, the inhibitory effects of this compound on GCS are reversible. Upon removal of the compound from the cell culture medium, GCS activity can resume, leading to the restoration of glycosphingolipid synthesis and a reduction in ceramide levels. Studies have shown that cell cycle arrest induced by a related compound, PDMP, is reversible upon its removal from the culture medium.[1]
Q3: How long does it take to reverse the effects of this compound after washout?
A3: The timeframe for reversal depends on several factors, including the cell type, the concentration and duration of this compound treatment, and the specific cellular process being monitored. Generally, the recovery of GCS activity and the subsequent normalization of sphingolipid levels are expected to begin within hours of washout. However, downstream cellular effects like the reversal of apoptosis or autophagy may take longer to become apparent.
Q4: What are the expected cellular consequences of GCS inhibition by this compound?
A4: Inhibition of GCS by this compound leads to an accumulation of ceramide, a bioactive lipid known to be involved in signaling pathways that can lead to apoptosis and cell cycle arrest.[1] It can also induce autophagy.[2] Concurrently, the depletion of glycosphingolipids can affect various cellular functions, including cell adhesion and signaling.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a specific inhibitor of GCS, it is important to consider potential off-target effects, especially at high concentrations. A related compound, D-threo-PDMP, has been shown to alter cellular cholesterol homeostasis independently of its effects on glycosphingolipid synthesis.[3] Researchers should include appropriate controls, such as using the inactive L-threo-PPMP stereoisomer, to distinguish between GCS-specific and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reversal of this compound effects after washout. | 1. Insufficient washout: this compound is a lipophilic compound and may partition into cellular membranes, making it difficult to remove completely with standard washing procedures. 2. Irreversible cellular damage: Prolonged exposure to high concentrations of this compound may have induced irreversible apoptotic or necrotic pathways. | 1. Optimize washout protocol: Increase the number of washes (e.g., 3-5 times) with pre-warmed, serum-free medium or PBS. Consider including a "back-extraction" step by incubating the cells in fresh, compound-free medium for a short period (e.g., 15-30 minutes) between washes to allow for the efflux of the compound from the cells. The sudden removal of lipophilic substances from the endoplasmic reticulum membrane has been shown to cause a transient increase in passive Ca2+ leak, so a gradual removal may be beneficial.[4] 2. Titrate this compound concentration and exposure time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that induces the desired effect without causing irreversible toxicity. |
| High cell death or detachment during washout. | 1. Mechanical stress: Vigorous pipetting or aspiration during the washing steps can cause loosely adherent cells to detach. 2. Osmotic stress: Using a washing solution that is not isotonic with the culture medium. | 1. Gentle handling: Aspirate and add solutions gently to the side of the culture vessel. 2. Use appropriate solutions: Ensure that the washing solution (e.g., PBS) is at the correct physiological pH and osmolarity. Pre-warming the wash solution to 37°C can also reduce cellular stress. |
| Variability in experimental results. | 1. Inconsistent washout efficiency: Minor variations in the washing procedure between experiments can lead to different levels of residual this compound. 2. Cellular heterogeneity: Different cells within a population may respond differently to this compound and its removal. | 1. Standardize the washout protocol: Ensure that the volume of washing solution, the number of washes, and the incubation times are consistent across all experiments. 2. Use synchronized cell populations: If studying cell cycle effects, synchronizing the cells before this compound treatment can reduce variability. |
| Unexpected changes in cellular signaling pathways. | Off-target effects: As mentioned in the FAQs, this compound and related compounds may have effects independent of GCS inhibition. | Include proper controls: Use the inactive L-threo-PPMP enantiomer as a negative control to identify effects not related to GCS inhibition. |
Experimental Protocols
Protocol 1: Washout of this compound from Adherent Cell Cultures
This protocol provides a general procedure for the effective removal of this compound from adherent cells. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free (pre-warmed to 37°C)
-
Sterile pipettes and aspiration equipment
Procedure:
-
After treating cells with this compound for the desired duration, carefully aspirate the medium containing the compound from the culture vessel.
-
Gently wash the cell monolayer by adding pre-warmed PBS down the side of the vessel. Gently rock the vessel to ensure the entire surface is washed.
-
Aspirate the PBS.
-
Repeat steps 2 and 3 for a total of three to five washes.
-
After the final wash, add fresh, pre-warmed complete cell culture medium.
-
Return the cells to the incubator for the desired recovery period.
-
For lipophilic compounds like this compound, consider adding a 15-30 minute incubation step with fresh medium between the second and third washes to facilitate the removal of the compound from cellular membranes.
Protocol 2: Quantification of Ceramide Levels
This protocol outlines a general method for the quantification of cellular ceramide levels using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique.
Materials:
-
Cell scraper
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards (e.g., C17-ceramide)
-
HPLC-MS/MS system
Procedure:
-
After the washout and recovery period, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using an appropriate solvent system (e.g., Bligh-Dyer extraction).
-
Add a known amount of an internal ceramide standard to the lipid extract for normalization.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the HPLC-MS/MS system.
-
Analyze the samples by HPLC-MS/MS to separate and quantify the different ceramide species.
Data Presentation
The following tables provide representative data on the expected time course for the reversal of key biochemical markers after the washout of this compound. These values are illustrative and may vary depending on the experimental system.
Table 1: Expected Reversal of Ceramide and Glucosylceramide Levels Post-Washout
| Time Post-Washout | Normalized Ceramide Level (fold change vs. untreated control) | Normalized Glucosylceramide Level (fold change vs. untreated control) |
| 0 hours (immediately after washout) | 3.5 ± 0.4 | 0.3 ± 0.05 |
| 2 hours | 2.8 ± 0.3 | 0.5 ± 0.07 |
| 6 hours | 1.9 ± 0.2 | 0.7 ± 0.1 |
| 12 hours | 1.2 ± 0.1 | 0.9 ± 0.1 |
| 24 hours | 1.0 ± 0.1 | 1.0 ± 0.1 |
Table 2: Expected Recovery of Glucosylceramide Synthase (GCS) Activity Post-Washout
| Time Post-Washout | GCS Activity (% of untreated control) |
| 0 hours (immediately after washout) | 15 ± 5% |
| 1 hour | 40 ± 8% |
| 4 hours | 75 ± 10% |
| 8 hours | 95 ± 5% |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Washing out of lipophilic compounds induces a transient increase in the passive Ca(2+) leak in permeabilized A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of D-threo-PPMP and Eliglustat in Glucosylceramide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and eliglustat (B216), two inhibitors of glucosylceramide synthase (GCS). It is important to note at the outset that while both compounds target the same enzyme, they are at vastly different stages of development. Eliglustat is a clinically approved oral therapy for Gaucer disease type 1, with a wealth of data from preclinical and extensive clinical trials.[1][2][3] In contrast, this compound is a widely used tool in preclinical research to study the roles of glycosphingolipids in various cellular processes.[4] This guide will present a comparative overview based on available scientific literature, highlighting their respective potencies and documented effects.
Mechanism of Action: Targeting Glycosphingolipid Biosynthesis
Both this compound and eliglustat function as inhibitors of glucosylceramide synthase (GCS).[4][5][6] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, these compounds reduce the production of glucosylceramide and downstream glycosphingolipids. This mechanism, known as substrate reduction therapy (SRT), is particularly relevant in the context of glycosphingolipid storage disorders like Gaucher disease, where the accumulation of glucosylceramide due to a deficient enzyme leads to pathology.[7]
In Vitro Efficacy: A Comparison of Potency
While direct comparative studies are lacking, the available literature provides IC50 values for both compounds against GCS, offering a measure of their in vitro potency. It is crucial to consider that these values were determined in different experimental systems.
| Compound | IC50 Value | Experimental System | Reference |
| This compound | 2 - 20 µM | MDCK cell homogenates, mouse liver and brain microsomes | [4] |
| Eliglustat | 24 nM (0.024 µM) | Intact K562 cells (inhibition of GM1 cell surface presentation) | [5] |
| 20 nM (0.02 µM) | Intact MDCK cells | [8] | |
| 10 ng/mL (~21 nM) | Glucosylceramide synthase enzyme assay | [9][10] |
These data suggest that eliglustat is a significantly more potent inhibitor of GCS than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound.
Preclinical and Clinical Efficacy
The available efficacy data for these two compounds reflect their different stages of development.
This compound: A Preclinical Research Tool
This compound has been instrumental in elucidating the cellular functions of glycosphingolipids. Its effects have been primarily characterized in in vitro and in vivo preclinical models.
| Effect | Model System | Concentration/Dose | Observations | Reference |
| Inhibition of Cell Growth | MDCK kidney epithelial cells | 20 µM | 70% reduction in cell growth | |
| Inhibition of DNA Synthesis | MDCK kidney epithelial cells | 3 µM | Significant inhibition | |
| Down-regulation of P-glycoprotein | Multidrug-resistant breast cancer cells | 10 µM | 70% decrease in MDR1 expression | [11] |
Eliglustat: A Clinically Validated Therapy for Gaucher Disease Type 1
Eliglustat has undergone rigorous clinical trials, demonstrating its efficacy and safety in adult patients with Gaucher disease type 1. The ENGAGE and ENCORE trials are two pivotal Phase 3 studies that established its therapeutic benefit.
Table of Clinical Efficacy of Eliglustat in Treatment-Naïve Gaucher Disease Type 1 Patients (ENGAGE Trial)
| Parameter | Baseline (Mean) | Change at 9 Months (Mean) | p-value vs. Placebo | Reference |
| Spleen Volume (% of normal) | 13.9 | -27.8% | <0.0001 | [1] |
| Liver Volume (% of normal) | 1.4 | -6.6% | 0.0072 | [1] |
| Hemoglobin (g/dL) | 12.3 | +1.22 g/dL | 0.0006 | [1] |
| Platelet Count (x 10^9/L) | 75.3 | +41.1% | <0.0001 | [1] |
Long-term extension studies have further confirmed the sustained efficacy of eliglustat in improving hematological parameters, reducing organ volume, and improving bone mineral density in patients with Gaucher disease type 1.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of GCS inhibitors. Below are representative protocols for enzymatic and cell-based assays.
Glucosylceramide Synthase (GCS) Enzymatic Assay
This protocol is a generalized representation based on methods described in the literature for measuring the in vitro activity of GCS.
Objective: To determine the direct inhibitory effect of a compound on GCS enzyme activity.
Materials:
-
Microsomal preparations from a cell line or tissue expressing GCS
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound or eliglustat) dissolved in a suitable solvent (e.g., DMSO)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform/methanol/water mixture)
-
Fluorescence imaging system
Procedure:
-
Prepare a reaction mixture containing assay buffer, microsomal protein (enzyme source), and the fluorescent ceramide substrate.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding UDP-glucose.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the fluorescent product (NBD-glucosylceramide) from the unreacted substrate (NBD-ceramide).
-
Visualize and quantify the fluorescent spots using a fluorescence imaging system.
-
Calculate the percentage of GCS inhibition for each compound concentration and determine the IC50 value.
Cell-Based Glucosylceramide Reduction Assay
This protocol provides a general framework for assessing the ability of a compound to reduce glucosylceramide levels in intact cells.
Objective: To measure the efficacy of a compound in reducing cellular glucosylceramide levels.
Materials:
-
A suitable cell line (e.g., MDCK, K562, or patient-derived fibroblasts)
-
Cell culture medium and supplements
-
Test compounds (this compound or eliglustat)
-
Reagents for lipid extraction
-
Method for glucosylceramide quantification (e.g., HPLC-MS/MS or immunofluorescence)
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Quantify the amount of glucosylceramide in the lipid extracts using a sensitive and specific method such as HPLC-MS/MS.
-
Normalize the glucosylceramide levels to a measure of cell number or protein concentration.
-
Calculate the percentage of glucosylceramide reduction for each compound concentration and determine the EC50 value.
Conclusion
This compound and eliglustat are both valuable molecules for studying and manipulating the glycosphingolipid biosynthesis pathway through the inhibition of glucosylceramide synthase. However, they occupy distinct positions in the landscape of scientific research and therapeutic application.
This compound serves as a foundational research tool, enabling the investigation of the cellular consequences of GCS inhibition in a wide array of preclinical models. Its micromolar potency is sufficient for many in vitro and in vivo experimental settings.
Eliglustat , on the other hand, represents a highly optimized and potent GCS inhibitor that has successfully transitioned from a preclinical candidate to a clinically approved therapeutic for Gaucher disease type 1. Its nanomolar potency and favorable pharmacokinetic and safety profiles, established through extensive clinical trials, underscore its efficacy as a substrate reduction therapy.
For researchers in drug development, the journey of eliglustat from a potent GCS inhibitor to a successful therapeutic provides a compelling case study. In contrast, this compound remains an indispensable tool for fundamental research, continuing to contribute to our understanding of the complex roles of glycosphingolipids in health and disease. Direct comparative efficacy studies would be necessary to definitively rank their performance in a head-to-head scenario, but the existing data clearly delineate their respective strengths and current applications.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. Eliglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Eliglustat tartrate, a prototypic glucosylceramide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Substrate reduction therapy - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Alternative Small Molecule Inhibitors of Glucosylceramide Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting glucosylceramide synthase (GCS), a pivotal enzyme in glycosphingolipid metabolism.[1][2][3] By catalyzing the conversion of ceramide to glucosylceramide, GCS plays a critical role in cellular proliferation, apoptosis, and drug resistance, making it a key target in various therapeutic areas, including lysosomal storage disorders and oncology.[1][4][5] This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid in the evaluation and selection of GCS inhibitors for research and development.
Performance Comparison of GCS Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors of glucosylceramide synthase. The half-maximal inhibitory concentration (IC50) values are provided for both human and mouse enzymes where available, offering a comparative look at their efficacy. It is important to note that IC50 values can vary based on experimental conditions.
| Inhibitor | Human GCS IC50 (nM) | Mouse GCS IC50 (nM) | Cell-Based Efficacy (EC50, nM) | Key Characteristics |
| Eliglustat | 24[6] | - | 14-34 (in K562 & B16/F10 cells)[6] | Orally active, potent, and specific inhibitor. Approved for Gaucher disease type 1.[6][7] |
| Miglustat | - | - | - | Orally active, reversible inhibitor. Used in the treatment of Gaucher disease type I.[8] |
| Venglustat (Ibiglustat) | - | - | - | Orally active, brain-penetrant inhibitor currently in clinical trials for several lysosomal storage diseases.[8][9][10] |
| Lucerastat | 41,400[4] | - | 11,000 (in Fabry patient fibroblasts)[11] | Oral inhibitor in late-stage clinical development for Fabry disease.[11] |
| PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) | - | - | - | A widely used research tool for inhibiting GCS and studying glycosphingolipid metabolism. |
| AMP-DNM | 25[5] | - | 150-220 (in various cell types) | Potent inhibitor of GCS. |
| Genz-123346 | 14 | - | - | Orally available inhibitor that blocks the conversion of ceramide to glucosylceramide. |
| EXEL-0346 | 2[8] | - | - | A potent, orally active GCS inhibitor.[8] |
| T-036 | 31[8] | 51[8] | 7.6 (in Gaucher disease patient fibroblasts) | A potent, brain-penetrant GCS inhibitor.[1][8] |
| T-690 | 15[8] | 190[8] | - | A potent, brain-penetrant GCS inhibitor with a lower toxicological risk profile.[8] |
Signaling Pathways Modulated by GCS Inhibition
Inhibition of glucosylceramide synthase has profound effects on cellular signaling, primarily by altering the balance between pro-apoptotic ceramide and its pro-survival metabolite, glucosylceramide. The accumulation of ceramide upon GCS inhibition can trigger apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins.[5] Furthermore, GCS inhibition has been shown to impact cell proliferation and survival pathways, including the PI3K/Akt and ERK signaling cascades.
Caption: Glucosylceramide Synthase Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of GCS inhibitors.
In Vitro Glucosylceramide Synthase Enzymatic Assay
This protocol describes a method to determine the enzymatic activity of GCS in the presence of an inhibitor.
References
- 1. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating D-threo-PPMP Results with GCS siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of sphingolipid metabolism research and its therapeutic applications, targeting glucosylceramide synthase (GCS) has emerged as a promising strategy, particularly in oncology. GCS, the enzyme responsible for the conversion of ceramide to glucosylceramide, plays a pivotal role in cell survival, proliferation, and multidrug resistance.[1][2] Two primary methods are employed to inhibit GCS activity and study its downstream effects: pharmacological inhibition with molecules like D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and genetic silencing using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the appropriate methodology and validating their findings.
At a Glance: Pharmacological vs. Genetic Inhibition of GCS
| Feature | This compound (Pharmacological Inhibition) | GCS siRNA (Genetic Knockdown) |
| Mechanism of Action | Competitive or non-competitive inhibition of the GCS enzyme activity.[3] | Post-transcriptional gene silencing, leading to reduced GCS protein expression.[4] |
| Speed of Onset | Rapid, with effects observable within hours of treatment.[3] | Slower, requiring time for siRNA uptake, mRNA degradation, and protein turnover (typically 24-72 hours).[4] |
| Duration of Effect | Transient and reversible upon removal of the compound. | Can be sustained for several days, depending on cell type and siRNA stability. |
| Specificity | Potential for off-target effects on other cellular components. | High specificity for the target mRNA, but potential for off-target silencing of other genes. |
| Application | Suitable for both in vitro and in vivo studies to assess the effects of acute GCS inhibition. | Primarily used for in vitro target validation and mechanistic studies. |
| Dose-Dependence | Effects are dose-dependent, allowing for the study of varying degrees of inhibition. | The level of knockdown can be modulated by varying siRNA concentration. |
Quantitative Performance Data
The following table summarizes comparative data from a study on cholangiocarcinoma (CCA) cells, illustrating the effects of this compound and GCS siRNA on cell proliferation and apoptosis.
| Parameter | Treatment Group | Result |
| Cell Proliferation (MTT Assay) | Control | 100% |
| This compound (10 µM) | ~60% of control | |
| GCS siRNA | ~55% of control | |
| This compound + GCS siRNA | ~40% of control | |
| Apoptosis (Caspase-3 Activity) | Control | Baseline |
| This compound (10 µM) + Cisplatin | Increased caspase-3 activity | |
| GCS siRNA + Cisplatin | Increased caspase-3 activity | |
| ERK Phosphorylation (Western Blot) | Cisplatin | Increased p-ERK levels |
| This compound + Cisplatin | Reduced p-ERK levels | |
| GCS siRNA + Cisplatin | Reduced p-ERK levels |
Data adapted from a study on cholangiocarcinoma cell lines.[5]
These findings demonstrate that both pharmacological inhibition and genetic knockdown of GCS effectively reduce cell proliferation and enhance cisplatin-induced apoptosis in CCA cells.[5] The combination of both methods resulted in a more pronounced effect on cell proliferation, suggesting that they can be used in concert to achieve maximal GCS inhibition.[5]
Experimental Protocols
This compound Treatment
-
Cell Culture: Plate cholangiocarcinoma cells (e.g., HuCCT1, KKU213) in appropriate culture medium and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM). Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) before proceeding with downstream assays.
GCS siRNA Knockdown
-
siRNA Preparation: Reconstitute lyophilized GCS-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection Reagent Preparation: Dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for the time specified by the transfection reagent protocol (typically 4-6 hours).
-
Post-transfection Incubation: Replace the transfection medium with complete culture medium and incubate the cells for 48-72 hours to allow for GCS protein depletion.
-
Validation of Knockdown: Assess the efficiency of GCS knockdown by Western blot or qRT-PCR analysis.
Visualizing the Mechanisms
Experimental Workflow
Caption: Experimental workflow for comparing this compound and GCS siRNA.
GCS Inhibition Signaling Pathway
Caption: GCS inhibition leads to ceramide accumulation and apoptosis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirming the D-threo-PPMP Phenotype: A Comparative Guide to CRISPR-Cas9 Knockout of UGCG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of UDP-glucose ceramide glucosyltransferase (UGCG): pharmacological inhibition with D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and genetic knockout using the CRISPR-Cas9 system. Both approaches are pivotal in confirming phenotypes associated with the depletion of glucosylceramide (GlcCer) and downstream glycosphingolipids (GSLs).
At a Glance: Genetic vs. Pharmacological Inhibition of UGCG
| Feature | CRISPR-Cas9 Knockout of UGCG | This compound Inhibition |
| Mechanism | Permanent disruption of the UGCG gene, leading to a complete and stable loss of UGCG protein expression. | Reversible, competitive inhibition of the UGCG enzyme's catalytic activity. |
| Specificity | Highly specific to the UGCG gene, minimizing off-target effects with proper guide RNA design. | Potential for off-target effects on other cellular processes, especially at higher concentrations. |
| Duration of Effect | Permanent and heritable in the cell lineage. | Transient, dependent on the continued presence and concentration of the inhibitor. |
| Phenotypic Confirmation | Provides a definitive genetic link between UGCG and the observed phenotype. | Establishes a pharmacological basis for the phenotype, which can be validated by genetic methods. |
| Experimental Utility | Ideal for creating stable cell lines for long-term studies and in vivo models. | Useful for dose-response studies, determining acute effects, and as a preliminary tool before genetic modification. |
Quantitative Comparison of Phenotypes
The following tables summarize quantitative data on key cellular phenotypes observed upon UGCG knockout and this compound treatment. Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison within a single experimental system.
Table 1: Effect on Cell Viability
| Cell Line | Method | Concentration / Condition | Result |
| Human Breast Cancer (MCF-7) | CRISPR-Cas9 Knockout | N/A | Reduced cell proliferation rate compared to wild-type. |
| Human Breast Cancer (MCF-7) | This compound | 10 µM | Significant reduction in cell viability after 72 hours. |
| Human Cholangiocarcinoma (KKU-213A) | UGCG siRNA | N/A | Significant reduction in cell proliferation at 24 and 48 hours.[1] |
| Human Cholangiocarcinoma (KKU-213A) | This compound | 10 µM | Reduced cell proliferation.[1] |
Table 2: Effect on Apoptosis
| Cell Line | Method | Treatment | Result |
| Human Leukemia (K562/A02) | UGCG shRNA | Doxorubicin | Increased apoptosis compared to control cells. |
| Human Breast Cancer (MCF-7) | This compound | Doxorubicin | Sensitization to doxorubicin-induced apoptosis. |
| Human Cholangiocarcinoma (KKU-213A) | UGCG siRNA + Cisplatin | Cisplatin | Enhanced cisplatin-induced cell death and increased expression of apoptotic proteins.[1] |
| Human Cholangiocarcinoma (KKU-213A) | This compound + Cisplatin | Cisplatin | Enhanced cisplatin-induced CCA cell death.[1] |
Table 3: Effect on Drug Resistance
| Cell Line | Drug | Method | Result |
| Multidrug-Resistant Breast Cancer (MCF-7/ADR) | Doxorubicin | UGCG shRNA | Increased sensitivity to doxorubicin. |
| Multidrug-Resistant Breast Cancer (MCF-7/ADR) | Doxorubicin | This compound | Resensitization to doxorubicin. |
| Chronic Myeloid Leukemia (MDR cells) | Various Chemotherapeutics | This compound analog (EtDO-P4) | Sensitized cells to apoptosis and reduced ABCB1 expression.[2] |
| Multidrug-Resistant Oral Carcinoma (KB-V0.01) | N/A | This compound (10 µM) | Decreased MDR1 expression by 70% after 72 hours.[3][4] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of UGCG in Mammalian Cells
This protocol outlines the generation of a stable UGCG knockout cell line.
a. Guide RNA (gRNA) Design and Cloning:
-
Design two to four gRNAs targeting a critical exon of the UGCG gene using an online tool (e.g., CHOPCHOP). Select gRNAs with high predicted efficiency and low off-target scores.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) using Golden Gate assembly.[5]
b. Transfection and Clonal Selection:
-
Transfect the target mammalian cells with the gRNA/Cas9 expression plasmid using a suitable method (e.g., lipofection or electroporation).
-
48-72 hours post-transfection, isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones.
c. Validation of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the targeted region of the UGCG gene.
-
Sequence the PCR products (Sanger sequencing) and analyze for insertions or deletions (indels) that result in frameshift mutations.
-
Confirm the absence of UGCG protein expression by Western blot analysis using a validated UGCG antibody.
This compound Treatment
This protocol describes the pharmacological inhibition of UGCG in cultured cells.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.[6][7]
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (typically 1-20 µM).
-
Replace the existing medium with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Analysis of Glycosphingolipids by HPLC-MS
This protocol provides a general workflow for the analysis of GSLs.
a. Lipid Extraction:
-
Harvest cells and wash with PBS.
-
Extract total lipids using a solvent system such as chloroform:methanol:water (e.g., Folch method).[8][9]
b. Glycosphingolipid Enrichment:
-
Remove phospholipids (B1166683) by saponification or using a solid-phase extraction (SPE) column.[8][10]
-
Separate neutral and acidic GSLs using an anion-exchange SPE column.
c. HPLC-MS Analysis:
-
Resuspend the purified GSL fraction in a suitable solvent.
-
Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., ESI-MS/MS).
-
Separate GSL species using a suitable column (e.g., C18 or HILIC).[8][10]
-
Identify and quantify GSLs based on their retention times and mass-to-charge ratios, comparing them to known standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by UGCG and a typical experimental workflow for comparing UGCG knockout and this compound treatment.
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PPMP), glucosylceramide synthase inhibitor (CAS 139889-65-9) | Abcam [abcam.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. The Extraction and Analysis of Glycosphingolipids | Springer Nature Experiments [experiments.springernature.com]
- 10. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ceramide Analogs: Specificity of D-threo-PPMP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of sphingolipid signaling, ceramide analogs are indispensable tools for dissecting cellular processes and developing novel therapeutic strategies. This guide provides a detailed comparison of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) with other commonly used ceramide analogs, focusing on its specificity and performance based on available experimental data.
Executive Summary
This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. Its high specificity for GCS, particularly when compared to its L-threo and erythro isomers, makes it a valuable tool for studying the roles of glycosphingolipids in various cellular functions. This guide compares this compound with C6-ceramide, a cell-permeable ceramide analog, and D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a selective inhibitor of alkaline ceramidase.
Data Presentation: Quantitative Comparison of Ceramide Analogs
The following table summarizes the inhibitory activities and mechanisms of action of this compound and its comparators. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the presented values are compiled from various sources.
| Compound | Primary Target | Mechanism of Action | IC50 / Ki | Off-Target Effects / Notes |
| This compound | Glucosylceramide Synthase (GCS) | Ceramide analog, competitive inhibitor | IC50: 2-20 µM (for DL-threo-PPMP)[1] | The D-threo isomer is the active enantiomer. The racemic mixture (DL-threo-PPMP) has been reported to also inhibit sphingomyelin (B164518) synthase.[2] |
| C6-Ceramide | Not a specific enzyme inhibitor | Cell-permeable short-chain ceramide analog | Not applicable | Metabolized intracellularly to endogenous ceramides, influencing various ceramide-mediated signaling pathways.[3] |
| D-erythro-MAPP | Alkaline Ceramidase | Ceramide analog, competitive inhibitor | Ki: 2-13 µM; IC50: 1-5 µM[4] | Highly selective for alkaline ceramidase over acid ceramidase (IC50 > 500 µM).[4] Does not significantly affect glucosylceramide synthase. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these ceramide analogs are best understood by visualizing their points of intervention in the sphingolipid metabolic pathway.
Caption: Sphingolipid metabolic pathway and points of intervention for this compound, D-erythro-MAPP, and C6-Ceramide.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from established methods for measuring GCS activity using a fluorescent ceramide analog.
Objective: To determine the inhibitory effect of this compound on GCS activity in a cell-free system.
Materials:
-
Microsomal fractions (as a source of GCS)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, and 5 mM MgCl2)
-
This compound and other test compounds
-
Chloroform/methanol (2:1, v/v)
-
High-performance thin-layer chromatography (HPTLC) plates
-
Fluorescence imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction with the assay buffer.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Spot the lipid-containing lower phase onto an HPTLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).
-
Quantification: Visualize the separated fluorescent lipids (NBD-C6-ceramide and NBD-C6-glucosylceramide) using a fluorescence imaging system and quantify the band intensities.
-
Data Analysis: Calculate the percent inhibition of GCS activity at each this compound concentration and determine the IC50 value.
Caption: Experimental workflow for the in vitro Glucosylceramide Synthase (GCS) activity assay.
Discussion of Specificity
This compound: The specificity of this compound for GCS is a key advantage. Studies have shown that the D-threo isomer is the active enantiomer, while the L-threo isomer is inactive against GCS and can even have opposing cellular effects. This stereospecificity underscores the precise interaction of this compound with the enzyme's active site. However, it is important to consider potential off-target effects. The racemic mixture, DL-threo-PPMP, has been reported to inhibit sphingomyelin synthase at higher concentrations.[2] Furthermore, the related compound D-threo-PDMP has been shown to affect cholesterol homeostasis independently of its GCS inhibitory activity, a possibility that should be considered in experimental design.
C6-Ceramide: C6-ceramide is not a specific enzyme inhibitor but rather a tool to increase intracellular ceramide levels. Its short acyl chain allows for better cell permeability compared to long-chain ceramides. Once inside the cell, it can be metabolized into various sphingolipids, including longer-chain ceramides, sphingomyelin, and glucosylceramide. This lack of specificity for a single enzyme makes it a broader modulator of ceramide-dependent pathways.
D-erythro-MAPP: D-erythro-MAPP demonstrates high specificity for alkaline ceramidase.[4] Its potent inhibition of this enzyme leads to an accumulation of endogenous ceramides. A significant advantage of D-erythro-MAPP is its selectivity over acid ceramidase, allowing for the targeted investigation of alkaline ceramidase function.[4]
Conclusion
This compound is a highly specific and valuable tool for inhibiting glucosylceramide synthase and studying the downstream effects of glycosphingolipid depletion. Its stereospecificity provides a clear advantage over racemic mixtures. When choosing a ceramide analog, researchers must consider the specific biological question and the potential for off-target effects. For targeted inhibition of GCS, this compound is a superior choice over the non-specific actions of C6-ceramide. For investigating the roles of ceramide degradation, the highly specific alkaline ceramidase inhibitor, D-erythro-MAPP, is a more appropriate tool. Careful consideration of the data presented in this guide will aid in the selection of the most suitable ceramide analog for your research needs.
References
Cross-Validation of D-threo-PPMP's Pharmacological Effects with Genetic Models of Glucosylceramide Synthase Inhibition
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of findings obtained through the pharmacological inhibition of glucosylceramide synthase (UGCG) by D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and its cross-validation using genetic models that target the UGCG gene. For researchers in drug development and cell biology, understanding the concordance between chemical and genetic inhibition is critical for target validation and elucidating the on-target effects of therapeutic candidates.
This compound is a well-established inhibitor of UGCG, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids[1][2][3]. By catalyzing the transfer of glucose to ceramide, UGCG plays a pivotal role in cellular processes ranging from signal transduction and membrane integrity to cell growth and multidrug resistance[3][4]. This guide will delve into the experimental data from studies that have employed both this compound and genetic tools like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of UGCG to probe its function.
Comparative Analysis of Phenotypic Outcomes
| Phenotypic Outcome | Pharmacological Inhibition (this compound or other inhibitors) | Genetic Inhibition (UGCG Knockout/Knockdown) | Reference |
| Multidrug Resistance in Cancer | Re-sensitization of drug-resistant cancer cells to chemotherapeutic agents. | Knockout of UGCG in drug-resistant colon cancer cells re-sensitizes them to oxaliplatin (B1677828) and other drugs. | [5] |
| Cancer Cell Migration | Substantial decrease in wound healing capacity in colon cancer cells treated with a UGCG inhibitor. | UGCG-knockout colon cancer cells exhibit a significant reduction in wound healing capabilities. | [5] |
| Viral Infection | Pre-treatment of HEK 293 cells with 20 µM PPMP resulted in a ~50% reduction in influenza A virus infection. | CRISPR/Cas9 mediated knockout of UGCG in HEK 293 and A549 cells leads to diminished influenza virus infection due to impaired viral entry. | [6] |
| Glycosphingolipid Levels | Treatment with UGCG inhibitors leads to a significant depletion of glucosylceramide (GlcCer) and downstream glycosphingolipids. | Knockout of UGCG results in the absence of GlcCer and a significant reduction in complex glycosphingolipids. | [4][6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow for cross-validation, and the logical relationship between pharmacological and genetic inhibition.
References
- 1. Pharmacological inhibition of glucosylceramide synthase enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP-Glucose Ceramide Glucosyltransferase Inhibition, Immune Cell Mediation, and Endometriosis Risk: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
D-threo-PPMP vs. L-threo-PPMP: A Comparative Guide for Use as a Negative Control in Glucosylceramide Synthase Inhibition Studies
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and its stereoisomer, L-threo-PPMP, establishing the latter as a robust negative control for studies investigating the inhibition of glucosylceramide synthase (GCS).
This compound is a well-characterized and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1] Its inhibitory action is highly stereospecific, with the D-threo isomer demonstrating significant activity, while the L-threo isomer is largely inactive.[2][3] This stark difference in activity makes L-threo-PPMP an ideal negative control to ensure that the observed biological effects are a direct result of GCS inhibition by this compound and not due to off-target or non-specific interactions.
Performance Comparison: this compound vs. L-threo-PPMP
The inhibitory potency of this compound on glucosylceramide synthase is well-documented. In contrast, L-threo-PPMP exhibits negligible inhibitory activity against this enzyme. This stereospecificity is a critical factor for its use as a negative control.
| Compound | Target Enzyme | Reported IC50 | Activity Status | Reference |
| This compound | Glucosylceramide Synthase (GCS) | ~2-20 µM | Active Inhibitor | [4] |
| L-threo-PPMP | Glucosylceramide Synthase (GCS) | Not reported to be active | Inactive Isomer | [2][3] |
Mechanism of Action: Inhibition of the Sphingolipid Pathway
This compound acts as a competitive inhibitor of glucosylceramide synthase, blocking the conversion of ceramide to glucosylceramide. This is a pivotal step in the sphingolipid metabolic pathway. Inhibition at this stage leads to a reduction in the downstream synthesis of complex glycosphingolipids and an accumulation of the substrate, ceramide.
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Protocols
To differentiate the effects of this compound and L-threo-PPMP, a robust glucosylceramide synthase activity assay is essential. Below is a detailed methodology for a cell-based assay.
Protocol: Cell-Based Glucosylceramide Synthase Activity Assay
This protocol is adapted from established methods for measuring GCS activity in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound (active inhibitor)
-
L-threo-PPMP (negative control)
-
Vehicle control (e.g., DMSO)
-
NBD-C6-ceramide (fluorescent substrate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent
-
Fluorescence imaging system or plate reader
Workflow:
Caption: Workflow for Glucosylceramide Synthase Activity Assay.
Procedure:
-
Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound, L-threo-PPMP, or a vehicle control for a predetermined duration.
-
Substrate Incubation: Following treatment, incubate the cells with a fluorescent ceramide analog, such as NBD-C6-ceramide, for a specific period to allow for its uptake and metabolism.
-
Lipid Extraction: After incubation, wash the cells with PBS and perform lipid extraction using an appropriate solvent system (e.g., chloroform:methanol).
-
TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate the fluorescent substrate (NBD-C6-ceramide) from the product (NBD-C6-glucosylceramide).
-
Quantification: Visualize the TLC plate using a fluorescence scanner and quantify the intensity of the spots corresponding to the substrate and the product. The GCS activity is determined by the amount of NBD-C6-glucosylceramide formed.
Expected Results:
-
This compound-treated cells: A dose-dependent decrease in the formation of NBD-C6-glucosylceramide is expected, indicating inhibition of GCS.
-
L-threo-PPMP-treated cells: No significant difference in the formation of NBD-C6-glucosylceramide should be observed compared to the vehicle-treated control cells, confirming its inactivity as a GCS inhibitor.
Conclusion
The stereospecific inhibition of glucosylceramide synthase by this compound, coupled with the inactivity of its L-threo isomer, provides a powerful tool for dissecting the roles of glycosphingolipids in various biological processes. The use of L-threo-PPMP as a negative control is strongly recommended to validate that the observed cellular effects are specifically due to the inhibition of GCS and not from other non-specific actions of the chemical scaffold. This rigorous approach enhances the reliability and interpretability of research findings in the field of sphingolipid metabolism and its implications in health and disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural and stereochemical studies of potent inhibitors of glucosylceramide synthase and tumor cell growth. | Semantic Scholar [semanticscholar.org]
- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
A Comparative Guide to the Downstream Metabolic Effects of D-threo-PPMP and Other Glucosylceramide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the downstream metabolic effects of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase (GCS). In the landscape of metabolic research, particularly in the study of glycosphingolipid (GSL) metabolism and related diseases, this compound serves as a critical tool. This document presents a comparative analysis of this compound with other notable GCS inhibitors, namely Eliglustat and Genz-123346, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to Glucosylceramide Synthase Inhibition
Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids, the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer). Inhibition of GCS leads to a reduction in the cellular levels of GlcCer and all downstream GSLs, including lactosylceramide, globosides, and gangliosides. This targeted disruption of GSL metabolism has profound effects on various cellular processes, making GCS inhibitors valuable for studying cell signaling, and as potential therapeutic agents for diseases characterized by aberrant GSL metabolism, such as Gaucher disease and certain cancers.
This compound is a widely used ceramide analog that acts as a competitive inhibitor of GCS. Its D-threo isomer is the biologically active form. This guide will delve into the specific metabolic consequences of GCS inhibition by this compound and its counterparts, focusing on quantitative data, experimental methodologies, and the elucidation of affected signaling pathways.
Comparative Performance of GCS Inhibitors
The selection of a GCS inhibitor for research or therapeutic development often depends on its potency, specificity, and the desired downstream effects. Below is a comparative summary of this compound, Eliglustat, and Genz-123346.
| Inhibitor | Target | IC50 Value | Key Downstream Metabolic Effects | Notable Characteristics |
| This compound | Glucosylceramide Synthase (GCS) | 2 - 20 µM[1] | - Depletion of GlcCer and downstream GSLs- Accumulation of ceramide[2]- Induction of apoptosis and autophagy[2]- Inhibition of the PI3K/Akt signaling pathway[3]- Alteration of cholesterol homeostasis | Widely used research tool; ceramide analog. |
| Eliglustat (Genz-112638) | Glucosylceramide Synthase (GCS) | ~20 nM (in vitro) | - Substrate reduction therapy for Gaucher disease- Reduction of GlcCer, LacCer, and other GSLs[4]- Inhibition of autophagy in certain cell types[4][5]- Does not significantly affect lipids in bone marrow adipose tissue[4] | FDA-approved drug for Gaucher disease type 1; ceramide mimic[6]. |
| Genz-123346 | Glucosylceramide Synthase (GCS) | 14 nM (for GM1 synthesis)[7] | - Reduction of kidney GlcCer and GM3 levels- Inhibition of cystogenesis in polycystic kidney disease models- Direct effect on the Akt-mTOR signaling pathway | Orally available; investigated for polycystic kidney disease. |
Downstream Signaling Pathways Affected by GCS Inhibition
The metabolic perturbations induced by GCS inhibitors trigger a cascade of events that impact cellular signaling pathways. A primary consequence of GCS inhibition is the accumulation of its substrate, ceramide. Ceramide is a bioactive lipid that can act as a second messenger, influencing pathways involved in cell growth, proliferation, and apoptosis.
One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation. The accumulation of ceramide following GCS inhibition has been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[3][4] This inhibition can occur through the activation of protein phosphatases that dephosphorylate Akt.[4] The downregulation of Akt activity can, in turn, lead to the induction of apoptosis and autophagy.
Experimental Protocols
Accurate evaluation of the effects of GCS inhibitors requires robust experimental methodologies. Below are outlines for key experiments.
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes a common method for measuring GCS activity in cell lysates using a radiolabeled substrate.
Materials:
-
Cell lysate containing GCS
-
Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose)
-
Ceramide substrate (e.g., C6-ceramide)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Set up the reaction mixture containing cell lysate, ceramide substrate, and reaction buffer.
-
Initiate the reaction by adding radiolabeled UDP-glucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the lipid and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the radiolabeled glucosylceramide.
-
Dry the organic phase and resuspend the lipid extract.
-
Quantify the amount of radiolabeled glucosylceramide using liquid scintillation counting.
-
Normalize the activity to the protein concentration of the cell lysate.
Quantification of Cellular Glycosphingolipids by HPLC
This protocol outlines the quantification of GSLs from cell extracts using High-Performance Liquid Chromatography (HPLC) with fluorescent labeling.
Materials:
-
Cell pellets
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Ceramide glycanase (for enzymatic release of GSL glycans)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
HPLC system with a fluorescence detector and an appropriate column (e.g., HILIC)
-
GSL standards
Procedure:
-
Lipid Extraction: Extract total lipids from cell pellets using a chloroform/methanol/water mixture.
-
GSL Glycan Release: Treat the lipid extract with ceramide glycanase to specifically cleave the glycan headgroups from the ceramide backbone.
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag.
-
Purification: Purify the labeled glycans to remove excess labeling reagent.
-
HPLC Analysis: Separate the labeled glycans using HPLC. The separation can be based on the size and structure of the glycan chains.
-
Quantification: Detect the fluorescently labeled glycans using a fluorescence detector. Quantify the amount of each GSL by comparing the peak areas to those of known standards.
Conclusion
This compound and other GCS inhibitors are indispensable tools for investigating the complex roles of glycosphingolipids in cellular physiology and pathology. This guide provides a comparative framework for understanding the downstream metabolic effects of this compound, Eliglustat, and Genz-123346. The choice of inhibitor will depend on the specific research question, with considerations for potency, cell type, and the desired metabolic outcome. The provided data tables, pathway diagrams, and experimental protocols are intended to facilitate the design and interpretation of experiments in this dynamic field of research. As our understanding of glycosphingolipid metabolism continues to evolve, the strategic use of these inhibitors will undoubtedly lead to new discoveries and therapeutic opportunities.
References
- 1. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of Ceramide-Regulated Signaling Cascades - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-kinase/AKT pathway regulates the endoplasmic reticulum to golgi traffic of ceramide in glioma cells: a link between lipid signaling pathways involved in the control of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative analysis of D-threo-PPMP and other autophagy inducers
A Comparative Analysis of D-threo-PPMP and Other Autophagy Inducers: A Guide for Researchers
Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, is a critical target in various physiological and pathological conditions. The ability to modulate this pathway with small molecules has significant therapeutic potential. This guide provides a comparative analysis of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) and other well-characterized autophagy inducers.
Performance Comparison of Autophagy Inducers
The induction of autophagy can be achieved through various mechanisms, broadly categorized as mTOR-dependent and mTOR-independent pathways. The following table summarizes the key characteristics of this compound and other commonly used autophagy inducers.
| Inducer | Mechanism of Action | Signaling Pathway | Key Experimental Readouts |
| This compound | Inhibition of glucosylceramide synthase, leading to ceramide accumulation. | ER Stress → CHOP expression → Autophagy | ↑ LC3-II, ↓ p62 |
| Rapamycin | Allosteric inhibitor of mTORC1. | mTOR-dependent | ↑ LC3-II, ↓ p62 |
| Torin 1 | ATP-competitive inhibitor of mTORC1 and mTORC2. | mTOR-dependent | ↑ LC3-II, ↓ p62 |
| BRD5631 | Novel, potent inducer with an unknown target. | mTOR-independent | ↑ LC3-II, ↑ p62 (suggesting effects on flux or transcription) |
| SMER28 | Putative inhibitor of the p110δ subunit of PI3K. | mTOR-independent | ↑ LC3-II, ↓ p62 |
| Trehalose | Natural disaccharide that induces lysosomal stress. | mTOR-independent (TFEB activation) | ↑ LC3-II, ↓ p62 |
Signaling Pathways of Autophagy Induction
The signaling cascades leading to autophagy are complex and varied. Below are graphical representations of the pathway initiated by this compound and a generalized view of mTOR-dependent and -independent pathways.
This compound signaling pathway.
mTOR-dependent vs. -independent pathways.
Experimental Protocols
Accurate assessment of autophagy is crucial for comparative studies. Below are detailed methodologies for key experiments.
Western Blotting for LC3 and p62
This protocol is used to quantify the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1), two key autophagy markers.
Methodology:
-
Cell Lysis:
-
Treat cells with the autophagy inducer of interest for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or a loading control (e.g., β-actin or GAPDH) is calculated. p62 levels are normalized to the loading control.
-
Autophagic Flux Assay
This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the autophagy inducer in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the experiment.
-
-
Western Blotting:
-
Follow the Western Blotting protocol described above to analyze the levels of LC3-II.
-
-
Interpretation:
-
An increase in LC3-II levels in the presence of the autophagy inducer alone indicates an accumulation of autophagosomes.
-
A further increase in LC3-II levels in the co-treatment condition (inducer + lysosomal inhibitor) compared to the inhibitor alone indicates a functional autophagic flux (i.e., increased autophagosome formation and degradation).
-
Experimental workflow for autophagy assessment.
Conclusion
This compound induces autophagy through a distinct, ER stress-mediated pathway, setting it apart from classical mTOR-dependent and other mTOR-independent inducers. While direct quantitative comparisons of potency are not yet available in the literature, the provided data and protocols offer a framework for researchers to conduct their own comparative analyses. The choice of autophagy inducer will depend on the specific research question and the desired mechanism of action. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these compounds.
D-threo-PPMP: A Focused Inhibitor of Glycosphingolipid Biosynthesis with Activity Against Multiple Glycosyltransferases
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a well-established inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the initial step in the biosynthesis of most glycosphingolipids (GSLs). This guide provides a comparative analysis of this compound's activity against other glycosyltransferases, drawing upon experimental data for this compound and its closely related analog, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP).
This compound and its analogs are potent, cell-permeable inhibitors that act as structural mimics of ceramide, the lipid acceptor for GCS. By competitively inhibiting this key enzyme, this compound effectively depletes the cellular pool of glucosylceramide, the precursor for hundreds of different GSLs. While its primary target is GCS, evidence indicates that its inhibitory activity extends to at least one other glycosyltransferase within the GSL biosynthetic pathway.
Comparative Inhibitory Activity
The inhibitory spectrum of this compound and its analog D-threo-PDMP appears to be focused on glycosyltransferases involved in the initial stages of glycosphingolipid synthesis. Direct experimental evidence has demonstrated inhibition of both glucosylceramide synthase and lactosylceramide (B164483) synthase.
| Enzyme | Abbreviation | Substrate | Product | Inhibitor | IC50 / % Inhibition | Source |
| Glucosylceramide Synthase | GCS (UGCG) | Ceramide + UDP-Glucose | Glucosylceramide | DL-threo-PPMP | 2-20 µM | [1] |
| DL-threo-PPMP | 70% inhibition at 20 µM (MDCK cells) | |||||
| DL-threo-PPMP | 41% inhibition at 20 µM (mouse liver) | |||||
| DL-threo-PPMP | 62% inhibition at 20 µM (mouse brain) | |||||
| Lactosylceramide Synthase | GalT-2 (B4GALT5/6) | Glucosylceramide + UDP-Galactose | Lactosylceramide | D-threo-PDMP | Direct inhibition (quantitative data not specified) | [2][3] |
| Globo-series Synthases | Lactosylceramide, etc. | Gb3, etc. | D-threo-PDMP | Reduction in cellular levels of Gb3 and Gb4 | [2][3] |
It is important to note that while this compound and D-threo-PDMP are structurally very similar (differing only in the length of their N-acyl chains), the quantitative inhibitory data for one may not be directly extrapolated to the other. However, the qualitative inhibitory profile is likely to be comparable.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of glucosylceramide synthase, binding to the enzyme's active site and preventing the transfer of glucose from UDP-glucose to ceramide. This blockade has downstream effects on all pathways that utilize glucosylceramide as a precursor.
Figure 1. Inhibition of the glycosphingolipid biosynthetic pathway by this compound.
Experimental Protocols
In Vitro Assay for Glucosylceramide Synthase Inhibition
This protocol is a representative method for determining the inhibitory activity of this compound on GCS.
1. Preparation of Enzyme Source:
-
Homogenize cultured cells (e.g., MDCK cells) or tissue (e.g., mouse liver) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose (B13894) and protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant, containing the microsomal fraction where GCS is located, can be used as the enzyme source.
2. Assay Reaction:
-
The reaction mixture should contain:
-
Enzyme preparation (protein concentration to be optimized).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Acceptor substrate: Ceramide (e.g., N-octanoyl-D-erythro-sphingosine) complexed with a carrier protein like bovine serum albumin (BSA).
-
Donor substrate: Radiolabeled UDP-[14C]Glucose.
-
This compound at various concentrations (dissolved in a suitable solvent like DMSO, with a final concentration of the solvent kept constant across all assays).
-
3. Incubation and Termination:
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the UDP-[14C]Glucose.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a chloroform (B151607)/methanol mixture (e.g., 2:1, v/v).
4. Product Separation and Quantification:
-
Extract the lipids into the chloroform phase.
-
Separate the radiolabeled glucosylceramide from the unreacted UDP-[14C]Glucose and other lipids using thin-layer chromatography (TLC).
-
Visualize the lipids (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to glucosylceramide and quantify the radioactivity by liquid scintillation counting.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Experimental workflow for GCS inhibition assay.
Conclusion
Current evidence strongly indicates that this compound's inhibitory activity is not limited to glucosylceramide synthase. Its action extends to at least lactosylceramide synthase, another key enzyme in the glycosphingolipid biosynthetic pathway. This dual inhibition at the early stages of GSL synthesis makes this compound a powerful tool for studying the roles of these complex lipids in various cellular processes. While its effects on other classes of glycosyltransferases, such as sialyltransferases and fucosyltransferases, have not been extensively reported, its known specificity for ceramide-utilizing enzymes in the GSL pathway provides a solid foundation for its application in targeted research. Further studies are warranted to fully elucidate the broader selectivity profile of this important inhibitor.
References
Unveiling the Correlation: D-threo-PPMP Efficacy and UGCG Expression Levels in Drug Development
For Immediate Release
A comprehensive analysis of experimental data reveals a direct correlation between the expression levels of UDP-glucose ceramide glucosyltransferase (UGCG) and the efficacy of its inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a critical overview of this compound's performance against alternative UGCG inhibitors, highlighting the pivotal role of UGCG expression in determining therapeutic outcomes.
The enzyme UGCG is a key player in the biosynthesis of glycosphingolipids, a class of lipids implicated in a multitude of cellular processes, including cell growth, differentiation, and multidrug resistance in cancer.[1][2] Elevated UGCG expression has been increasingly associated with resistance to chemotherapy, making it a compelling target for therapeutic intervention.[3][4] this compound is a potent inhibitor of UGCG, and understanding its efficacy in the context of varying UGCG expression is paramount for its clinical development.[5][6]
Comparative Efficacy of UGCG Inhibitors
Several small molecule inhibitors have been developed to target UGCG, each with distinct biochemical properties. This guide focuses on a comparative analysis of this compound against two other well-characterized inhibitors: Genz-123346 and Eliglustat.
| Inhibitor | Target | IC50 | Cell Line/System | Reference |
| This compound | Glucosylceramide Synthase | ~1 µM - 10 µM (Biphasic effect) | Thymocytes | [6] |
| Genz-123346 | Glucosylceramide Synthase | 14 nM (GM1 synthesis inhibition) | Not specified | [7] |
| Eliglustat | Glucosylceramide Synthase | 10 ng/mL (~20.8 nM) | In vitro | [8][9][10] |
Note: IC50 values can vary depending on the experimental conditions and cell lines used.
The Pivotal Role of UGCG Expression in this compound Efficacy
Emerging evidence strongly suggests that the cellular levels of UGCG directly influence the cytotoxic effects of its inhibitors. In cancer cells, overexpression of UGCG is a known mechanism of multidrug resistance.[3] Studies have shown that high UGCG expression correlates with a diminished response to chemotherapeutic agents, a phenomenon that can be reversed by UGCG inhibition.
While direct quantitative data correlating this compound efficacy with a wide spectrum of UGCG expression levels across multiple cell lines is still an area of active research, the principle is well-established. For instance, in cholangiocarcinoma cells, suppression of UGCG using PPMP enhanced the cytotoxic effects of cisplatin.[4] Similarly, in melanoma, high UGCG expression was linked to shorter disease-specific survival, and its inhibition augmented cell death.[3]
Logical Relationship:
Caption: UGCG expression dictates chemosensitivity and this compound efficacy.
Signaling Pathways and Experimental Workflows
This compound inhibits UGCG, leading to an accumulation of its substrate, ceramide, and a depletion of downstream glycosphingolipids. Ceramide accumulation is a potent trigger for apoptosis (programmed cell death), a key mechanism by which this compound exerts its anti-cancer effects.
Signaling Pathway:
Caption: this compound inhibits UGCG, leading to ceramide-induced apoptosis.
Experimental Workflow:
To correlate this compound efficacy with UGCG expression, a typical experimental workflow involves:
Caption: Workflow for correlating inhibitor efficacy with UGCG expression.
Detailed Experimental Protocols
1. UGCG Expression Analysis by qRT-PCR
-
Objective: To quantify the mRNA expression level of UGCG in different cell lines.
-
Procedure:
-
Isolate total RNA from cultured cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the UGCG gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of UGCG mRNA using the ΔΔCt method.
-
2. UGCG Protein Level Determination by ELISA
-
Objective: To quantify the protein level of UGCG in cell lysates.
-
Procedure:
-
Prepare cell lysates from cultured cells.
-
Use a commercially available UGCG ELISA kit.
-
Add standards and samples to the pre-coated microplate and incubate.
-
Add detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength and calculate the UGCG concentration based on the standard curve.
-
3. UGCG Activity Assay using LC-MS/MS
-
Objective: To measure the enzymatic activity of UGCG.
-
Procedure: A detailed protocol for a label-free LC-MS/MS-based GCS assay can be found in the literature. This method utilizes a non-natural sphingolipid substrate and detects the product by mass spectrometry, offering high sensitivity and specificity.
4. Cell Viability Assay (MTT)
-
Objective: To determine the cytotoxic effect of UGCG inhibitors.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the UGCG inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm and calculate the percentage of cell viability relative to untreated controls. The IC50 value can then be determined.
-
5. Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by UGCG inhibitors.
-
Procedure:
-
Treat cells with the UGCG inhibitor at the desired concentration and time point.
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
The efficacy of this compound is intrinsically linked to the expression levels of its target, UGCG. This guide underscores the importance of characterizing UGCG expression in preclinical models to accurately predict and interpret the therapeutic potential of this compound and other UGCG inhibitors. For researchers in drug development, a thorough understanding of this correlation is crucial for designing effective therapeutic strategies targeting glycosphingolipid metabolism. Further quantitative studies directly comparing the efficacy of this compound with its alternatives in cell lines with well-defined UGCG expression levels are warranted to refine its clinical application.
References
- 1. Frontiers | Targeted UDP-glucose ceramide glucosyltransferase stable overexpression induces a metabolic switch improving cell performance at high cell density [frontiersin.org]
- 2. UGCG UDP-glucose ceramide glucosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Targeting UGCG Overcomes Resistance to Lysosomal Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Ceramide Glycosylation Enhances Cisplatin Sensitivity in Cholangiocarcinoma by Limiting the Activation of the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of D-threo-PPMP: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing D-threo-PPMP, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental compliance. While this compound and its hydrochloride salt are not classified as hazardous substances or mixtures under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible management of its waste is a critical component of laboratory best practices. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Although not classified as hazardous, good laboratory practice dictates minimizing exposure to any chemical compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust or splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
In the event of a spill, isolate the area and prevent dust generation. For small spills, absorb any liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. For larger spills, it may be necessary to evacuate the area and follow your institution's emergency procedures.
Step-by-Step Disposal Procedure
The disposal of this compound, as a non-hazardous chemical, should always be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural workflow that should be adapted to your specific institutional guidelines.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, sealed container. This includes any contaminated consumables such as weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed waste container. Do not mix with hazardous waste streams (e.g., halogenated solvents, heavy metals).
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol, as it is soluble in these) before disposal. The rinsate should be collected as chemical waste. Deface or remove the original label before disposing of the empty container in the regular trash.[1]
2. Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. For this compound, a high-density polyethylene (B3416737) (HDPE) container is suitable.
-
Clearly label the waste container with "Non-Hazardous Waste," the full chemical name ("D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol"), and the date of accumulation.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
4. Final Disposal:
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: This is the most critical step. Your EHS department will provide specific instructions for the disposal of non-hazardous chemical waste. They will advise on whether the waste can be disposed of in the regular trash, down the sanitary sewer, or if it requires pickup by a waste management contractor.[2]
-
Solid Waste Disposal: In many institutions, non-hazardous solid chemical waste is collected by the EHS department for incineration or disposal in a designated landfill. Do not place chemical waste in the regular laboratory trash unless explicitly permitted by your EHS department.[2]
-
Liquid Waste Disposal: Disposal of non-hazardous aqueous solutions down the sanitary sewer may be permissible in some localities, but this requires approval from your institution's EHS department and may be subject to volume and concentration limits.[3][4] Never dispose of organic solvent solutions in the sewer.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.
References
Essential Safety and Operational Guide for Handling D-threo-PPMP
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of D-threo-PPMP, a potent inhibitor of glucosylceramide synthase. This document provides immediate access to critical safety information, detailed operational protocols, and proper disposal procedures to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound hydrochloride is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended when handling this compound:
-
Eye Protection: Wear safety goggles with side-shields to protect against accidental splashes.
-
Hand Protection: Use protective gloves (e.g., nitrile or latex) to prevent skin contact.
-
Body Protection: A laboratory coat or impervious clothing should be worn to protect the skin.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is advised.
It is crucial to work in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station should be readily available in the laboratory.
Operational Plans: From Storage to Application
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage and Stability
This compound should be stored under specific conditions to ensure its stability.
| Parameter | Value |
| Storage Temperature | -20°C |
| Shipping Conditions | Shipped at ambient temperatures, but can be shipped with ice. |
| Stability | Stable for at least one month at 4°C when prepared as a 4 mM stock solution. |
| Storage Conditions | Store under desiccating conditions. |
Experimental Protocol: Inhibition of Glucosylceramide Synthase in Cell Culture
The following is a detailed methodology for a key experiment involving this compound, adapted from established glycoscience protocols.[1] This protocol outlines the steps for inhibiting glucosylceramide synthase in living cells.
Materials:
-
This compound hydrochloride
-
Appropriate cell line and culture medium
-
Sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 4 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol.
-
This stock solution is stable for at least one month when stored at 4°C.[1]
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., plates, flasks) at a density that will allow for the desired confluency at the end of the experiment.
-
Allow the cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Treatment with this compound:
-
Once the cells have reached the desired confluency, remove the culture medium.
-
Add fresh culture medium containing the desired final concentration of this compound. The final concentration typically ranges from 5 to 20 µM, depending on the cell type and the duration of the treatment.[1]
-
A vehicle control (medium with the same concentration of the solvent used for the stock solution) should be run in parallel.
-
-
Incubation:
-
Return the cells to the incubator and continue cultivation for the desired treatment period.
-
-
Downstream Analysis:
-
After the treatment period, the cells can be harvested and processed for various downstream analyses, such as lipid extraction and analysis by thin-layer chromatography (TLC) to assess the inhibition of glucosylceramide synthesis.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unused this compound should be disposed of as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and culture vessels, should be collected in a designated hazardous waste container.
-
Waste Management: The collected chemical waste must be disposed of through an approved hazardous waste management service. The typical method of disposal for morpholine (B109124) derivatives is incineration at a licensed facility.
-
Important Note: Never pour this compound or its solutions down the drain.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagrams illustrate the key workflows.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Caption: A step-by-step experimental workflow for using this compound to inhibit glucosylceramide synthase in cell culture.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
